molecular formula C16H20N6O2S B15572963 Enpp-1-IN-15

Enpp-1-IN-15

货号: B15572963
分子量: 360.4 g/mol
InChI 键: IZOGFOOIVMCFFK-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Enpp-1-IN-15 is a useful research compound. Its molecular formula is C16H20N6O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H20N6O2S

分子量

360.4 g/mol

IUPAC 名称

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1

InChI 键

IZOGFOOIVMCFFK-RUZDIDTESA-N

产品来源

United States

Foundational & Exploratory

The Role of ENPP-1-IN-15 in cGAS-STING Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor and anti-viral responses. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens STING-mediated signaling, representing a significant mechanism of immune evasion, particularly in the tumor microenvironment.[1] The small molecule inhibitor, ENPP-1-IN-15, has emerged as a potent antagonist of ENPP1, offering a promising therapeutic strategy to enhance innate immunity against cancer. This technical guide provides an in-depth overview of the role of ENPP1 in cGAS-STING signaling, the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its potency.

The cGAS-STING Pathway and its Regulation by ENPP1

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infection, microbial pathogens, and cellular damage, including genomic instability in cancer cells.

  • cGAS Activation: Cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then becomes activated.

  • cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]

  • STING Activation: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus.

  • Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[2] These interferons are crucial for orchestrating an effective anti-tumor immune response, involving the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.[3]

ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the dominant hydrolase of extracellular cGAMP.[4] Cancer cells can export cGAMP into the tumor microenvironment to activate STING in surrounding immune cells in a paracrine manner. ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment can intercept and hydrolyze this extracellular cGAMP, thereby preventing the activation of the STING pathway in immune cells and promoting immune evasion.

cluster_cgas_sting cGAS-STING Signaling Pathway cluster_enpp1 ENPP1 Inhibition Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates Extracellular cGAMP Extracellular cGAMP cGAMP->Extracellular cGAMP exported TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFNs Type I IFNs p-IRF3->Type I IFNs induces transcription Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity ENPP1 ENPP1 Hydrolyzed cGAMP Hydrolyzed cGAMP ENPP1->Hydrolyzed cGAMP hydrolyzes Extracellular cGAMP->STING Extracellular cGAMP->ENPP1 substrate This compound This compound This compound->ENPP1 inhibits

Figure 1. The cGAS-STING signaling pathway and its negative regulation by ENPP1. This compound blocks ENPP1, preventing cGAMP hydrolysis and promoting anti-tumor immunity.

This compound: A Potent Inhibitor of ENPP1

This compound is a small molecule inhibitor designed to specifically target and block the enzymatic activity of ENPP1. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This elevated cGAMP concentration enhances the paracrine activation of the STING pathway in immune cells, thereby converting an immunologically "cold" tumor microenvironment into a "hot" one that is more susceptible to immune-mediated killing.

Quantitative Data

While extensive public data on this compound is limited, available information indicates it is a highly potent inhibitor of ENPP1. For comparison, a selection of publicly available quantitative data for various ENPP1 inhibitors is presented below.

InhibitorAssay TypePotency (IC₅₀/Kᵢ)Reference
This compound Biochemical (Kᵢ)0.00586 nM
ENPP-1-IN-14Biochemical (IC₅₀)32.38 nM
ENPP-1-IN-20Biochemical (IC₅₀)0.09 nM
ENPP-1-IN-20Cell-based (IC₅₀)8.8 nM
STF-1623Biochemical (IC₅₀)0.6 nM (human)
ZXP-8202Cell-based (EC₅₀)20 nM
Compound 15Biochemical (Kᵢ)1600 nM (pH 7.4)

Table 1: Potency of Selected ENPP1 Inhibitors.

Experimental Protocols

The characterization of this compound and other ENPP1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and functional effects on the cGAS-STING pathway.

In Vitro ENPP1 Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant ENPP1.

Principle: The assay quantifies the hydrolysis of a substrate by ENPP1. This can be achieved through various detection methods, including colorimetric, fluorescence, or luminescence-based readouts. A common method involves using a synthetic substrate that releases a chromophore or fluorophore upon cleavage.

Methodology (Representative Colorimetric Assay):

  • Reagents and Materials:

    • Recombinant Human ENPP1

    • ENPP1 inhibitor (e.g., this compound)

    • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

    • Substrate: p-nitrophenyl thymidine (B127349) 5'-monophosphate (p-NPT)

    • 96-well microplate

    • Plate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare serial dilutions of the ENPP1 inhibitor in the assay buffer.

    • Add a fixed concentration of recombinant human ENPP1 to each well of the microplate, except for the "no enzyme" control wells.

    • Add the inhibitor dilutions to the respective wells. Include a "no inhibitor" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPT substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes).

    • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

cluster_workflow In Vitro ENPP1 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (ENPP1, Inhibitor, Substrate) start->prep_reagents plate_setup Plate Setup (Enzyme, Inhibitor/Control) prep_reagents->plate_setup pre_incubation Pre-incubation (15-30 min, RT) plate_setup->pre_incubation add_substrate Add Substrate (e.g., p-NPT) pre_incubation->add_substrate kinetic_read Kinetic Read (Absorbance at 405 nm) add_substrate->kinetic_read data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) kinetic_read->data_analysis ic50 Determine IC₅₀ data_analysis->ic50 end End ic50->end

Figure 2. Workflow for determining the IC₅₀ of an ENPP1 inhibitor.

Cell-Based STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Principle: This assay typically uses a reporter cell line, such as THP-1 monocytes, which expresses a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). Inhibition of ENPP1 on the surface of cells prevents the degradation of exogenously added cGAMP, which then activates the STING pathway in the reporter cells, leading to the expression of the reporter gene.

Methodology (using THP-1 Dual™ Reporter Cells):

  • Reagents and Materials:

    • THP-1 Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)

    • High ENPP1-expressing cancer cells (e.g., MDA-MB-231)

    • Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin

    • 2'3'-cGAMP

    • ENPP1 inhibitor (e.g., this compound)

    • Luciferase detection reagent (e.g., QUANTI-Luc™)

    • Luminometer

  • Procedure:

    • Seed the high ENPP1-expressing cancer cells in a 96-well plate and grow to confluence.

    • Treat these cells with various concentrations of the ENPP1 inhibitor for a defined period (e.g., 1 hour).

    • Add a known concentration of 2'3'-cGAMP to the culture medium.

    • After an incubation period (e.g., 6-8 hours), collect the conditioned medium.

    • Add the conditioned medium to THP-1 Dual™ reporter cells that have been seeded in a separate 96-well plate.

    • Incubate the reporter cells for 16-24 hours.

    • Measure the luciferase activity in the supernatant using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the luciferase signal for each inhibitor concentration.

    • Plot the luciferase activity against the logarithm of the inhibitor concentration.

    • Determine the EC₅₀ value, which is the concentration of the inhibitor that induces a half-maximal response.

cluster_workflow Cell-Based STING Activation Assay Workflow start Start seed_cancer_cells Seed High ENPP1 Cancer Cells start->seed_cancer_cells treat_inhibitor Treat with This compound seed_cancer_cells->treat_inhibitor add_cgamp Add 2'3'-cGAMP treat_inhibitor->add_cgamp collect_medium Collect Conditioned Medium add_cgamp->collect_medium add_to_reporter Add to THP-1 Reporter Cells collect_medium->add_to_reporter incubate_reporter Incubate Reporter Cells (16-24h) add_to_reporter->incubate_reporter measure_luciferase Measure Luciferase Activity incubate_reporter->measure_luciferase data_analysis Data Analysis (Luciferase vs. [Inhibitor]) measure_luciferase->data_analysis ec50 Determine EC₅₀ data_analysis->ec50 end End ec50->end

Figure 3. Workflow for a cell-based STING activation assay.

Conclusion

ENPP1 is a critical negative regulator of the cGAS-STING pathway and represents a promising target for cancer immunotherapy. The potent ENPP1 inhibitor, this compound, offers a valuable tool for researchers and a potential therapeutic agent for enhancing anti-tumor immunity. By preventing the degradation of extracellular cGAMP, this compound can effectively "release the brakes" on the STING pathway, leading to a more robust innate immune response against cancer. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other novel ENPP1 inhibitors. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its therapeutic potential.

References

ENPP-1-IN-15 and its Effect on Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific public information regarding a compound designated "ENPP-1-IN-15" is not available in the scientific literature. This guide will, therefore, detail the mechanism of action of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like this compound would be characterized and its mechanism of action understood.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1][2] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[2][3] Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[2][4][5] Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection, as well as cellular damage and the genomic instability characteristic of cancer cells.[6]

Pathway Activation:

  • cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.[3]

  • cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.[7]

  • STING Activation: cGAMP binds to STING, a protein located on the endoplasmic reticulum (ER) membrane.[3] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[8][9]

  • Downstream Signaling: At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3]

  • Immune Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[8][9] This cytokine release orchestrates a robust anti-tumor and anti-viral immune response.[1]

ENPP1 acts as a crucial negative regulator of this pathway. As a type II transmembrane glycoprotein, ENPP1's catalytic domain faces the extracellular space.[10] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cGAMP, effectively dampening the paracrine signaling that would otherwise activate the STING pathway in neighboring immune cells within the tumor microenvironment.[1][4] This function makes ENPP1 a significant factor in tumor immune evasion.[5]

cluster_cGAS_STING cGAS-STING Signaling Pathway cluster_ENPP1 ENPP1-Mediated Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates cGAMP_extra Extracellular 2'3'-cGAMP cGAMP->cGAMP_extra Exported STING_Golgi Active STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-β, etc.) Nucleus->IFN Upregulates Transcription ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1 Inhibits cGAMP_extra->ENPP1 Substrate STING_bystander STING (Bystander Cell) cGAMP_extra->STING_bystander Activates (Paracrine Signaling) STING_bystander->IFN Immune Response cluster_workflow ENPP1 Inhibition Assay Workflow prep 1. Reagent Preparation - Dilute ENPP1 enzyme - Prepare cGAMP substrate - Serially dilute inhibitor (e.g., this compound) plate 2. Plate Setup (384-well) - Add buffer, inhibitor/DMSO - Add ENPP1 enzyme prep->plate incubate 3. Enzymatic Reaction - Add cGAMP to initiate - Incubate for 60 min at RT plate->incubate stop 4. Reaction Termination - Add Stop Buffer (EDTA) incubate->stop detect 5. Detection - Add AMP/GMP antibody & fluorescent tracer - Incubate for 60 min at RT stop->detect read 6. Data Acquisition - Read Fluorescence Polarization (FP) detect->read analyze 7. Data Analysis - Calculate % inhibition - Determine IC50 value read->analyze cluster_workflow Cellular STING Activation Assay Workflow seed 1. Cell Seeding - Seed THP-1 cells (5x10^5 cells/mL) in a 24-well plate treat 2. Cell Treatment - Add varying concentrations of This compound or DMSO control seed->treat incubate 3. Incubation - Incubate for 24-48 hours at 37°C, 5% CO2 treat->incubate harvest 4. Harvest Samples - Collect supernatant for protein analysis - Lyse cells for RNA extraction incubate->harvest analyze_rna 5a. Gene Expression Analysis - Perform qRT-PCR for IFNB1, CXCL10, etc. harvest->analyze_rna analyze_protein 5b. Protein Secretion Analysis - Perform ELISA or MSD for IFN-β, CXCL10, etc. harvest->analyze_protein

References

Understanding the function of Enpp-1-IN-15 in cancer immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of ENPP1 Inhibition in Cancer Immunotherapy

Disclaimer: As of the latest available public data, specific information regarding a compound designated "Enpp-1-IN-15" is not available. This guide will, therefore, detail the function and mechanism of action of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like this compound would be characterized and its function understood within the context of cancer immunotherapy.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that fosters an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor progression and metastasis.[1][2] Functioning as a type II transmembrane glycoprotein, ENPP1 is frequently overexpressed in various cancers, with elevated levels correlating with poor prognosis.[2][3][4] Its primary immunosuppressive actions are twofold: it is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the natural ligand for the Stimulator of Interferon Genes (STING) pathway, effectively dampening this critical anti-tumor immune response. Concurrently, its hydrolysis of ATP contributes to the production of immunosuppressive adenosine (B11128) in the TME.

The inhibition of ENPP1 represents a compelling therapeutic strategy to reverse this immune suppression. Small molecule inhibitors are designed to block ENPP1's enzymatic activity, preventing cGAMP degradation and leading to its accumulation. This, in turn, activates the STING pathway in adjacent immune cells, particularly dendritic cells, promoting the production of Type I interferons (IFNs) and transforming an immunologically "cold" TME into a "hot," T-cell-inflamed environment. This guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, supported by quantitative data from representative molecules, detailed experimental protocols, and visualizations of the core biological pathways.

The cGAS-STING Pathway and its Regulation by ENPP1

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA)—a danger signal associated with genomic instability in cancer cells.

  • cGAS Activation: The enzyme cGAS binds to cytosolic dsDNA.

  • cGAMP Synthesis: This binding activates cGAS to synthesize the second messenger 2'3'-cGAMP from ATP and GTP.

  • STING Activation: cGAMP can be transferred to adjacent immune cells and binds to the STING protein located on the endoplasmic reticulum.

  • Downstream Signaling: STING activation triggers a signaling cascade that leads to the phosphorylation and activation of transcription factors like IRF3.

  • Immune Response: Activated IRF3 translocates to the nucleus, driving the transcription of Type I IFNs and other pro-inflammatory cytokines. This response is crucial for recruiting and activating cytotoxic T lymphocytes (CTLs) for an effective anti-tumor attack.

ENPP1 acts as a primary negative regulator of this pathway. As a potent phosphodiesterase, it hydrolyzes and degrades extracellular cGAMP, preventing it from reaching and activating STING in neighboring immune cells. This function effectively serves as an innate immune checkpoint, allowing tumors to evade immune surveillance.

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_Immune Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in Synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Exported ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 AMP AMP ENPP1->AMP Hydrolyzes cGAMP_out->ENPP1 STING STING cGAMP_out->STING Activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 Activates IFN Type I IFN Production TBK1_IRF3->IFN Induces

Figure 1. The cGAS-STING pathway and its negative regulation by ENPP1.

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors, such as the conceptual this compound, are small molecules designed to bind to the active site of the ENPP1 enzyme. By blocking its phosphodiesterase activity, these inhibitors prevent the hydrolysis of extracellular cGAMP. This leads to two critical downstream effects that reinvigorate anti-tumor immunity:

  • Restoration of STING Signaling: The accumulation of extracellular cGAMP allows it to diffuse and activate the STING pathway in antigen-presenting cells (APCs). This triggers the production of cytokines essential for T-cell priming and recruitment into the tumor.

  • Reduction of Immunosuppressive Adenosine: ENPP1 also hydrolyzes ATP to AMP, which is subsequently converted to the potent immunosuppressant adenosine by CD73. By inhibiting ENPP1, this pathway is also disrupted, further reducing the immunosuppressive nature of the TME.

Inhibitor_MoA cluster_TME Tumor Microenvironment cluster_Immune Immune Cell (e.g., DC) cGAMP_out Increased Extracellular 2'3'-cGAMP STING STING cGAMP_out->STING Activates ENPP1 ENPP1 Inhibitor This compound Inhibitor->ENPP1 Blocks IFN Type I IFN Production STING->IFN Activates T_Cell T-Cell Activation & Recruitment IFN->T_Cell Promotes

Figure 2. Mechanism of action for an ENPP1 inhibitor like this compound.

Quantitative Data for Representative ENPP1 Inhibitors

The efficacy of ENPP1 inhibitors is determined through a series of in vitro and in vivo studies. The tables below summarize publicly available data for several representative compounds.

Table 1: In Vitro Potency and Selectivity
CompoundAssay TypePotencySelectivityCitation(s)
OC-1 Enzymatic AssayKi < 10 nMIC50 > 30 µM against 15 other PDEs
Unnamed Candidates Enzymatic AssayIC50 < 100 nMSpecific towards ENPP1 vs. other ENPP family members & kinome panel
ISM5939 AI-DesignedOrally available, novel molecular structureNot specified
Table 2: Cellular Activity and In Vivo Efficacy
CompoundCellular AssayIn Vivo ModelKey FindingsCitation(s)
OC-1 Increased IFN-β and CXCL10 gene expression in THP1 cellsCT26 & MC38 syngeneic modelsMonotherapy: 20-40% Tumor Growth Inhibition (TGI). With anti-PD-1: ~75% TGI.
AVA-NP-695 Increased IFN-β mRNA in THP1 Dual™ cells with 2'3'-cGAMP4T1 breast cancer syngeneic modelAbrogated tumor metastasis
Unnamed Candidates STING-mediated Type I IFN release in THP-1 dual reporter assayCT-26 syngeneic modelSignificant antitumor activity when combined with anti-PD-L1 antibody.
STF-1623 Not specifiedVarious tumor typesSuppressed tumor growth and metastases; induced durable anti-tumor immunity.
Table 3: Pharmacokinetic Properties
CompoundSpeciesOral BioavailabilityCitation(s)
OC-1 Mice72%
OC-1 Rats63%

Key Experimental Protocols

Characterizing a novel ENPP1 inhibitor like this compound involves standardized biochemical and cellular assays, followed by preclinical in vivo evaluation.

ENPP1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of the test compound.

  • Principle: Recombinant human ENPP1 enzyme is incubated with a substrate and varying concentrations of the inhibitor. The rate of product formation is measured.

  • Materials:

    • Recombinant human ENPP1 protein.

    • ENPP1 inhibitor (e.g., this compound).

    • Substrate: A fluorogenic or colorimetric substrate like p-Nitrophenyl 5'-thymidinate (pNP-TMP) or a luminescence-based ATP detection system.

    • Assay Buffer (e.g., Tris-HCl, NaCl, MgCl2, ZnCl2).

    • Microplate reader (fluorometer, spectrophotometer, or luminometer).

  • Procedure:

    • Prepare a serial dilution of the ENPP1 inhibitor.

    • In a 96-well plate, add the assay buffer, ENPP1 enzyme, and the inhibitor dilutions. Incubate briefly.

    • Initiate the reaction by adding the substrate.

    • Monitor the generation of the product over time using the microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular STING Activation Assay

This assay determines if the inhibitor can enhance cGAMP-mediated STING activation in a cellular context.

  • Objective: To measure the inhibitor's ability to increase STING-dependent reporter gene expression.

  • Principle: A reporter cell line, such as THP1-Dual™ cells, which contains an IRF-inducible secreted luciferase reporter system, is used. Inhibition of ENPP1 prevents the degradation of exogenously added cGAMP, leading to higher STING activation and a stronger reporter signal.

  • Materials:

    • THP1-Dual™ reporter cells.

    • Cell Culture Medium (e.g., RPMI 1640 + 10% FBS).

    • ENPP1 inhibitor.

    • 2'3'-cGAMP.

    • Luciferase detection reagent (e.g., QUANTI-Luc™).

    • Luminometer.

  • Procedure:

    • Plate THP1-Dual™ cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the ENPP1 inhibitor.

    • Add a fixed, sub-maximal concentration of 2'3'-cGAMP to all wells (except negative controls).

    • Incubate for 18-24 hours.

    • Collect the cell supernatant and add the luciferase detection reagent.

    • Measure luminescence using a luminometer.

    • Plot the luminescence signal against inhibitor concentration to determine the EC50 (half-maximal effective concentration).

In Vivo Syngeneic Mouse Tumor Model

This protocol assesses the anti-tumor efficacy of the inhibitor, alone and in combination with checkpoint blockade.

  • Objective: To evaluate the impact of ENPP1 inhibition on tumor growth and survival in an immunocompetent host.

  • Principle: A syngeneic tumor model (e.g., CT26 colon carcinoma or 4T1 breast cancer cells implanted in BALB/c mice) is used, which allows for the study of the interaction between the therapeutic agent and a fully functional immune system.

  • Materials:

    • Immunocompetent mice (e.g., BALB/c).

    • Syngeneic tumor cells (e.g., CT26).

    • ENPP1 inhibitor formulated for oral gavage.

    • Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody).

    • Calipers for tumor measurement.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, Inhibitor monotherapy, anti-PD-1 monotherapy, Combination).

    • Administer the ENPP1 inhibitor daily via oral gavage.

    • Administer the anti-PD-1 antibody intraperitoneally (e.g., twice weekly).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze for statistical significance and synergy between the two agents.

Experimental_Workflow cluster_InVitro In Vitro / Cellular Characterization cluster_InVivo Preclinical In Vivo Evaluation enzymatic 1. Enzymatic Assay (Determine IC50/Ki) cellular 2. Cellular STING Assay (Determine EC50) enzymatic->cellular selectivity 3. Selectivity Profiling (vs. other PDEs) cellular->selectivity pk 4. Pharmacokinetics (Oral Bioavailability) selectivity->pk Lead Candidate Progression efficacy 5. Syngeneic Model (Tumor Growth Inhibition) pk->efficacy combo 6. Combination Study (with anti-PD-1) efficacy->combo

Figure 3. A typical experimental workflow for the preclinical evaluation of an ENPP1 inhibitor.

Conclusion

ENPP1 is a highly promising target in cancer immunotherapy, acting as a key gatekeeper of the innate immune response within the tumor microenvironment. Its dual role in suppressing the cGAS-STING pathway and contributing to the production of immunosuppressive adenosine makes it a critical driver of immune evasion. Preclinical data for multiple representative ENPP1 inhibitors demonstrate that targeting this enzyme can restore potent anti-tumor immunity, leading to significant tumor growth inhibition. The synergy observed when combining ENPP1 inhibitors with adaptive immune checkpoint blockade, such as anti-PD-1/PD-L1, highlights a powerful therapeutic strategy to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy, ultimately offering new possibilities for patients with resistant cancers.

References

Enpp-1-IN-15 as a Negative Regulator of ENPP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[1][2] Additionally, its role in hydrolyzing adenosine (B11128) triphosphate (ATP) contributes to an immunosuppressive tumor microenvironment via the production of adenosine.[1] Consequently, small molecule inhibitors targeting ENPP1 are being developed to block these activities and restore potent anti-cancer immune responses.[1] This guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, with a focus on the conceptual role of compounds like Enpp-1-IN-15. It details the underlying signaling pathways, presents quantitative data from representative molecules, and provides key experimental protocols for characterization.

Note: Specific quantitative data and protocols for a compound designated "this compound" are not publicly available. The data and methodologies presented herein are based on well-characterized ENPP1 inhibitors from the scientific literature and serve as a guide for the evaluation of similar molecules.

The Role of ENPP1 in Biology and Disease

ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as a key enzyme in regulating extracellular nucleotide metabolism. It possesses both pyrophosphatase and phosphodiesterase activity, allowing it to hydrolyze a range of substrates.

Key Functions of ENPP1:

  • Mineralization: ENPP1 hydrolyzes ATP to generate inorganic pyrophosphate (PPi), a primary inhibitor of hydroxyapatite (B223615) crystal formation. This function is crucial for preventing soft tissue calcification and regulating bone mineralization. Dysregulation of ENPP1 is associated with conditions like generalized arterial calcification of infancy (GACI).

  • Purinergic Signaling: By hydrolyzing ATP, ENPP1 modulates purinergic signaling pathways that are vital for cardiovascular, neurological, and immunological functions. The product of ATP hydrolysis, adenosine monophosphate (AMP), can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).

  • Immune Regulation: A pivotal, recently discovered role for ENPP1 is its function as a negative regulator of the cGAS-STING innate immune pathway. This function has positioned ENPP1 as a significant target in cancer immunotherapy.

ENPP1 is frequently overexpressed in various solid tumors, including breast, ovarian, and lung cancers, where its high expression is often correlated with poor prognosis, metastasis, and resistance to immunotherapy.

ENPP1 as a Negative Regulator of the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and the genomic instability characteristic of cancer cells.

Activation of the cGAS-STING Pathway:

  • cGAS Activation: Cytosolic dsDNA binds to and activates the enzyme cyclic GMP-AMP synthase (cGAS).

  • cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.

  • STING Activation: 2'3'-cGAMP binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change.

  • Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This cytokine release leads to the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T cells, fostering a robust anti-tumor immune response.

Cancer cells can export the 2'3'-cGAMP they produce into the tumor microenvironment (TME), where it can be taken up by neighboring immune cells to activate their STING pathway in a paracrine manner. This serves as a powerful mechanism to alert the immune system to the presence of malignant cells.

ENPP1-Mediated Suppression:

ENPP1 is the dominant extracellular hydrolase of 2'3'-cGAMP. By degrading extracellular 2'3'-cGAMP, ENPP1 effectively severs this critical communication line between cancer cells and the immune system. This action dampens STING signaling, prevents immune cell infiltration, and allows tumors to evade immune surveillance, thereby acting as an innate immune checkpoint.

G cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_Immune Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 blocks TBK1 TBK1/IRF3 STING->TBK1 IFN Type I Interferons TBK1->IFN AntiTumor Anti-Tumor Immunity IFN->AntiTumor G start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Inhibitor Dilutions & Enzyme prep->plate pre_incubate Pre-incubate (15-30 min) for Inhibitor Binding plate->pre_incubate add_substrate Add Substrate (e.g., cGAMP) to Initiate Reaction pre_incubate->add_substrate incubate Incubate (60 min) at Room Temperature add_substrate->incubate detect Add Detection Reagent & Read Signal incubate->detect analyze Calculate % Inhibition & Determine IC₅₀ detect->analyze end End analyze->end

References

The Dual Role of ENPP1 in the Tumor Microenvironment: A Technical Guide to a Novel Immunotherapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that has emerged as a critical regulator of the tumor microenvironment (TME). Its multifaceted role in suppressing anti-tumor immunity has positioned it as a promising target for cancer immunotherapy. ENPP1 exerts its influence primarily through two key mechanisms: the hydrolysis of the immune-stimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP) and the production of immunosuppressive adenosine (B11128). This technical guide provides an in-depth analysis of the biological functions of ENPP1 within the TME, detailed experimental protocols to investigate its activity, and a summary of quantitative data to support ongoing research and drug development efforts.

Introduction: ENPP1 as an Innate Immune Checkpoint

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[1] Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a potent immunotransmitter.[2] Extracellular cGAMP can activate the STING pathway in adjacent immune cells in a paracrine manner, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] This, in turn, promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.[1]

Tumor cells, however, have evolved mechanisms to evade this immune surveillance. Many tumors upregulate the expression of ENPP1, which is the primary hydrolase of extracellular cGAMP.[1][3] By degrading cGAMP, ENPP1 effectively dampens the STING-mediated anti-tumor immune response, creating an immunosuppressive TME.[1][4] Furthermore, ENPP1 contributes to the production of adenosine, another potent immunosuppressive molecule in the TME.[5][6] Elevated ENPP1 expression has been correlated with poor prognosis and resistance to immunotherapy in various cancers.[7][8][9]

The Dichotomous Function of ENPP1 in the Tumor Microenvironment

ENPP1's role in the TME is twofold, primarily centered around its enzymatic activity on two key substrates: cGAMP and ATP.

Inhibition of the cGAS-STING Pathway

As the dominant hydrolase of extracellular cGAMP, ENPP1 directly curtails the activation of the STING pathway in immune cells within the TME.[2][10] The hydrolysis of cGAMP prevents the paracrine signaling required to initiate a robust anti-tumor immune response.[5] This suppression of STING signaling leads to reduced production of type I interferons and other pro-inflammatory cytokines, resulting in diminished immune cell infiltration and activation.[11]

Production of Immunosuppressive Adenosine

ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[2][5] AMP is then further metabolized by CD73 (ecto-5'-nucleotidase) to generate adenosine.[5] Adenosine is a well-established immunosuppressive molecule in the TME that signals through adenosine receptors (primarily A2A and A2B) on immune cells.[12] This signaling cascade leads to the inhibition of T cell proliferation and cytotoxicity, the promotion of regulatory T cells (Tregs), and the suppression of dendritic cell maturation and function.[12][13]

Signaling Pathways

The following diagrams illustrate the central role of ENPP1 in modulating the cGAMP-STING and adenosine signaling pathways within the tumor microenvironment.

ENPP1_cGAMP_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes STING (Tumor) STING (Tumor) cGAMP_intra->STING (Tumor) pro-metastatic signaling cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I IFN Production IRF3->Type_I_IFN leads to Anti-tumor\nImmunity Anti-tumor Immunity Type_I_IFN->Anti-tumor\nImmunity

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP inhibits STING signaling.

ENPP1_Adenosine_Pathway cluster_Extracellular Extracellular Space cluster_ImmuneCell_Ado Immune Cell ATP ATP ENPP1_Ado ENPP1 ATP->ENPP1_Ado hydrolyzed by AMP AMP ENPP1_Ado->AMP CD73 CD73 AMP->CD73 hydrolyzed by Adenosine Adenosine CD73->Adenosine A2AR A2A/A2B Receptor Adenosine->A2AR binds to cAMP ↑ cAMP A2AR->cAMP PKA PKA cAMP->PKA Immunosuppression Immunosuppression PKA->Immunosuppression leads to

Caption: ENPP1 contributes to immunosuppressive adenosine production.

Data Presentation

The following tables summarize key quantitative data related to ENPP1 expression in various cancers, the potency of selected ENPP1 inhibitors, and the impact of ENPP1 inhibition on the tumor immune infiltrate.

Table 1: ENPP1 Expression in Human Cancers (TCGA Data)

Cancer TypeENPP1 Expression (log2(TPM+1)) in Tumor
Breast invasive carcinoma (BRCA)4.27[14]
Lung adenocarcinoma (LUAD)0.58 (abundance ratio)[14]
High-Grade Serous Ovarian Carcinoma (HGSOC)Significantly increased vs. normal[9]
Bladder Cancer (BLCA)Correlates with advanced T and N stages[15]
Head and Neck Cancer (HNSC)High expression correlates with lower survival[16]

Data compiled from publicly available datasets and cited literature.[9][14][15][16]

Table 2: In Vitro Potency of ENPP1 Inhibitors

InhibitorTargetIC50 (nM)Reference
STF-1623Human ENPP10.6[17]
STF-1623Mouse ENPP10.4[17]
AVA-NP-695ENPP1Potent inhibitor[18]
Compound 29fENPP168[18]
Compound 18pENPP125[18]
Enpp-1-IN-5ENPP1Potent inhibitor[19]

Table 3: Impact of ENPP1 Knockout/Inhibition on Tumor Immune Infiltrate

Tumor ModelInterventionImmune Cell ChangeReference
TNBC (4T1)ENPP1-KOIncreased CD8+ T cells[12]
Colon (CT26)ENPP1 expressionDecreased CD8+ T cells, NK cells[12]
Breast CancerLow ENPP1 expressionIncreased tumor-infiltrating lymphocytes[20]
Bladder CancerHigh ENPP1 expressionIncreased M2 macrophages, decreased CD8+ T cells[15]
Breast Cancer ModelsENPP1 inhibitorDecreased MDSCs and M2-polarized TAMs, increased DCs, CD8+ T cells, and NK cells[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological function of ENPP1.

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the phosphodiesterase activity of ENPP1.

Materials:

  • Recombinant human ENPP1

  • p-nitrophenyl thymidine (B127349) 5′-monophosphate (pNP-TMP) as substrate

  • Assay buffer: 200 mM Tris-HCl, pH 8.0

  • 1% Triton X-100

  • Stop solution: 100 mM NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer (1% Triton, 200 mM Tris, pH 8.0).

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add equivalent amounts of protein from each sample.

  • Add the substrate, p-nitrophenyl thymidine 5′-monophosphate, to a final concentration of 1 mg/ml.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the reaction by adding 100 mM NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The absorbance is directly proportional to the ENPP1 activity.

Adapted from a protocol for assaying ENPP1 enzyme activity.[2]

ENPP1_Activity_Assay_Workflow start Start cell_lysis Cell Lysis (1% Triton, Tris pH 8.0) start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant plate_setup Plate Setup (96-well) protein_quant->plate_setup add_substrate Add Substrate (pNP-TMP) plate_setup->add_substrate incubation Incubate (1 h, 37°C) add_substrate->incubation stop_reaction Stop Reaction (100 mM NaOH) incubation->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance end End read_absorbance->end

Caption: Workflow for ENPP1 colorimetric activity assay.

In Vivo Mouse Tumor Model for ENPP1 Inhibitor Efficacy

This protocol outlines a general procedure for evaluating the efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cell line (e.g., CT26, 4T1)

  • Complete cell culture media

  • Sterile PBS or Matrigel

  • ENPP1 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Surgical tools for tumor excision

Procedure:

  • Culture the chosen tumor cell line to ~80% confluency.

  • Harvest and resuspend the cells in sterile PBS or a 50/50 PBS/Matrigel solution at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2).

  • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups.

  • Administer the ENPP1 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).

This is a generalized protocol and should be optimized for the specific inhibitor and tumor model used.[19][21][22]

Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

This protocol describes the preparation of single-cell suspensions from tumors and subsequent analysis of immune cell populations by multi-color flow cytometry.

Materials:

  • Excised tumors

  • Tumor Dissociation Kit

  • gentleMACS Dissociator

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Ly6G)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Process the excised tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator.

  • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

  • Lyse red blood cells using an appropriate lysis buffer.

  • Count the viable cells.

  • Stain the cells with a live/dead stain to exclude non-viable cells from the analysis.

  • Incubate the cells with a cocktail of fluorescently conjugated antibodies specific for the immune cell populations of interest for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.

This protocol provides a general framework for immunophenotyping. Specific antibody panels and gating strategies will need to be optimized based on the experimental goals.[1][3][23][24][25]

Conclusion and Future Directions

ENPP1 stands at the intersection of two critical pathways that regulate the tumor microenvironment: the cGAS-STING axis and adenosine signaling. Its dual function in suppressing innate immunity and promoting an immunosuppressive milieu makes it an attractive target for cancer immunotherapy. The development of potent and selective ENPP1 inhibitors holds the promise of converting "cold," immunologically barren tumors into "hot" tumors that are responsive to immune checkpoint blockade and other immunotherapies.

Future research should focus on further elucidating the complex interplay between ENPP1 and other components of the TME, identifying biomarkers to predict response to ENPP1-targeted therapies, and exploring rational combination strategies to maximize their anti-tumor efficacy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for advancing our understanding of ENPP1 biology and accelerating the clinical development of this promising new class of cancer immunotherapeutics.

References

The Impact of ENPP-1 Inhibition on Extracellular cGAMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical immunotransmitter that activates the STING (stimulator of interferon genes) pathway to initiate an innate immune response.[1][2] By degrading extracellular cGAMP, ENPP1 acts as a key innate immune checkpoint, and its overexpression in various cancers is associated with a suppressed tumor microenvironment and poor prognosis.[3][4] The development of potent and selective small-molecule inhibitors targeting ENPP1, such as the representative compound ENPP-1-IN-15, offers a promising therapeutic strategy to enhance anti-tumor immunity. This guide details the mechanism of ENPP1 inhibition, presents quantitative data on its impact on extracellular cGAMP levels, outlines key experimental protocols for its assessment, and illustrates the core signaling and experimental pathways.

Introduction: ENPP1 as a Negative Regulator of STING Signaling

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, such as that occurring in cancer cells. Upon binding dsDNA, the enzyme cGAS synthesizes cGAMP.[2] While cGAMP acts intracellularly, it is also exported to the extracellular space where it functions as a paracrine signaling molecule, warning adjacent cells of a threat and activating the STING pathway in immune cells.[1][5]

However, the efficacy of this immunotransmission is tightly controlled by ENPP1, a type II transmembrane glycoprotein (B1211001) that efficiently hydrolyzes extracellular cGAMP into AMP and GMP, effectively terminating the signal.[6][7] This action prevents excessive inflammation in healthy tissues but can be co-opted by tumors to evade immune surveillance.[8] Therefore, inhibiting ENPP1 activity is a key strategy to preserve and amplify the endogenous anti-cancer immune response driven by tumor-derived cGAMP.[9][10]

Mechanism of Action of ENPP1 Inhibitors

Potent and selective small-molecule inhibitors, exemplified here as this compound, are designed to bind to the active site of ENPP1. This binding action competitively inhibits the hydrolysis of cGAMP. By blocking this degradation, the inhibitor effectively increases the local concentration and extends the half-life of extracellular cGAMP, leading to sustained STING pathway activation in surrounding immune cells like dendritic cells and macrophages.[5] This enhanced signaling results in the production of type I interferons and other pro-inflammatory cytokines, which help recruit and activate cytotoxic T cells to attack the tumor.

cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., DC) cGAS cGAS cGAMP_intra cGAMP (intracellular) cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_extra cGAMP (extracellular) cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Enters & Activates AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 Inhibits TBK1 TBK1/IRF3 STING->TBK1 activates IFN Type I Interferons & Cytokines TBK1->IFN induce

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Quantitative Data Presentation

The inhibition of ENPP1 has a dramatic and measurable impact on the stability and concentration of extracellular cGAMP. Studies using potent, selective inhibitors in various models have quantified this effect.

Table 1: In Vitro Impact of ENPP1 Inhibition on Extracellular cGAMP Concentration

This table summarizes data from a study on the 4T1 metastatic breast cancer cell line, which endogenously produces and exports cGAMP.

ConditionExtracellular cGAMP Level (molecules/cell)Fold IncreaseReference
Untreated Control~350,000-[1]
+ ENPP1 Inhibitor (STF-1084)~3,000,000~8.6x[1]

Data collected from cell culture media after 48 hours.

Table 2: In Vivo Impact of ENPP1 Ablation on Plasma cGAMP Levels

This table shows the effect of genetic ablation of ENPP1 on the clearance of subcutaneously injected cGAMP in mice, demonstrating the enzyme's critical role in systemic cGAMP degradation.

Mouse GenotypePlasma cGAMP Concentration (Relative)Fold Increase vs. Wild TypeReference
Wild Type (Enpp1WT)1x-[11]
ENPP1 Inactive (Enpp1H362A)>100x>100x[11]

Plasma cGAMP measured by LC-MS/MS 30 minutes after subcutaneous injection.

Experimental Protocols

Accurate quantification of extracellular cGAMP and assessment of inhibitor potency are crucial for research and development. The following are detailed protocols for key methodologies.

Protocol 1: Quantification of Extracellular cGAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring cGAMP concentrations in complex biological samples.[1][12]

Objective: To quantify the absolute concentration of cGAMP in cell culture supernatant.

Materials:

  • Conditioned cell culture medium

  • Internal standard: Isotopically-labeled cGAMP (e.g., 13C10, 15N5-cGAMP)

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

  • Sample Preparation:

    • Collect conditioned medium from cell cultures (e.g., 1 mL). Centrifuge at 500 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new tube.

    • Spike the supernatant with a known concentration of the internal standard (e.g., 1 µM final concentration).

  • Solid Phase Extraction (for sample cleanup and concentration):

    • Condition the SPE cartridge with 1 mL of MeOH, followed by 1 mL of water.

    • Load the spiked supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and hydrophilic impurities.

    • Elute the cGAMP and internal standard with an appropriate solvent (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in 50-100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).

    • Inject the sample (e.g., 5-10 µL) onto a reverse-phase C18 column.

    • Perform chromatographic separation using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (ACN + 0.1% formic acid).

    • Analyze the eluent by MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor specific parent-to-daughter ion transitions for both native cGAMP and the labeled internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of cGAMP spiked into control medium and processed identically.

    • Calculate the concentration of cGAMP in the unknown samples by comparing the ratio of the peak area of native cGAMP to the internal standard against the standard curve.

cluster_workflow Experimental Workflow: Testing this compound A 1. Cell Culture (e.g., 4T1 cancer cells) B 2. Treatment Add Vehicle or this compound A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Sample Collection Collect conditioned media C->D E 5. Sample Prep Spike with internal standard, Solid Phase Extraction (SPE) D->E F 6. Analysis Quantify cGAMP via LC-MS/MS E->F G 7. Data Interpretation Compare cGAMP levels between treated and control groups F->G

Caption: Workflow for assessing an ENPP1 inhibitor's effect on extracellular cGAMP.

Protocol 2: Assessment of ENPP1 Inhibition via cGAMP Half-Life

This assay uses radiolabeled cGAMP to directly measure the enzymatic activity of ENPP1 and determine the potency (IC50) of an inhibitor.[9]

Objective: To determine the IC50 of this compound against ENPP1 in plasma.

Materials:

  • Human or mouse plasma

  • [α-32P]GTP for enzymatic synthesis of [32P]-cGAMP

  • Recombinant cGAS enzyme

  • This compound at various concentrations

  • EDTA (as a positive control for inhibition)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • TLC running buffer (e.g., neutral saline buffer)

  • Phosphorimager and screen

Methodology:

  • Preparation of Radiolabeled Substrate:

    • Synthesize [32P]-cGAMP by incubating recombinant cGAS with ATP and [α-32P]GTP.

    • Purify the resulting [32P]-cGAMP using HPLC.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Add 5 µL of plasma to each well. Include a "no inhibitor" control and an "EDTA" control.

    • Initiate the reaction by adding a solution containing a known amount of cGAMP spiked with trace [32P]-cGAMP.

    • Incubate the plate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Reaction Quenching and TLC:

    • Stop the reaction by adding an equal volume of 50 mM EDTA.

    • Spot 1-2 µL of each reaction mixture onto a TLC plate.

    • Develop the TLC plate using the running buffer to separate the substrate ([32P]-cGAMP) from the product ([32P]-GMP).

  • Analysis:

    • Dry the TLC plate and expose it to a phosphor screen.

    • Image the screen using a phosphorimager.

    • Quantify the intensity of the spots corresponding to the substrate and product.

    • Calculate the percentage of cGAMP hydrolyzed for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Downstream Consequences of ENPP1 Inhibition

The primary consequence of elevating extracellular cGAMP is the robust activation of the STING pathway in the tumor microenvironment. This initiates a cascade of events beneficial for anti-tumor immunity.

A Inhibition of ENPP1 by this compound B Increased Extracellular cGAMP Half-life & Concentration A->B C Enhanced cGAMP Uptake by Immune Cells (DCs, Macrophages) B->C D STING Pathway Activation C->D E Production of Type I IFNs (IFN-α, IFN-β) & Cytokines D->E F Enhanced Antigen Presentation & DC Maturation E->F G Recruitment & Activation of NK Cells and Cytotoxic T-cells E->G F->G H Tumor Cell Killing G->H

Caption: Logical flow from ENPP1 inhibition to anti-tumor immune response.

Conclusion

The inhibition of ENPP1 with potent and selective small molecules represents a highly promising strategy in immuno-oncology. As demonstrated by quantitative in vitro and in vivo data, blocking ENPP1 leads to a significant increase in the concentration and stability of extracellular cGAMP. This amplification of a natural anti-cancer signal effectively reverses a key mechanism of immune evasion, promoting a more robust and effective innate and adaptive immune response against tumors. The methodologies outlined herein provide a robust framework for the continued evaluation and development of ENPP1 inhibitors as a novel class of cancer therapeutics.

References

An In-depth Technical Guide to the Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) in Bone Mineralization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that serves as a master regulator of extracellular inorganic pyrophosphate (PPi) levels.[1] Its primary and most well-understood function is the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and other nucleotide triphosphates to generate PPi and the corresponding nucleotide monophosphate.[2][3] PPi is a potent physicochemical inhibitor of hydroxyapatite (B223615) crystal formation and growth, the mineral component of bone.[4][5] By generating PPi, ENPP1 plays a critical, inhibitory role in the regulation of physiological bone mineralization and the prevention of ectopic calcification in soft tissues.[1][2]

Dysregulation of ENPP1 function is implicated in a spectrum of paradoxical mineralization disorders.[6] Genetic deficiency in ENPP1 can lead to severe soft tissue and arterial calcification, yet simultaneously cause undermineralization of the skeleton, manifesting as rickets or osteoporosis.[4][6][7] This technical guide provides an in-depth review of the catalytic and non-catalytic roles of ENPP1 in bone mineralization, summarizes key quantitative data, details relevant experimental protocols, and outlines the associated signaling pathways.

Core Mechanism: The PPi/Pi Regulatory Axis

The cornerstone of physiological bone mineralization is the tightly controlled balance between local concentrations of inorganic pyrophosphate (PPi), an inhibitor, and inorganic phosphate (B84403) (Pi), a promoter of hydroxyapatite deposition. ENPP1 is the principal enzyme responsible for generating extracellular PPi.[3][8]

2.1 Catalytic Function of ENPP1

ENPP1 is expressed on the outer surface of mineralizing cells like osteoblasts and chondrocytes.[2] In the extracellular space, it hydrolyzes ATP, which is released from cells via transporters like ABCC6, into adenosine monophosphate (AMP) and PPi.[1][4] This action increases the local concentration of PPi, which directly inhibits the formation and growth of hydroxyapatite crystals, thereby preventing excessive or inappropriate mineralization.[2][4]

2.2 The Antagonistic Role of TNAP

The inhibitory effect of ENPP1-generated PPi is counterbalanced by the activity of Tissue-Nonspecific Alkaline Phosphatase (TNAP), another key enzyme expressed on the surface of osteoblasts.[1] TNAP hydrolyzes PPi into two molecules of Pi.[5][9] This action serves two purposes: it removes the inhibitory PPi and increases the local concentration of Pi, which is a necessary component for hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] formation.[4][10] The dynamic interplay between ENPP1 and TNAP establishes the critical PPi-to-Pi ratio that dictates the pace and location of bone mineralization.

G ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 Substrate PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi Generates AMP AMP ENPP1->AMP TNAP TNAP PPi->TNAP Substrate Mineralization Hydroxyapatite Formation (Bone Mineralization) PPi->Mineralization Inhibits Pi Inorganic Phosphate (Pi) TNAP->Pi Generates (2x) Pi->Mineralization Promotes

Diagram 1. The PPi/Pi regulatory axis in bone mineralization.

Catalysis-Independent Signaling in Osteoblast Differentiation

Emerging evidence reveals that ENPP1 influences bone mass through mechanisms that are independent of its catalytic activity in generating PPi.[4][11] Studies have shown that the ENPP1 protein itself is critical for the proper differentiation of pre-osteoblastic cells into mature, matrix-mineralizing osteoblasts.[12][13]

This non-catalytic function appears to be mediated, at least in part, through the regulation of the Wnt signaling pathway, which is a critical pathway for osteogenesis.[5] In mouse models of ENPP1 deficiency, the expression of soluble Wnt inhibitors, such as Secreted Frizzled-Related Protein 1 (SFRP1), is increased.[7][8] This leads to suppression of Wnt signaling, reduced nuclear β-catenin, and ultimately, impaired osteoblast differentiation and function.[8][14] Therefore, ENPP1 protein appears to play a structural or signaling role that prevents the overexpression of Wnt antagonists, thereby promoting bone formation. This helps to explain the paradox of osteoporosis observed in ENPP1-deficient states, where a lack of the mineralization inhibitor PPi would be expected to enhance, not impair, bone mass accrual.[7][8]

G cluster_membrane Cell Membrane ENPP1 ENPP1 Protein (Catalysis-Independent) SFRP1 SFRP1 (Wnt Inhibitor) ENPP1->SFRP1 Suppresses Expression WntR Frizzled/LRP5/6 Receptors BetaCatenin β-catenin WntR->BetaCatenin Stabilizes WntL Wnt Ligand WntL->WntR Binds SFRP1->WntL Sequesters Nucleus Nucleus BetaCatenin->Nucleus Translocates Genes Osteogenic Gene Expression Nucleus->Genes Promotes

Diagram 2. Catalysis-independent role of ENPP1 in Wnt signaling.

Pathophysiological Relevance and Quantitative Data

Mutations in the ENPP1 gene result in a deficiency of functional ENPP1 protein, leading to significantly reduced extracellular PPi levels—often to just 10% of normal.[4] This deficiency is associated with several severe, often paradoxical, mineralization disorders.

  • Generalized Arterial Calcification of Infancy (GACI): A severe and often lethal neonatal disease characterized by widespread calcification of the arteries, leading to heart failure.[1][15][16]

  • Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Survivors of GACI and other children with ENPP1 deficiency often develop rickets, characterized by undermineralized, soft bones, skeletal deformities, and fractures.[1][15][17]

  • Early Onset Osteoporosis: Recent studies have identified that even heterozygous ENPP1 deficiency can lead to low bone mass and early-onset osteoporosis in adults.[15][17]

  • Ectopic Ossification: ENPP1 deficiency is also linked to conditions of excessive bone formation in soft tissues, such as Ossification of the Posterior Longitudinal Ligament (OPLL) and Diffuse Idiopathic Skeletal Hyperostosis (DISH).[1][15]

4.1 Quantitative Data from Preclinical Models

Mouse models with non-functional or absent Enpp1 have been instrumental in dissecting the enzyme's role. These models recapitulate many features of the human diseases, including low plasma PPi and altered bone architecture.

Table 1: Plasma Biochemistry in ENPP1 Deficiency

Parameter Genotype Observation Reference
Plasma PPi ENPP1 Mutant (Human) Reduced to ~10% of normal levels [4]
Plasma PPi Heterozygous ENPP1 (Human) Significantly lowered vs. wild-type [17]

| Serum FGF23 | Heterozygous ENPP1 (Human) | Mildly elevated |[17] |

Table 2: Bone Microarchitecture in Enpp1asj Mice (Protein Knockout Model)

Parameter Genotype % Change vs. Wild-Type (WT) Reference
Trabecular Bone Volume (BV/TV) Enpp1asj ↓ 41% (59% of WT) [18]
Trabecular Thickness (Tb.Th) Enpp1asj ↓ 16% (84% of WT) [18]

| Trabecular Spacing (Tb.Sp) | Enpp1asj | ↑ 18% (118% of WT) |[18] |

Data from micro-CT analysis of male mice, demonstrating a significant osteoporotic phenotype.

Key Experimental Protocols

Investigating the function of ENPP1 requires a combination of enzymatic, cell-based, and imaging assays.

5.1 ENPP1 Enzyme Activity Assay (Fluorescence-Based)

This protocol describes a high-throughput method to measure the enzymatic activity of ENPP1 by quantifying the amount of AMP produced from the hydrolysis of ATP.

  • 1. Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[19]

    • ENPP1 Enzyme: Dilute recombinant human ENPP1 to a working concentration (e.g., 100-200 pM) in cold Assay Buffer.[20]

    • Substrate: Prepare a working solution of ATP (e.g., 5-10 µM) in Assay Buffer.

    • Inhibitor (Optional): Prepare a serial dilution of a known ENPP1 inhibitor or test compound in 100% DMSO.

    • Detection Mix: Prepare a mix containing an AMP/GMP antibody and a fluorescent tracer according to the manufacturer's instructions (e.g., Transcreener® ADP²/AMP²/GMP² FP Assay).

  • 2. Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted inhibitor or DMSO (for controls) to the appropriate wells.[19]

    • Add 5 µL of the ENPP1 enzyme solution to all wells except the "no enzyme" background control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2.5 µL of the ATP substrate solution.

    • Incubate the plate for 60 minutes at room temperature, ensuring the reaction remains in the linear range.[19]

    • Stop the reaction by adding 5 µL of a stop buffer containing EDTA.[19]

    • Add 5 µL of the detection mix to each well and incubate as per the manufacturer's protocol.[19]

    • Measure fluorescence polarization on a compatible plate reader.

  • 3. Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

5.2 In Vitro Osteoblast Mineralization Assay

This assay assesses the ability of osteoprogenitor cells to differentiate and deposit a mineralized matrix, a key process influenced by ENPP1.

  • 1. Cell Culture:

    • Culture pre-osteoblastic cells (e.g., MC3T3-E1 subclone 4) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a multi-well plate at a density that allows for confluence at the start of differentiation.

  • 2. Osteogenic Differentiation:

    • Once cells are confluent, switch the growth medium to an osteogenic differentiation medium.

    • Differentiation Medium: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[12]

    • Culture cells for 14-21 days, replacing the differentiation medium every 2-3 days. Test compounds (e.g., ENPP1 inhibitors) can be added during this period.

  • 3. Mineralization Staining (Alizarin Red S):

    • Aspirate the medium and wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells twice with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

    • Aspirate the staining solution and wash extensively with deionized water to remove non-specific staining.

    • Allow the plates to air dry.

  • 4. Quantification:

    • Image the wells to visualize the red-stained calcium deposits.

    • For quantitative analysis, destain the matrix by adding a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0).

    • Read the absorbance of the extracted stain at 562 nm and compare between different treatment groups.

5.3 Micro-Computed Tomography (Micro-CT) Analysis of Bone

Micro-CT is a high-resolution imaging technique used to quantify 3D bone microarchitecture.

G A 1. Sample Collection (e.g., Mouse Tibia/Femur) B 2. Fixation & Storage (e.g., 70% Ethanol) A->B C 3. High-Resolution Scanning (Micro-CT Instrument) B->C D 4. 3D Reconstruction (Generation of Image Stack) C->D E 5. Region of Interest (ROI) Selection (e.g., Trabecular & Cortical Bone) D->E F 6. Image Segmentation (Thresholding to separate bone from background) E->F G 7. Morphometric Analysis (Calculation of Parameters) F->G H BV/TV, Tb.N, Tb.Th, Tb.Sp, Ct.Th, etc. G->H

Diagram 3. Experimental workflow for micro-CT analysis of bone.
  • 1. Protocol Outline:

    • Sample Preparation: Dissect long bones (e.g., femur, tibia) from experimental animals (e.g., wild-type vs. Enpp1 knockout mice) and fix them in a neutral buffered formalin or 70% ethanol.

    • Scanning: Scan the bones using a high-resolution micro-CT system. Define scanning parameters such as voxel size, voltage, and current.

    • Reconstruction: Reconstruct the 2D projection images into a 3D image stack.

    • Analysis:

      • Define a standardized region of interest (ROI) for both trabecular bone (typically in the metaphysis, just below the growth plate) and cortical bone (in the diaphysis).

      • Apply a global threshold to segment bone from non-bone tissue.

      • Use the analysis software to calculate key bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness (Ct.Th).[5]

Conclusion

ENPP1 is a central regulator of bone mineralization with a dual-faceted role. Its catalytic function provides the primary source of extracellular PPi, a potent inhibitor that prevents pathological calcification and fine-tunes physiological bone mineralization in concert with TNAP.[3][5] Concurrently, its catalysis-independent function is essential for osteoblast differentiation, likely through the modulation of Wnt signaling.[8][12] The clinical manifestations of ENPP1 deficiency, which create a paradoxical phenotype of soft tissue calcification and skeletal undermineralization, underscore the complexity of its function. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of ENPP1 and explore its potential as a therapeutic target for a range of mineralization disorders.

References

ENPP1 Inhibition: A Promising Therapeutic Strategy for Calcification Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme regulating extracellular pyrophosphate (PPi) levels, a critical inhibitor of soft tissue calcification. Dysregulation of ENPP1 activity is implicated in several debilitating calcification disorders, including Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2). Inhibition of ENPP1 presents a promising therapeutic avenue to restore physiological PPi levels and mitigate pathological calcification. This technical guide provides a comprehensive overview of the role of ENPP1 in calcification, the mechanism of action of ENPP1 inhibitors, and detailed experimental protocols for their evaluation. While this guide focuses on the general principles and methodologies for ENPP1 inhibitors, it is important to note that specific quantitative data for the compound "ENPP1-IN-15" is not publicly available at the time of this writing. Therefore, representative data from other known ENPP1 inhibitors are presented for illustrative purposes.

The Role of ENPP1 in Calcification Disorders

ENPP1 is a type II transmembrane glycoprotein (B1211001) that hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi)[1][2][3]. PPi is a potent endogenous inhibitor of hydroxyapatite (B223615) crystal formation and growth, the mineral component that pathologically deposits in soft tissues during calcification[2][3].

Mutations in the ENPP1 gene that lead to a loss of function are the primary cause of GACI, a rare and often fatal disease characterized by extensive calcification of the internal elastic lamina of medium and large arteries in infants[2][4]. Survivors of GACI often develop ARHR2, a condition characterized by impaired bone mineralization due to phosphate (B84403) wasting[2]. These seemingly contradictory phenotypes—ectopic calcification and defective skeletal mineralization—highlight the critical role of ENPP1 in maintaining phosphate and PPi homeostasis.

Mechanism of Action of ENPP1 Inhibitors in Calcification

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1. By inhibiting ENPP1, these compounds prevent the hydrolysis of extracellular ATP, leading to an increase in the local concentration of PPi. The elevated PPi levels, in turn, directly inhibit the formation and growth of hydroxyapatite crystals in soft tissues, thereby preventing or reducing pathological calcification.

The therapeutic strategy for calcification disorders is distinct from the application of ENPP1 inhibitors in oncology, where the primary goal is to prevent the degradation of the immune-stimulating molecule 2'3'-cGAMP to activate the STING pathway. In the context of calcification, the key therapeutic effect is the restoration of physiological PPi levels.

Quantitative Data for Representative ENPP1 Inhibitors

As specific data for ENPP1-IN-15 is not available, the following tables summarize key quantitative parameters for other publicly disclosed ENPP1 inhibitors to provide a framework for the evaluation of such compounds.

Table 1: Biochemical Potency of Representative ENPP1 Inhibitors

CompoundTargetAssay TypeSubstrateIC50 (nM)Ki (nM)Reference
STF-1623Human ENPP1EnzymaticcGAMP0.6-[5]
STF-1623Mouse ENPP1EnzymaticcGAMP0.4-[5]
Compound 15Mouse ENPP1EnzymaticcGAMP-~5[6]
Compound 27Mouse ENPP1EnzymaticcGAMP-~5[6]
Compound 25Mouse ENPP1EnzymaticcGAMP->500[6]

Table 2: In Vitro Efficacy of ENPP1-Fc in a Calcification Model

TreatmentModelEndpointResultReference
ENPP1-Fcenpp1asj/asj miceAortic CalcificationComplete prevention[7]
ENPP1-Fcenpp1asj/asj miceCardiac CalcificationComplete prevention[7]
rhENPP1Enpp1asj-2J miceAortic Calcification>95% reduction[8][9]

Table 3: Pharmacokinetic Parameters of a Representative ENPP1-Related Therapeutic (ENPP1-Fc)

CompoundAnimal ModelDoseTmaxCmaxHalf-lifeReference
ENPP1-FcC57B6 mice10 mg/kg (s.c.)8 h~300 nM-[7][10][11]
STF-1623BALB/c mice---10-15 min (serum)[5]

Signaling Pathways and Experimental Workflows

ENPP1 Signaling Pathway in Calcification

The following diagram illustrates the central role of ENPP1 in regulating extracellular PPi levels and its impact on calcification.

ENPP1_Calcification_Pathway cluster_extracellular Extracellular Space cluster_inhibitor ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate AMP AMP ENPP1->AMP Hydrolysis PPi PPi (Inhibitor of Calcification) ENPP1->PPi Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Inhibits Calcification Pathological Calcification Hydroxyapatite->Calcification ENPP1_Inhibitor ENPP1 Inhibitor (e.g., ENPP1-IN-15) ENPP1_Inhibitor->ENPP1 Blocks

Caption: Role of ENPP1 in regulating calcification and the mechanism of ENPP1 inhibitors.

Experimental Workflow for Evaluating ENPP1 Inhibitors in Calcification

The following diagram outlines a typical workflow for the preclinical evaluation of an ENPP1 inhibitor for the treatment of calcification disorders.

Experimental_Workflow A 1. Biochemical Assays B ENPP1 Enzymatic Inhibition Assay (IC50/Ki determination) A->B C 2. In Vitro Cell-Based Assays B->C D Vascular Smooth Muscle Cell (VSMC) Calcification Assay C->D E Quantification of Calcium Deposition (Alizarin Red Staining) D->E F 3. In Vivo Animal Model Studies E->F G Efficacy in a GACI Mouse Model (e.g., enpp1 asj/asj) F->G H Assessment of Vascular Calcification (Micro-CT, Histology) G->H I 4. Pharmacokinetic Studies H->I J Determination of ADME Properties I->J

Caption: Preclinical evaluation workflow for an ENPP1 inhibitor in calcification disorders.

Detailed Experimental Protocols

Recombinant ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against ENPP1.

Materials:

  • Recombinant human or mouse ENPP1 enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂.

  • Substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl-5'-TMP (p-NPTMP).

  • Test compound (e.g., ENPP1-IN-15) serially diluted in DMSO.

  • Detection Reagent: For cGAMP, a suitable method to quantify remaining cGAMP or the product AMP/GMP. For p-NPTMP, a spectrophotometer to measure the production of p-nitrophenol at 405 nm.

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in Assay Buffer to the final desired concentrations.

  • In a 96-well plate, add the diluted test compound or vehicle control (DMSO in Assay Buffer).

  • Add the recombinant ENPP1 enzyme solution to each well.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction (if necessary) and measure the product formation using the appropriate detection method.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls (0% inhibition with no inhibitor, 100% inhibition with no enzyme).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

Objective: To assess the ability of an ENPP1 inhibitor to prevent or reduce calcification in a cellular model.

Materials:

  • Primary human or rodent aortic smooth muscle cells (VSMCs).

  • Growth Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Calcification Medium: Growth medium supplemented with high phosphate (e.g., 2-3 mM sodium phosphate) and/or other pro-calcific stimuli like ascorbic acid and dexamethasone.

  • Test compound (e.g., ENPP1-IN-15) dissolved in a suitable solvent.

  • Alizarin Red S staining solution.

  • Calcium quantification kit.

  • Multi-well cell culture plates.

Procedure:

  • Seed VSMCs in multi-well plates and grow to confluence in Growth Medium.

  • Once confluent, switch the medium to Calcification Medium to induce calcification.

  • Treat the cells with various concentrations of the test compound or vehicle control. Refresh the medium and treatment every 2-3 days.

  • Continue the culture for 7-14 days, or until significant calcification is observed in the control wells.

  • Assessment of Calcification:

    • Alizarin Red S Staining:

      • Wash the cells with PBS and fix with 4% paraformaldehyde.

      • Stain the cells with Alizarin Red S solution, which binds to calcium deposits, producing a red color.

      • Wash away the excess stain and visualize the calcified nodules under a microscope. The stain can be extracted and quantified spectrophotometrically.

    • Calcium Quantification:

      • Decalcify the cell layer using an acid solution (e.g., 0.6 N HCl).

      • Measure the calcium concentration in the supernatant using a colorimetric calcium assay kit.

      • Normalize the calcium content to the total protein content of the cell layer.

  • Compare the extent of calcification in the treated groups to the control group to determine the inhibitory effect of the compound.

In Vivo Efficacy Study in a GACI Mouse Model (enpp1asj/asj)

Objective: To evaluate the in vivo efficacy of an ENPP1 inhibitor in preventing or treating vascular calcification.

Animal Model:

  • enpp1asj/asj mice, which carry a loss-of-function mutation in the Enpp1 gene and develop spontaneous vascular calcification. An "acceleration diet" low in magnesium and high in phosphate can be used to exacerbate the phenotype[8].

Procedure:

  • Prophylactic Study:

    • Start dosing young enpp1asj/asj mice (e.g., at weaning) with the test compound or vehicle control.

    • Administer the compound daily or as determined by its pharmacokinetic properties.

  • Therapeutic Study:

    • Allow calcification to develop in enpp1asj/asj mice and then initiate treatment with the test compound or vehicle control.

  • Duration:

    • Treat the animals for a specified period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • Micro-Computed Tomography (Micro-CT): Perform in vivo or ex vivo micro-CT scans to visualize and quantify the extent of calcification in the aorta and other major arteries.

    • Histology: Euthanize the animals, perfuse, and collect the aorta, heart, and kidneys.

      • Perform histological staining (e.g., H&E, von Kossa, Alizarin Red) on tissue sections to visualize and score the severity of calcification.

    • Biochemical Analysis: Collect blood samples to measure plasma levels of PPi, phosphate, and other relevant biomarkers.

  • Compare the calcification scores and biomarker levels between the treated and control groups to assess the in vivo efficacy of the inhibitor.

Conclusion

The inhibition of ENPP1 represents a highly promising and targeted therapeutic strategy for the treatment of debilitating calcification disorders such as GACI. By restoring physiological levels of the endogenous calcification inhibitor PPi, ENPP1 inhibitors have the potential to prevent the pathological deposition of calcium in soft tissues. The experimental protocols and evaluation workflow detailed in this guide provide a robust framework for the preclinical characterization of novel ENPP1 inhibitors like ENPP1-IN-15. Further research and development in this area are crucial to translate the potential of this therapeutic approach into clinical reality for patients suffering from these rare and severe diseases.

References

The structure and properties of the Enpp-1-IN-15 compound

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Enpp-1-IN-15, a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). It details the compound's properties, its mechanism of action within critical signaling pathways, and standardized protocols for its experimental evaluation.

Compound Profile: Structure and Physicochemical Properties

This compound (also identified as Compound 88a) is a highly potent inhibitor of the ENPP1 enzyme.[1] While the specific chemical structure of this compound is not widely published, its fundamental physicochemical properties have been documented. These properties are essential for its application in experimental settings, influencing factors such as solubility and molar concentration calculations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₀N₆O₂S[2]
Molecular Weight 360.4 g/mol [2]

Mechanism of Action and Biological Role

This compound functions as a powerful and specific inhibitor of ENPP1, a type II transmembrane glycoprotein (B1211001) that plays a crucial role as a negative regulator of the innate immune system.[2][3] ENPP1 exerts its immunosuppressive effects primarily through two mechanisms within the tumor microenvironment: the degradation of the immunotransmitter 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) and the production of adenosine (B11128).

Inhibition of cGAMP Hydrolysis and STING Pathway Activation

The cyclic GMP-AMP synthase (cGAS)-STING (Stimulator of Interferon Genes) pathway is a critical component of innate immunity, responsible for detecting cytosolic DNA from pathogens or damaged cancer cells. Upon DNA detection, cGAS synthesizes cGAMP, which acts as a second messenger. Extracellular cGAMP can be taken up by neighboring immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of Type I interferons (IFN-I) and other inflammatory cytokines. This process is vital for initiating a robust anti-tumor T-cell response.

ENPP1 is the primary enzyme responsible for hydrolyzing and inactivating extracellular cGAMP, thereby dampening this anti-tumor immune response. This compound binds to ENPP1, blocking its enzymatic activity. This inhibition prevents cGAMP degradation, leading to increased local concentrations of the immunotransmitter and sustained activation of the STING pathway. The resulting IFN-I production helps to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated destruction.

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_Immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_out 2'3'-cGAMP cGAS->cGAMP_out Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_out->STING Import & Activation ENPP1 ENPP1 cGAMP_out->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN1 Type I Interferons IRF3->IFN1 Upregulation AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 Inhibition

Figure 1. The role of this compound in the cGAS-STING signaling pathway.

Inhibition of Adenosine Production

In addition to cGAMP, ENPP1 also hydrolyzes extracellular ATP to produce AMP. This AMP can then be converted to the immunosuppressive molecule adenosine by other ectoenzymes like CD73. High concentrations of adenosine in the tumor microenvironment suppress the activity of immune cells, including T cells and natural killer cells, facilitating tumor immune evasion. By inhibiting the initial step of ATP hydrolysis, this compound contributes to reducing the overall production of adenosine, further alleviating immunosuppression.

Pharmacological Properties

The defining pharmacological feature of this compound is its exceptional potency. The inhibition constant (Ki) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating greater potency.

Table 2: In Vitro Potency of this compound

ParameterValueCompound IDTargetReference
Ki 0.00586 nMCompound 88aENPP1

Note: Specific data on the selectivity of this compound against other ENPP family members (e.g., ENPP2, ENPP3) and its pharmacokinetic/pharmacodynamic (PK/PD) profile are not currently available in the public domain.

Experimental Protocols

Characterizing the activity of this compound requires robust biochemical and cell-based assays. The following sections detail standardized, representative protocols for determining its inhibitory potency and its functional effect on the STING signaling pathway.

Experimental_Workflow start Start: Compound Characterization biochem Biochemical Assay: ENPP1 Inhibition (IC50/Ki) start->biochem cell_based Cell-Based Assay: STING Activation start->cell_based data_analysis Data Analysis & Curve Fitting biochem->data_analysis cell_based->data_analysis end End: Potency & Functional Confirmation data_analysis->end

Figure 2. General experimental workflow for inhibitor characterization.

ENPP1 Enzymatic Activity Assay (Fluorescence-Based)

This protocol is adapted from high-throughput screening methods to determine the IC₅₀ value of an inhibitor against recombinant ENPP1. It measures the production of AMP from the hydrolysis of a substrate like ATP or cGAMP.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.

  • Substrate: ATP or 2'3'-cGAMP.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Detection Kit: Transcreener® AMP²/GMP² Assay (e.g., from BellBrook Labs), which utilizes a competitive fluorescence polarization (FP) or TR-FRET mechanism.

  • 384-well, black, low-volume assay plates.

  • Plate reader capable of measuring fluorescence polarization or TR-FRET.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or DMSO (for "maximum activity" and "no enzyme" controls) to the appropriate wells of a 384-well plate.

    • Add 5 µL of assay buffer containing the substrate (e.g., ATP or cGAMP at a concentration near its Km value) to all wells.

    • To initiate the reaction, add 2.5 µL of ENPP1 enzyme diluted in assay buffer to all wells except the "no enzyme" background controls.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of stop buffer containing EDTA.

    • Add 5 µL of the Transcreener® detection mix (containing antibody and fluorescent tracer) to each well.

    • Incubate for an additional 60 minutes at room temperature to allow the detection reaction to equilibrate.

  • Data Acquisition: Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "maximum activity" (DMSO only) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular STING Activation Reporter Assay

This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Objective: To quantify the potentiation of STING signaling by this compound in the presence of extracellular cGAMP.

Materials:

  • Reporter Cells: THP-1 Dual™ cells (InvivoGen), which contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and Penicillin-Streptomycin.

  • 2'3'-cGAMP.

  • Test Compound: this compound.

  • Luciferase Detection Reagent: QUANTI-Luc™ (InvivoGen).

  • 96-well white plates (for luminescence reading).

  • Luminometer.

Procedure:

  • Cell Plating: Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells per well and allow them to rest for 2-4 hours.

  • Compound and Stimulant Addition:

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Add a sub-maximal concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway. A dose-response of cGAMP should be performed initially to determine this concentration.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator to allow for reporter gene expression.

  • Detection:

    • Transfer 20 µL of the cell culture supernatant to a white 96-well plate.

    • Add 50 µL of the QUANTI-Luc™ reagent to each well.

    • Immediately measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence signal from inhibitor-treated wells to the signal from vehicle-treated wells (stimulated with cGAMP only).

    • Plot the fold-change in STING activation against the inhibitor concentration to determine the compound's EC₅₀ (half-maximal effective concentration).

Summary and Future Directions

This compound is an exceptionally potent inhibitor of ENPP1. By preventing the degradation of the immune-signaling molecule cGAMP, it effectively enhances the activation of the cGAS-STING pathway. This mechanism of action positions this compound as a valuable research tool for studying innate immunity and as a promising candidate for development in cancer immunotherapy.

Further research is required to fully characterize its selectivity profile against other metalloenzymes, its in vivo pharmacokinetic and pharmacodynamic properties, and its efficacy in relevant preclinical cancer models. Such studies will be critical in translating its high in vitro potency into a viable therapeutic strategy.

References

Methodological & Application

Enpp-1-IN-15 In Vitro Assay Protocol for ENPP1 Inhibition: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, hydrolyzing substrates such as adenosine (B11128) triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP). The hydrolysis of ATP by ENPP1 produces inorganic pyrophosphate (PPi), a major inhibitor of calcification. More recently, ENPP1 has gained significant attention for its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immunity pathway. By degrading the immunotransmitter cGAMP, ENPP1 dampens the anti-tumor immune response, making it a compelling therapeutic target for cancer immunotherapy.

Enpp-1-IN-15 is a small molecule inhibitor of ENPP1. This document provides detailed application notes and a comprehensive in vitro assay protocol to characterize the inhibitory activity of this compound and other small molecule inhibitors against ENPP1.

Signaling Pathway of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage in cancer. Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to and activates STING, leading to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately mounting an anti-tumor immune response. ENPP1, present on the cell surface, hydrolyzes extracellular cGAMP, thereby acting as an immune checkpoint that suppresses this anti-tumor immunity. Inhibitors like this compound block this activity, increasing the concentration of cGAMP available to activate the STING pathway.

Figure 1: ENPP1-mediated regulation of the cGAS-STING signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Potency of ENPP1 Inhibitors

The inhibitory potency of this compound and other reference compounds against ENPP1 can be quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%. The following table summarizes the IC50 values for several known ENPP1 inhibitors. While a specific IC50 value for this compound is not publicly available in the provided search results, it is described as a small molecule inhibitor of ENPP1. For the purpose of this protocol, its potency would be determined and compared alongside known inhibitors.

CompoundTargetAssay SubstrateIC50 (nM)Reference Compound
This compound hENPP1 pNP-TMP TBD No
Enpp-1-IN-14hENPP1Not Specified32.38Yes
Compound 4ehENPP1Not Specified188Yes
STF-1623hENPP1cGAMP0.6Yes
Enpp-1-IN-20hENPP1Not Specified0.09Yes

TBD: To be determined by the assay protocol outlined below.

Experimental Protocols

A variety of in vitro assays can be employed to measure the inhibitory activity of compounds against ENPP1. These include fluorescence-based, luminescence-based, and colorimetric assays. Below is a detailed protocol for a widely used colorimetric assay due to its robustness and accessibility.

Colorimetric In Vitro Assay for ENPP1 Inhibition

This assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) by ENPP1. The product, p-nitrophenol, is a chromogenic compound that can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents:

  • Recombinant human ENPP1 (hENPP1)

  • This compound and other test compounds

  • Reference ENPP1 inhibitor (e.g., Enpp-1-IN-14)

  • p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂

  • Stop Solution: 0.2 M NaOH

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

ENPP1_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Substrate, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Inhibitor dilutions, Controls) prep_reagents->plate_setup add_enzyme Add ENPP1 Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at RT (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with pNP-TMP pre_incubate->add_substrate incubate Incubate at 37°C (30-60 min) add_substrate->incubate stop_reaction Stop Reaction (Add NaOH) incubate->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: General workflow for the colorimetric ENPP1 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and other test compounds in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds or reference inhibitor to the appropriate wells of a 96-well plate.

    • For the positive control (100% enzyme activity), add 10 µL of Assay Buffer with the corresponding DMSO concentration.

    • For the negative control (no enzyme activity), add 10 µL of Assay Buffer.

  • Enzyme Addition:

    • Dilute the recombinant hENPP1 in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 80 µL of the diluted hENPP1 solution to all wells except the negative control wells. To the negative control wells, add 80 µL of Assay Buffer.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare the pNP-TMP substrate solution in Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the pNP-TMP solution to all wells. The final concentration of pNP-TMP should be at or near its Km value for ENPP1.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion in the positive control wells.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of Stop Solution (0.2 M NaOH) to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the absorbance of the negative control from all other absorbance values.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve (or a similar dose-response curve) to determine the IC50 value for this compound and other tested compounds.

Conclusion

This document provides a comprehensive guide for the in vitro characterization of this compound, a small molecule inhibitor of ENPP1. The detailed protocol for the colorimetric assay allows for the robust determination of the inhibitory potency of test compounds. By understanding the role of ENPP1 in the cGAS-STING pathway and utilizing quantitative in vitro assays, researchers can effectively screen and characterize novel ENPP1 inhibitors for their potential as cancer immunotherapeutics.

Application Notes: High-Throughput Cell-Based Assay for Determining the Efficacy of ENPP1-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in regulating extracellular nucleotide metabolism.[1] It functions by hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi).[2][3] More recently, ENPP1 has been identified as a key negative regulator of the innate immune system by acting as the primary hydrolase of the STING (Stimulator of Interferator Genes) pathway ligand, 2'3'-cyclic GMP-AMP (cGAMP).[4][5] By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity, making it a promising therapeutic target for cancer immunotherapy.

ENPP1-IN-15 is a small molecule inhibitor designed to block the enzymatic activity of ENPP1. By inhibiting ENPP1, ENPP1-IN-15 is expected to increase the local concentration of cGAMP in the tumor microenvironment, thereby enhancing STING activation and promoting a robust anti-tumor immune response. These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of ENPP1-IN-15 by measuring its ability to inhibit ENPP1 activity on the surface of living cells.

ENPP1 Signaling Pathway and Inhibition

ENPP1 modulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA from viruses or cancer cells. Upon DNA detection, the enzyme cGAS synthesizes cGAMP, which can be exported from the cell. Extracellular cGAMP acts as a paracrine signaling molecule, activating the STING pathway in adjacent immune cells to trigger the production of type I interferons and other cytokines, leading to an anti-tumor response. ENPP1 on the cell surface hydrolyzes this extracellular cGAMP, acting as an immune checkpoint that suppresses this response. ENPP1 inhibitors like ENPP1-IN-15 block this hydrolysis, preserving cGAMP and potentiating STING signaling.

ENPP1_Pathway cluster_TumorCell Cancer Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., DC) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP pAMP + pGMP (Inactive) ENPP1->AMP_GMP hydrolyzes Inhibitor ENPP1-IN-15 Inhibitor->ENPP1 inhibits TBK1 TBK1/IRF3 STING->TBK1 activates IFN Type I Interferons TBK1->IFN production Response Anti-Tumor Immunity IFN->Response

Figure 1: ENPP1-mediated regulation of the cGAS-STING signaling pathway.

Experimental Protocol: Fluorogenic Cell-Based Assay

This protocol describes a method to measure the enzymatic activity of ENPP1 on the surface of live cells using a fluorogenic substrate. The principle relies on a non-fluorescent substrate, such as TG-mAMP, which is cleaved by ENPP1 to release a highly fluorescent product that can be quantified over time. The rate of fluorescence increase is directly proportional to ENPP1 activity.

Materials and Reagents
  • Cells: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231, HepG2) or a cell line engineered to overexpress ENPP1.

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compound: ENPP1-IN-15, prepared as a 10 mM stock in 100% DMSO.

  • Positive Control: A known ENPP1 inhibitor (e.g., ENPP1 Inhibitor C) prepared as a 10 mM stock in DMSO.

  • Fluorogenic Substrate: TG-mAMP or a similar ENPP1-specific substrate.

  • Plates: 96-well black, clear-bottom tissue culture plates.

  • Equipment: Fluorescence plate reader with excitation/emission filters for ~485/520 nm, multichannel pipette, standard cell culture incubator.

Assay Workflow

Assay_Workflow start Start seed_cells 1. Seed Cells (96-well plate) start->seed_cells end End incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_compounds 3. Prepare Compound Dilutions (ENPP1-IN-15, Controls) incubate_overnight->prepare_compounds wash_cells 4. Wash Cells (with Assay Buffer) prepare_compounds->wash_cells add_compounds 5. Add Compounds to Wells & Pre-incubate (15-30 min) wash_cells->add_compounds add_substrate 6. Add Fluorogenic Substrate (e.g., TG-mAMP) add_compounds->add_substrate read_plate 7. Measure Fluorescence (Kinetic Read, 37°C) add_substrate->read_plate analyze_data 8. Analyze Data (Calculate rates, plot curves, determine IC50) read_plate->analyze_data analyze_data->end Logical_Flow A ENPP1-IN-15 added to cells B ENPP1 enzymatic activity is blocked A->B leads to C Fluorogenic substrate is not cleaved B->C results in D Rate of fluorescence increase is reduced C->D which means E Lower signal indicates higher inhibitor efficacy D->E therefore

References

Application Notes and Protocols for ENPP-1-IN-15 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENPP-1-IN-15 is a highly potent and selective allosteric inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in regulating extracellular nucleotide metabolism.[1] In the context of oncology, ENPP1 has emerged as a key innate immune checkpoint. It is the primary enzyme responsible for hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] By degrading extracellular cGAMP, ENPP1 dampens the anti-tumor immune response mediated by the cGAS-STING pathway.[1][2][3] Elevated ENPP1 expression has been correlated with poor prognosis in various cancers.[3][4]

This compound, by inhibiting ENPP1, prevents the degradation of cGAMP, leading to the activation of the STING pathway, subsequent production of type I interferons, and the promotion of an anti-tumor immune response.[1] Its exceptional potency makes it a valuable tool for investigating the role of the ENPP1-STING axis in cancer biology and for preclinical development of novel cancer immunotherapies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant ENPP1 inhibitors for comparative purposes.

CompoundTargetKiIC50 (biochemical)IC50 (cell-based)Notes
This compound ENPP10.00586 nM [1][5]--Described as the most potent ENPP1 inhibitor documented; selective allosteric inhibitor.[1]
ENPP-1-IN-14ENPP1-32.38 nM[6]-Potent ENPP1 inhibitor with anti-tumor activity.[6]
ENPP-1-IN-20ENPP1-0.09 nM[7]8.8 nM[7]Demonstrates potent inhibition in both biochemical and cell-based assays.[7]
ENPP1 Inhibitor CENPP1-0.26 µM[7]10 µM (MDA-MB-231 & C6 cells)[7]Selective for ENPP1 over ENPP2-7.[7]

Signaling Pathways and Experimental Workflows

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action for this compound.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Cytoplasm Tumor_Cell Tumor Cell dsDNA Cytosolic dsDNA Tumor_Cell->dsDNA Releases cytosolic dsDNA Extracellular_cGAMP Extracellular cGAMP Tumor_Cell->Extracellular_cGAMP Exports Immune_Cell Immune Cell (e.g., Dendritic Cell) cGAMP_in Intracellular cGAMP Extracellular_Space Extracellular Space cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFNs Type I Interferons (IFN-α, IFN-β) Nucleus->IFNs Induces Transcription Anti_Tumor_Immunity Anti-Tumor Immunity IFNs->Anti_Tumor_Immunity Promote dsDNA->cGAS Activates Extracellular_cGAMP->Immune_Cell Uptake ENPP1 ENPP1 Extracellular_cGAMP->ENPP1 Substrate cGAMP_in->STING Binds & Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes to AMP + GMP ENPP1_IN_15 This compound ENPP1_IN_15->ENPP1 Inhibits

Caption: ENPP1-cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a cancer cell line study.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay ENPP1 Enzymatic Assay (Biochemical IC50) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CTG) Enzyme_Assay->Cell_Viability STING_Activation Cell-Based STING Activation Assay (qRT-PCR, ELISA, Reporter) Cell_Viability->STING_Activation Western_Blot Western Blot Analysis (p-TBK1, p-IRF3) STING_Activation->Western_Blot Tumor_Model Syngeneic Mouse Tumor Model (e.g., CT26, MC38) Western_Blot->Tumor_Model Promising in vitro results Efficacy_Study Tumor Growth Inhibition Study (Monotherapy & Combination) Tumor_Model->Efficacy_Study Immune_Profiling Tumor Immune Profiling (Flow Cytometry, IHC) Efficacy_Study->Immune_Profiling End End Immune_Profiling->End Data Analysis & Conclusion Start Start: Characterize this compound Start->Enzyme_Assay

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Use fresh, high-quality DMSO as moisture can affect the solubility and stability of the compound.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

  • ENPP1 Substrate (e.g., 2'3'-cGAMP or a fluorogenic substrate)

  • This compound

  • Detection Reagent (e.g., AMP/GMP-Glo™ Assay or fluorescence reader)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Further dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Add the diluted inhibitor to the wells of a 384-well plate.

  • Add recombinant human ENPP1 to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the ENPP1 substrate.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the amount of product formed using a suitable detection method.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability and Cytotoxicity Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, CT26, 4T1)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that inhibits cell growth by 50% (GI50).

Protocol 3: Cell-Based STING Pathway Activation Assay

Objective: To measure the ability of this compound to enhance STING pathway activation in cancer cells.

Materials:

  • Cancer cell line with a functional cGAS-STING pathway (e.g., THP-1, CT26)

  • This compound

  • Optional: Exogenous 2'3'-cGAMP

  • Reagents for qRT-PCR (primers for IFNB1, CXCL10, and a housekeeping gene)

  • ELISA kit for IFN-β or CXCL10

Procedure:

  • Seed cells in a suitable plate format (e.g., 24-well or 96-well plate).

  • Treat the cells with varying concentrations of this compound. Include a DMSO vehicle control.

  • Optionally, co-treat with a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.

  • Incubate for 24-48 hours.

  • For qRT-PCR:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of STING target genes (IFNB1, CXCL10) normalized to a housekeeping gene.

  • For ELISA:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IFN-β or CXCL10 using an ELISA kit according to the manufacturer's protocol.

These protocols provide a foundational framework for the investigation of this compound in cancer cell line studies. Optimization of cell densities, incubation times, and inhibitor concentrations may be required for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Enpp-1-IN-15 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a critical role in various physiological processes, including bone mineralization and purinergic signaling.[1][2][3] In the context of oncology, ENPP1 has emerged as a key negative regulator of the innate immune system. It functions as an innate immune checkpoint by hydrolyzing 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), a crucial signaling molecule that activates the stimulator of interferon genes (STING) pathway.[4][5][6] Activation of the cGAS-STING pathway in the tumor microenvironment is critical for initiating anti-tumor immune responses. By degrading extracellular cGAMP, ENPP1 dampens this immune activation, allowing tumors to evade immune surveillance.[6][7]

Enpp-1-IN-15 is a potent and selective small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the hydrolysis of cGAMP, leading to increased extracellular cGAMP levels. This, in turn, enhances STING-dependent signaling, promotes the production of type I interferons and other pro-inflammatory cytokines, and ultimately stimulates a robust anti-tumor immune response.[6][7] These application notes provide a comprehensive overview and generalized protocols for the in vivo evaluation of this compound in mouse models of cancer.

Disclaimer: The following protocols are representative examples based on methodologies reported for various ENPP1 inhibitors.[1][5] Researchers must optimize these protocols for the specific characteristics of this compound and their chosen experimental setup.

Signaling Pathways

The primary mechanism of action of this compound is the potentiation of the cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes ATP_GTP ATP + GTP cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1_tumor ENPP1 cGAMP_extra->ENPP1_tumor hydrolyzes STING STING cGAMP_extra->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1_tumor inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, in vivo efficacy and pharmacokinetic data for an ENPP1 inhibitor like this compound. These tables are intended to serve as a template for data presentation.

Table 1: In Vivo Efficacy of this compound in a Syngeneic Mouse Cancer Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-Daily, PO1500 ± 250-
This compound25Daily, PO800 ± 15046.7
This compound50Daily, PO450 ± 10070.0
Anti-PD-110Twice weekly, IP1000 ± 20033.3
This compound + Anti-PD-150 + 10Per individual schedule150 ± 5090.0

Table 2: Representative Pharmacokinetic Parameters of an ENPP1 Inhibitor in Mice

ParameterValueUnit
Half-life (t½)8hours
Cmax5µM
Tmax2hours
AUC (0-24h)45µM*h
Bioavailability (F%)40% (Oral)

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound.

experimental_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., 4T1 cells in BALB/c mice) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups (Tumor volume ~100 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Combination) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor volume > 2000 mm³ or 21 days) monitoring->endpoint analysis Tissue Collection and Analysis (Tumor, Spleen, Blood) endpoint->analysis end End analysis->end

Caption: A generalized experimental workflow for in vivo efficacy studies of ENPP1 inhibitors.

1. Animal Models and Cell Lines:

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used for syngeneic models.[1]

  • Cell Lines: Murine cancer cell lines such as 4T1 (triple-negative breast cancer), CT26 (colon carcinoma), or B16-F10 (melanoma) are suitable.

2. Tumor Implantation:

  • Culture tumor cells to ~80% confluency.

  • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[1]

3. Treatment:

  • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).[1]

  • Vehicle Group: Administer the vehicle used for formulating this compound.

  • This compound Monotherapy Group: Administer this compound at the desired doses (e.g., 25 and 50 mg/kg) via the determined route (e.g., oral gavage) and schedule (e.g., daily).

  • Combination Therapy Group: Administer this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody, typically given intraperitoneally at 10 mg/kg, twice a week).[1]

  • Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.[1]

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • The study endpoint is typically reached when tumors in the control group exceed a certain volume (e.g., 2000 mm³) or at a fixed time point.

5. Pharmacodynamic and Immune Analysis:

  • At the end of the study, collect tumors, spleens, and blood for further analysis.

  • Immunohistochemistry (IHC): Analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells) within the tumor microenvironment.

  • Flow Cytometry: Characterize immune cell populations in the tumor and spleen.

  • ELISA/Luminex: Measure cytokine levels (e.g., IFN-β, TNF-α) in tumor lysates or serum.[1]

Protocol 2: Formulation and Administration of this compound

The formulation of this compound for in vivo studies will depend on its physicochemical properties. Below are common vehicle formulations for oral (PO) and intraperitoneal (IP) administration of small molecule inhibitors.

1. Vehicle Formulations:

  • For Oral Administration (PO):

    • 0.5% (w/v) Methylcellulose in sterile water.

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]

  • For Intraperitoneal Administration (IP):

    • 10% DMSO, 90% Corn Oil.[5]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline).[5]

2. Preparation of Dosing Solution (Example for 10 mg/mL solution in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • In a separate tube, mix the appropriate volumes of PEG300 and Tween-80.

  • Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Add saline to the final volume and mix until a clear solution is obtained.

  • Prepare the formulation fresh daily.

3. Administration:

  • Oral Gavage (PO): Use a proper-sized gavage needle to administer the formulation directly into the stomach. The typical volume is 5-10 mL/kg.

  • Intraperitoneal Injection (IP): Inject the formulation into the lower abdominal quadrant using a 27G or smaller needle.[5] The typical volume is 5-10 mL/kg.[5]

Protocol 3: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

1. Animal Model:

  • Use the same mouse strain as in the efficacy studies (e.g., BALB/c or C57BL/6).

2. Dosing:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous (IV) route for bioavailability determination.

3. Sample Collection:

  • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[6]

  • Process the blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

5. Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[6]

Logical Flow of Dose-Dependent Efficacy

dose_response increase_dose Increase Dose of this compound increase_exposure Increased Plasma and Tumor Exposure increase_dose->increase_exposure increase_inhibition Increased ENPP1 Inhibition increase_exposure->increase_inhibition increase_cgamp Increased Extracellular cGAMP increase_inhibition->increase_cgamp increase_sting Enhanced STING Activation increase_cgamp->increase_sting increase_ifn Increased Type I IFN Production increase_sting->increase_ifn increase_immune Enhanced Anti-Tumor Immune Response increase_ifn->increase_immune decrease_growth Decreased Tumor Growth increase_immune->decrease_growth

Caption: Logical flow of the dose-dependent efficacy of an ENPP1 inhibitor.

References

Application Notes: Measuring STING Pathway Activation with the ENPP1 Inhibitor, Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response.[1][2] A key negative regulator of this pathway is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[3][4] ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP) in the extracellular space, thereby dampening STING signaling and allowing tumors to evade immune surveillance.[3][5]

Enpp-1-IN-15 is a small molecule inhibitor of ENPP1.[6] By blocking the enzymatic activity of ENPP1, inhibitors like this compound prevent the degradation of extracellular 2'3'-cGAMP. This leads to an accumulation of the agonist, which can then activate the STING pathway in adjacent immune cells, promoting a robust anti-tumor immune response characterized by the production of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[7][8] These application notes provide a detailed framework and protocols for characterizing the activity of this compound by measuring its ability to inhibit ENPP1 and subsequently activate the STING pathway.

Signaling Pathway and Mechanism of Action

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection or cellular damage. The enzyme cGAS binds to dsDNA and synthesizes 2'3'-cGAMP. This second messenger binds to and activates STING on the endoplasmic reticulum, leading to a signaling cascade that culminates in the transcription of Type I interferons and other immune-stimulatory genes.[9] ENPP1 acts as an innate immune checkpoint by degrading extracellular 2'3'-cGAMP, preventing this paracrine signaling.[10][11] this compound inhibits ENPP1, thereby restoring this crucial anti-tumor signaling pathway.[6]

STING_Pathway cluster_Tumor Tumor Cell cluster_Immune Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Activates Degradation ENPP1->Degradation Hydrolyzes TBK1 TBK1 STING->TBK1 Recruits IRF3 p-IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Upregulates Inhibitor This compound Inhibitor->ENPP1 Inhibits workflow1 A Prepare Serial Dilution of this compound B Add rhENPP1 Enzyme and Inhibitor to Plate A->B C Pre-incubate to Allow Inhibitor Binding B->C D Initiate Reaction with Fluorogenic Substrate C->D E Measure Signal Kinetically (e.g., Fluorescence) D->E F Calculate Reaction Rate and Determine IC₅₀ E->F workflow2 cluster_A Day 1 cluster_B Day 2 cluster_C Day 3 A1 Seed ENPP1-high Cancer Cells (e.g., MDA-MB-231) B1 Treat Cancer Cells with This compound A1->B1 A2 Seed THP-1 Dual™ Reporter Cells (Separate Plate) B2 Add 2'3'-cGAMP to Treated Cancer Cells B1->B2 B3 Incubate to Generate Conditioned Medium B2->B3 C1 Transfer Conditioned Medium to THP-1 Cells B3->C1 C2 Incubate for 24 hours C1->C2 C3 Measure Reporter Signal (Luciferase) C2->C3

References

Application Notes and Protocols for Studying Vascular Calcification Using an ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies have been published on the application of "Enpp-1-IN-15" in vascular calcification research. The following application notes and protocols are based on the established role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) in this pathological process and provide a framework for how a selective ENPP1 inhibitor could be utilized.

Introduction to ENPP1 and Vascular Calcification

Vascular calcification is the pathological deposition of calcium phosphate (B84403) crystals in the vessel wall, leading to increased arterial stiffness and cardiovascular morbidity and mortality. ENPP1 is a key enzyme that hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[1][2] PPi is a potent endogenous inhibitor of hydroxyapatite (B223615) crystal formation and, therefore, plays a crucial role in preventing vascular calcification.[1][2]

Deficiency or reduced activity of ENPP1 leads to decreased levels of extracellular PPi, which is associated with generalized arterial calcification of infancy (GACI), a severe genetic disorder characterized by widespread arterial calcification.[1] Conversely, overexpression of ENPP1 has been shown to ameliorate vascular calcification in preclinical models by increasing PPi levels and inhibiting the osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs). Therefore, inhibiting ENPP1 activity is expected to promote vascular calcification, making ENPP1 inhibitors valuable research tools to study the initiation and progression of this disease.

ENPP1 Signaling Pathway in Vascular Calcification

The following diagram illustrates the central role of ENPP1 in regulating extracellular PPi levels and its impact on vascular calcification.

cluster_extracellular Extracellular Space cluster_vsmc Vascular Smooth Muscle Cell (VSMC) cluster_inducers Pro-Calcific Stimuli ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi Produces AMP AMP ENPP1->AMP Calcification Vascular Calcification PPi->Calcification Inhibits Enpp1_IN_15 This compound (Hypothetical Inhibitor) Enpp1_IN_15->ENPP1 Inhibits Osteogenic_Differentiation Osteogenic Differentiation Osteogenic_Differentiation->Calcification Promotes Runx2_Osterix Runx2 / Osterix Expression Runx2_Osterix->Osteogenic_Differentiation Drives High_Phosphate High Phosphate (e.g., β-glycerophosphate) High_Phosphate->Runx2_Osterix Induces

Caption: ENPP1's role in preventing vascular calcification.

Experimental Applications of an ENPP1 Inhibitor

A selective ENPP1 inhibitor like this compound can be used in various experimental models to:

  • Induce a pro-calcific state: By blocking PPi production, an ENPP1 inhibitor can be used to induce or accelerate vascular calcification in vitro and in vivo.

  • Elucidate downstream mechanisms: Researchers can study the cellular and molecular events that occur following the reduction of PPi, such as the upregulation of osteogenic transcription factors.

  • Screen for anti-calcific agents: An ENPP1 inhibitor-induced calcification model can serve as a platform to test the efficacy of potential therapeutic agents that act downstream of PPi.

Quantitative Data on ENPP1 Modulation of Calcification Markers

The following table summarizes the expected effects of modulating ENPP1 activity on key markers of vascular calcification, based on published studies. This can serve as a reference for the anticipated outcomes when using an ENPP1 inhibitor.

ParameterEffect of ENPP1 OverexpressionExpected Effect of ENPP1 InhibitionMethod of Measurement
Aortic Calcium ContentSignificantly DecreasedIncreasedO-cresolphthalein complexone method
Aortic Phosphorus ContentSignificantly DecreasedIncreasedMolybdate blue method
PPi LevelsSignificantly IncreasedDecreasedEnzymatic assay
Alizarin Red S StainingReduced calcium depositionIncreased calcium depositionStaining and quantification
Von Kossa StainingReduced calcium salt depositsIncreased calcium salt depositsStaining and quantification
BMP-2 ExpressionSubstantially DecreasedIncreasedWestern Blot, qPCR
Runx2/Osterix ExpressionDecreasedIncreasedWestern Blot, qPCR
Osteocalcin (OC)Substantially DecreasedIncreasedELISA, Western Blot, qPCR
α-SMA ExpressionIncreasedDecreasedWestern Blot, qPCR

Experimental Protocols

In Vitro Vascular Calcification Model Using VSMCs

This protocol describes how to induce calcification in a culture of Vascular Smooth Muscle Cells (VSMCs) and how an ENPP1 inhibitor could be applied.

Materials:

  • Primary Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • Calcification Medium: DMEM with high glucose, 15% FBS, 1% Penicillin-Streptomycin, and a pro-calcific agent (e.g., 10 mM β-glycerophosphate).

  • ENPP1 Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Alizarin Red S solution.

  • Calcium quantification kit.

Protocol:

  • Cell Culture: Culture HASMCs in SmGM at 37°C and 5% CO2. Passage cells before they reach confluence.

  • Induction of Calcification: Seed HASMCs in multi-well plates. Once they reach 80-90% confluence, switch the medium to the calcification medium.

  • Inhibitor Treatment: Treat the cells with the ENPP1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 7-14 days, replacing the medium and inhibitor every 2-3 days.

  • Assessment of Calcification:

    • Alizarin Red S Staining:

      • Wash cells with PBS and fix with 4% paraformaldehyde.

      • Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

      • Wash with distilled water and visualize the red calcium deposits under a microscope.

      • For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.

    • Calcium Content Assay:

      • Decalcify the cell layer using 0.6 M HCl.

      • Measure the calcium concentration in the supernatant using a calcium quantification kit according to the manufacturer's instructions.

      • Normalize the calcium content to the total protein content of the well.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro study using an ENPP1 inhibitor.

cluster_setup Experiment Setup cluster_incubation Incubation & Maintenance cluster_analysis Analysis start Culture VSMCs to 80-90% Confluence treatment_groups Prepare Treatment Groups: - Control Medium - Calcification Medium (CM) - CM + Vehicle - CM + this compound (Dose 1) - CM + this compound (Dose 2) - ... start->treatment_groups incubation Incubate for 7-14 days (37°C, 5% CO2) treatment_groups->incubation media_change Change Media and Re-treat Every 2-3 Days incubation->media_change harvest Harvest Cells/Supernatant media_change->harvest analysis_endpoints Perform Analyses: - Alizarin Red S Staining - Calcium Content Assay - Western Blot (Runx2, α-SMA) - qPCR (BMP-2, Osteocalcin) - PPi Measurement harvest->analysis_endpoints

Caption: In vitro workflow for studying ENPP1 inhibition.

References

Application Notes and Protocols for High-Throughput Screening of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) with a critical role in various physiological and pathological processes.[1][2] It primarily functions by hydrolyzing extracellular nucleotides, including adenosine (B11128) triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[2] The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key regulator of bone mineralization and soft tissue calcification.[2] Dysregulation of ENPP1 has been linked to conditions such as insulin (B600854) resistance and aberrant calcification.[2]

Recently, ENPP1 has emerged as a pivotal negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. Cancer cells can produce and release cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells. ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby suppressing this anti-cancer immune response. This makes ENPP1 a compelling therapeutic target for cancer immunotherapy, with inhibitors like Enpp-1-IN-15 and others aiming to enhance the STING-mediated immune response against tumors.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of ENPP1 inhibitors, detailing various assay formats, experimental protocols, and data presentation.

ENPP1 Signaling Pathway

ENPP1 modulates cellular signaling through its enzymatic activity. In the context of the cGAS-STING pathway, cytosolic double-stranded DNA (dsDNA) from cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines essential for an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus dampening this critical anti-cancer signaling. Inhibition of ENPP1 preserves extracellular cGAMP levels, leading to sustained STING activation and an enhanced immune response.

ENPP1_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 ENPP1->cGAMP_extra hydrolyzes AMP_GMP AMP + GMP ENPP1->AMP_GMP produces cGAMP_extra->AMP_GMP STING STING cGAMP_extra->STING activates Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription of AntiTumor Anti-Tumor Immunity IFN->AntiTumor HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Dispense Dispense Compound & ENPP1 Compound_Prep->Dispense Enzyme_Prep ENPP1 Dilution Enzyme_Prep->Dispense Substrate_Prep Substrate Dilution Initiate Add Substrate Substrate_Prep->Initiate Preincubation Pre-incubation (15-30 min) Dispense->Preincubation Preincubation->Initiate Incubate Incubate (60 min) Initiate->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Plate Read Plate (Fluorescence Polarization) Add_Detection->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

References

Application Note: Measuring the Inhibitory Activity of Enpp-1-IN-15 on Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) using the Transcreener® AMP²/GMP² Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of ENPP1 inhibitors.

Introduction Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in regulating extracellular nucleotide metabolism.[1][2] It hydrolyzes substrates like adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][3] More recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING innate immune pathway.[4] It achieves this by degrading the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of the STING (Stimulator of Interferon Genes) protein. By hydrolyzing cGAMP, ENPP1 dampens STING-mediated anti-tumor immune responses, making it a high-value target for cancer immunotherapy.

Enpp-1-IN-15 is a small molecule inhibitor designed to target ENPP1. Characterizing the potency and mechanism of such inhibitors requires a robust and reliable biochemical assay. The Transcreener® AMP²/GMP² Assay is a homogenous, competitive immunoassay that directly measures the AMP and GMP produced by enzymes like ENPP1. This application note provides detailed protocols for using the Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay to determine the inhibitory activity of this compound on ENPP1.

ENPP1's Role in the cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage. Upon activation, cGAS synthesizes cGAMP, which binds to and activates STING. This leads to a signaling cascade that results in the production of type I interferons and other cytokines, promoting an anti-tumor immune response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus preventing STING activation in neighboring immune cells. ENPP1 inhibitors like this compound block this hydrolysis, increasing cGAMP availability and enhancing STING-mediated anti-tumor immunity.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP Extracellular 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses AMP_GMP AMP + GMP (Inactive) cGAMP->AMP_GMP Degradation Blocked STING STING cGAMP->STING activates ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes Inhibitor This compound Inhibitor->ENPP1 inhibits Response Type I IFN Production (Anti-Tumor Response) STING->Response activates Transcreener_Workflow cluster_EnzymeRxn Step 1: Enzymatic Reaction cluster_Detection Step 2: Detection cluster_Readout Step 3: Readout ENPP1 ENPP1 Enzyme Product AMP/GMP Produced ENPP1->Product Substrate Substrate (ATP or cGAMP) Substrate->Product Inhibitor This compound Inhibitor->ENPP1 DetectionMix Add Transcreener® Detection Mixture (Antibody + Tracer) Product->DetectionMix Displacement AMP/GMP displaces Tracer from Antibody DetectionMix->Displacement FP_Signal Measure Decrease in Fluorescence Polarization (mP) Displacement->FP_Signal Logical_Flow A This compound Administration B Target Engagement: Inhibition of ENPP1 A->B C Biochemical Effect: Increased Extracellular cGAMP Half-life B->C D Cellular Effect: Enhanced STING Activation in Immune Cells C->D E Physiological Outcome: Increased Anti-Tumor Immune Response D->E

References

Application Notes and Protocols for Fluorescence-Based Measurement of ENPP1 Activity Using Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes. It is a key regulator of purinergic signaling through the hydrolysis of extracellular nucleotides such as adenosine (B11128) triphosphate (ATP).[1][2][3][4] More recently, ENPP1 has been identified as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[5] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses. This central role in immune evasion has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.

Small molecule inhibitors of ENPP1, such as Enpp-1-IN-15, are being investigated as potential therapeutic agents to enhance STING-mediated anti-tumor immunity. These application notes provide an overview of fluorescence-based assays to measure the enzymatic activity of ENPP1 and to evaluate the potency of inhibitors like this compound.

Signaling Pathways Involving ENPP1

ENPP1 primarily functions by hydrolyzing extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). In the context of the cGAS-STING pathway, ENPP1 degrades extracellular cGAMP, preventing it from activating STING in neighboring immune cells and thus suppressing the innate immune response.

ENPP1_Signaling_Pathway cluster_cGAS_STING cGAS-STING Pathway cluster_ENPP1_Regulation ENPP1 Regulation cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates ext_cGAMP Extracellular 2'3'-cGAMP cGAMP->ext_cGAMP transported out of cell TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces ENPP1 ENPP1 AMP_GMP AMP/GMP ENPP1->AMP_GMP hydrolyzes to ext_cGAMP->STING activates in adjacent cells ext_cGAMP->ENPP1 substrate Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 inhibits

Caption: ENPP1's role in regulating the cGAS-STING pathway.

Principles of Fluorescence-Based ENPP1 Assays

Several fluorescence-based methods are available to measure ENPP1 activity, offering high sensitivity and suitability for high-throughput screening (HTS).

  • Fluorescence Polarization (FP)-Based Assays : These are homogeneous, competitive immunoassays that directly measure the AMP or GMP produced by ENPP1 from ATP or cGAMP, respectively. The assay utilizes an antibody selective for AMP/GMP and a fluorescently labeled tracer. AMP/GMP produced by ENPP1 competes with the tracer for antibody binding, leading to a decrease in the fluorescence polarization signal. This decrease is proportional to the ENPP1 activity. The Transcreener® AMP²/GMP² Assay is a commercially available kit based on this principle.

  • Fluorogenic Substrate-Based Assays : These assays employ synthetic substrates that are weakly fluorescent but become highly fluorescent upon cleavage by ENPP1. A notable example is the use of Tokyo Green™-mAMP (TG-mAMP), where the fluorophore is quenched until ENPP1 cleaves the phosphodiester bond, releasing the highly fluorescent Tokyo Green molecule. This method allows for real-time monitoring of enzyme activity.

Experimental Workflow for ENPP1 Inhibition Assay

The general workflow for evaluating an ENPP1 inhibitor using a fluorescence-based assay is depicted below.

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Assay Plate Setup (Controls, Inhibitor Dilutions) prep->plate preincubate Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate Reaction Initiation (Add Substrate) preincubate->initiate incubate Enzymatic Reaction (Incubate at RT or 37°C) initiate->incubate detect Detection (Add Detection Reagents/Stop Buffer) incubate->detect read Read Fluorescence (FP or Intensity) detect->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: General workflow for an ENPP1 inhibitor assay.

Detailed Experimental Protocols

Protocol 1: Fluorescence Polarization (FP)-Based Assay

This protocol is adapted from methods using the Transcreener® AMP²/GMP² Assay and is suitable for determining the IC50 of inhibitors like this compound.

Materials and Reagents:

  • Recombinant Human ENPP1

  • This compound or other test inhibitors

  • ATP or 2'3'-cGAMP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • DMSO

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody and a far-red fluorescent tracer)

  • Stop Buffer (e.g., EDTA-containing buffer)

  • 384-well, black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for no inhibitor control) to the appropriate wells of a 384-well plate.

    • Include controls for no enzyme (background) and no inhibitor (maximum activity).

  • Enzyme Addition: Add 2.5 µL of diluted ENPP1 enzyme solution to all wells except the no-enzyme control wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate solution (e.g., 10 µM ATP or 5 µM cGAMP) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of Stop Buffer containing EDTA.

    • Add 10 µL of the Transcreener detection mix (antibody and tracer) to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor (0% inhibition) and no enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Fluorogenic Substrate-Based Assay

This protocol utilizes a fluorogenic substrate like Tokyo Green™-mAMP.

Materials and Reagents:

  • Recombinant Human ENPP1

  • This compound or other test inhibitors

  • ENPP1 Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, which includes the fluorogenic substrate TG-mAMP and a positive control inhibitor)

  • Assay Buffer (as provided in the kit or a suitable buffer like 50 mM Tris, pH 7.4, with necessary salts)

  • DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 485/520 nm

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer, ensuring the final DMSO concentration is low.

  • Assay Plate Setup: Add the diluted inhibitor solutions and controls (no enzyme, no inhibitor) to the wells of the microplate.

  • Enzyme Addition: Add the diluted ENPP1 enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., TG-mAMP) to all wells.

  • Incubation and Measurement: Immediately begin measuring the fluorescence intensity kinetically every 5 minutes for 60-120 minutes at 37°C, or perform an endpoint reading after a fixed incubation time. Excitation and emission wavelengths should be set to ~485 nm and ~520 nm, respectively.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition based on the reaction rates of the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation

While specific quantitative data for this compound is not widely available in the public domain, the following table presents IC50 values for other known ENPP1 inhibitors to serve as a reference for comparative analysis.

InhibitorIC50 (in vitro)Cell-based IC50Reference
Enpp-1-IN-1432.38 nMNot Reported
ENPP1 inhibitor 4e0.188 µM0.732 µM (MDA-MB-231 cells)
Enpp-1-IN-200.09 nM8.8 nM
ENPP1 Inhibitor C0.26 µM10 µM (MDA-MB-231 & C6 cells)
SR-83140.079 µMNot Reported

Assay Parameters (Example):

ParameterValueReference
EnzymeRecombinant Human ENPP1
Enzyme Concentration100-200 pM
SubstratecGAMP or ATP
Substrate Concentration5-10 µM
Assay Buffer pH7.4 - 7.5
Incubation Time60 minutes
Incubation TemperatureRoom Temperature or 37°C
Detection MethodFluorescence Polarization or Intensity

Conclusion

The fluorescence-based assays described provide robust and sensitive methods for measuring ENPP1 activity and characterizing the potency of inhibitors like this compound. The choice between a fluorescence polarization assay and a fluorogenic substrate-based assay will depend on the specific experimental needs, available instrumentation, and desired throughput. These protocols offer a solid foundation for researchers in academia and industry to investigate the role of ENPP1 in physiology and disease and to advance the development of novel immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: Enpp-1-IN-15 and Related ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of an ENPP1 inhibitor like Enpp-1-IN-15 for in vitro experiments?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for preparing stock solutions of ENPP1 inhibitors of this class.[1][2] It is critical to use anhydrous, high-purity DMSO, as absorbed water can significantly reduce the solubility of the compound.[1][2][3]

Q2: I am observing precipitation when trying to dissolve my ENPP1 inhibitor in DMSO. What can I do?

A2: If you encounter solubility issues in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO.[1][2][3]

  • Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[3]

  • Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.[1][3]

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.[3]

  • Lower Concentration: If precipitation persists, consider preparing a less concentrated stock solution.

Q3: My ENPP1 inhibitor precipitates when I dilute the DMSO stock solution into my aqueous culture medium. How can I prevent this?

A3: This is a common issue known as "salting out." To minimize precipitation when transferring from a DMSO stock to an aqueous buffer or cell culture medium:

  • Serial Dilutions in DMSO: First, perform serial dilutions of your high-concentration DMSO stock solution in 100% DMSO to get closer to your final working concentration.[3]

  • Gradual Addition: Add the final, most diluted DMSO sample to your pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[3][4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.[4]

Q4: What are the recommended storage conditions for ENPP1 inhibitor stock solutions?

A4: Proper storage is critical to maintain the stability and activity of the compound.

  • Powder Form: Store the lyophilized powder at -20°C for long-term stability (up to 3 years for some analogs).[5][6]

  • DMSO Stock Solutions: Prepare a concentrated stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5][6][7][8]

Q5: Could my experimental results be inconsistent due to the degradation of the ENPP1 inhibitor in the culture medium?

A5: Yes, inconsistent results or a loss of inhibitory activity can be signs of compound degradation.[6] Some small molecules can be unstable in aqueous buffers at 37°C over the course of a typical cell-based assay. It is advisable to perform a stability study of the compound in your specific culture medium at 37°C over the duration of your experiment.[9] If the compound is found to be unstable, you may need to replenish it by changing the medium at regular intervals.[9]

Quantitative Data Summary for Related ENPP1 Inhibitors

The following tables summarize solubility and storage information for various "Enpp-1-IN-" series inhibitors. This data can be used as a reference point for your experiments.

Table 1: Solubility of Related ENPP1 Inhibitors

CompoundSolventMaximum SolubilityNotes
Enpp-1-IN-1 DMSO250 mg/mL (728.01 mM)Sonication is recommended.[10]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)≥ 2.08 mg/mL (6.06 mM)Prepare fresh.[11]
Enpp-1-IN-5 DMSO-May require optimization.[1]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)2.5 mg/mL (6.09 mM)Prepare fresh.[1]
Enpp-1-IN-14 DMSO≥6.97 mg/mLUltrasonic recommended.
Water≥5.89 mg/mLUltrasonic recommended.
Enpp-1-IN-16 DMSOSoluble-

Table 2: Storage and Stability of Related ENPP1 Inhibitors

CompoundFormStorage TemperatureDuration
Enpp-1-IN-1 Stock Solution-80°C2 years
-20°C1 year
Enpp-1-IN-5 Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month
Enpp-1-IN-14 Stock Solution-80°C6 months
-20°C1 month
Enpp-1-IN-16 Powder-20°C-
Stock Solution (DMSO)-80°C6 months
-20°C1 month

Experimental Protocols & Visualizations

ENPP1 Signaling Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[6][12] It also plays a crucial role as a negative regulator of the cGAS-STING innate immunity pathway by degrading the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[6][13][14][15] Inhibition of ENPP1 is a therapeutic strategy to enhance STING-mediated anti-tumor immune responses.[16]

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolyzes cGAMP 2'3'-cGAMP cGAMP->ENPP1 hydrolyzes STING STING Activation cGAMP->STING activates AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi ENPP1_Inhibitor This compound (Inhibitor) ENPP1_Inhibitor->ENPP1 inhibits Immune_Response Anti-Tumor Immune Response STING->Immune_Response leads to

Caption: ENPP1 hydrolyzes extracellular ATP and cGAMP. Inhibition of ENPP1 prevents cGAMP degradation, leading to STING activation and an enhanced anti-tumor immune response.

Protocol 1: Determining Compound Solubility in Culture Media

This protocol provides a general method for estimating the kinetic solubility of a compound in cell culture medium.[9]

Solubility_Workflow A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) B Perform serial dilutions of the stock in 100% DMSO in a 96-well plate A->B C Transfer a small volume of each DMSO dilution to a new 96-well plate B->C D Add pre-warmed (37°C) culture medium to each well C->D E Incubate at 37°C for 1-2 hours to allow for potential precipitation D->E F Measure turbidity (absorbance at ~620 nm) using a plate reader E->F G Determine the concentration at which precipitation occurs (solubility limit) F->G

Caption: Experimental workflow for determining the kinetic solubility of a compound in culture media.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[9]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the compound stock in DMSO.[9]

  • Transfer: Transfer a small, equal volume of each DMSO dilution to a new clear-bottom 96-well plate.

  • Add Medium: Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).[9]

  • Incubate: Include a blank control (medium + DMSO). Seal the plate and incubate at 37°C for 1-2 hours.[9]

  • Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates precipitation.[9]

Protocol 2: Assessing Compound Stability in Culture Media

This protocol outlines a method to evaluate the chemical stability of a compound under typical cell culture conditions.[9]

Stability_Workflow A Prepare a solution of the compound in pre-warmed culture medium at the highest experimental concentration B Aliquot the solution into sterile tubes, one for each time point A->B C Incubate tubes at 37°C, 5% CO2 B->C D At designated time points (0, 2, 4, 8, 24h, etc.), remove one tube C->D E Stop further degradation by freezing at -80°C or by immediate extraction with an organic solvent D->E F Quantify the remaining compound concentration using an analytical method (e.g., LC-MS) E->F G Plot compound concentration vs. time to determine stability/half-life F->G

Caption: Experimental workflow for assessing the stability of a compound in culture media over time.

Methodology:

  • Prepare Solution: Prepare a solution of the test compound in pre-warmed, complete culture medium at the highest concentration to be used in your experiments.[9]

  • Aliquot: Aliquot this solution into several sterile tubes, one for each time point.[9]

  • Incubate: Place the tubes in a 37°C, 5% CO2 incubator.[9]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately.[9]

  • Stop Degradation: Immediately stop any further degradation by freezing the sample at -80°C or by extracting with an organic solvent like acetonitrile (B52724) or methanol.[9]

  • Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile and half-life under culture conditions.[6]

References

How to overcome Enpp-1-IN-15 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the ENPP1 inhibitor, ENPP1-IN-15, particularly its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My ENPP1-IN-15 precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it?

A1: This is a common issue for many small molecule inhibitors that, like ENPP1-IN-15, have low aqueous solubility. The high concentration of DMSO in your stock solution keeps the inhibitor dissolved. When this is diluted into a large volume of aqueous medium (like cell culture media or assay buffer), the final DMSO concentration may be too low to maintain solubility, causing the compound to precipitate.[1][2]

To prevent this, it is crucial to use a co-solvent system or a specific formulation strategy that improves the solubility of the inhibitor in the final aqueous solution. It is also recommended to prepare aqueous working solutions fresh for each experiment and to avoid storing them.[1]

Q2: What is the recommended solvent for preparing a stock solution of ENPP1-IN-15?

A2: ENPP1-IN-15 is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher, solubility permitting) in anhydrous, high-purity DMSO.[1] This stock solution can then be used for subsequent dilutions into aqueous solutions using appropriate protocols.

Q3: How should I store my ENPP1-IN-15 stock solution to maintain its stability and prevent precipitation?

A3: Proper storage is critical for the integrity of your inhibitor. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution over time.

Storage TypeRecommended TemperatureDurationNotes
Solid Powder -20°C or -80°CUp to 1-3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage.
Aqueous Working Solution 2-8°CUse immediatelyNot recommended for storage due to potential for precipitation.

Q4: My experimental results with ENPP1-IN-15 are inconsistent. Could this be related to solubility issues?

A4: Yes, inconsistent results are often linked to problems with the inhibitor's solubility and stability. If the compound precipitates, the actual concentration in your experiment will be lower and more variable than intended. To ensure reproducibility, visually inspect your final working solution for any signs of precipitation before starting your experiment. If you observe cloudiness or solid particles, you should optimize your dilution protocol.

Troubleshooting Guide: Overcoming Precipitation

This guide provides a systematic approach to resolving precipitation issues with ENPP1-IN-15 in aqueous solutions.

Problem: Precipitate forms when diluting DMSO stock into aqueous media.

Step 1: Visual Confirmation

  • After adding the ENPP1-IN-15 DMSO stock to your aqueous buffer or media, mix well.

  • Hold the solution up to a light source and look for any cloudiness, haziness, or visible particles. Compare it to a control solution containing the same concentration of DMSO without the inhibitor.

Step 2: Optimize the Dilution Method

  • Pre-warm your media/buffer: Warming your aqueous solution to 37°C can help improve solubility during dilution.

  • Add inhibitor to media, not vice-versa: Add the small volume of DMSO stock to the larger volume of pre-warmed aqueous solution while vortexing or stirring gently. This promotes rapid dispersal and can prevent localized high concentrations that lead to precipitation.

Step 3: Implement a Co-Solvent Formulation If the above steps are insufficient, a co-solvent system is necessary. Below are formulation protocols adapted from other ENPP1 inhibitors that can serve as a starting point for ENPP1-IN-15.

Experimental Protocols

Note: Specific solubility data for ENPP1-IN-15 is not widely available. The following protocols are based on established methods for other potent ENPP1 inhibitors and may require optimization.

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

Materials:

  • ENPP1-IN-15 solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Procedure:

  • Calculate the mass of ENPP1-IN-15 powder needed to prepare your desired stock concentration (e.g., 10 mM).

  • Weigh the calculated amount of powder and place it into a sterile vial.

  • Add the corresponding volume of fresh, anhydrous DMSO.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -80°C for long-term use.

Protocol 2: Preparation of Aqueous Working Solution using a Co-Solvent System

This protocol is suitable for preparing ENPP1-IN-15 for in vitro or in vivo experiments and is designed to prevent precipitation.

Materials:

  • ENPP1-IN-15 stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a final vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Crucial Step: Sequential Addition. The order of solvent addition is critical to prevent precipitation.

  • Start with the required volume of PEG300 in a sterile tube.

  • Add the required volume of your ENPP1-IN-15 DMSO stock to the PEG300. Mix thoroughly until the solution is clear.

  • Add the required volume of Tween-80 to the mixture. Mix again until the solution is clear.

  • Slowly add the final volume of sterile saline to the mixture while vortexing.

  • The final solution should be clear. Prepare this working solution fresh before each use.

Example Calculation for a 1 mL final working solution:

  • 400 µL of PEG300

  • 100 µL of ENPP1-IN-15 DMSO stock

  • 50 µL of Tween-80

  • 450 µL of Sterile Saline

This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.

G cluster_0 Troubleshooting Workflow A Start: Precipitation Observed in Aqueous Solution B Is the final DMSO concentration >0.5%? A->B C Increase DMSO concentration (up to cell tolerance limit) B->C No D Was the aqueous medium pre-warmed to 37°C? B->D Yes C->D E Pre-warm medium before adding inhibitor stock D->E No F Was the inhibitor stock added to the medium while vortexing? D->F Yes E->F G Add stock solution dropwise to pre-warmed medium with gentle vortexing F->G No H Precipitation Persists? F->H Yes G->H I Implement Co-Solvent Formulation (e.g., DMSO/PEG300/Tween-80/Saline) H->I Yes K Solution Clear: Proceed with Experiment H->K No J Follow sequential addition protocol for co-solvents I->J J->K L Still Precipitates: Consider reducing final inhibitor concentration J->L Precipitation Persists

Caption: A step-by-step logical guide for troubleshooting precipitation.

ENPP1 Signaling Pathway

ENPP1 is a key negative regulator of the cGAS-STING innate immunity pathway. It functions by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA. By degrading cGAMP, ENPP1 prevents its binding to STING, thereby inhibiting the downstream production of type I interferons and other pro-inflammatory cytokines. Inhibitors like ENPP1-IN-15 block this hydrolysis, leading to increased extracellular cGAMP levels and enhanced STING activation, which is a promising strategy for cancer immunotherapy.

ENPP1_Pathway cluster_0 Cellular Exterior cluster_1 Target Cell (e.g., Immune Cell) cGAMP_ext Extracellular 2'3'-cGAMP AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP Degrades to STING STING (on ER) cGAMP_ext->STING Activates ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolyzes Inhibitor ENPP1-IN-15 Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN Induces Transcription ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse

References

Technical Support Center: Optimizing ENPP-1-IN-15 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ENPP-1-IN-15 in cell-based assays. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is ENPP-1 and why is it a target of interest?

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological processes. It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP). The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response. By degrading extracellular cGAMP, ENPP1 dampens this immune response, which can be exploited by cancer cells to evade immune surveillance. Therefore, inhibiting ENPP1 is a promising strategy to enhance anti-tumor immunity.[1][2]

Q2: What is this compound and how does it work?

This compound is a potent and specific small molecule inhibitor of ENPP1 with a Ki value of 0.00586 nM.[3] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[1] By inhibiting ENPP1, this compound prevents the hydrolysis of both ATP and cGAMP.[1] In the context of the cGAS-STING pathway, this leads to an accumulation of extracellular cGAMP, which can then activate STING in neighboring immune cells, promoting an anti-tumor immune response.[1]

Q3: What is a recommended starting concentration for this compound in a cell-based assay?

Due to the limited public data on this compound, a definitive starting concentration is not available. However, based on its high potency (Ki = 0.00586 nM) and data from other ENPP-1 inhibitors, a sensible approach is to perform a dose-response experiment over a wide concentration range. A starting range of 0.1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay conditions. For other ENPP-1 inhibitors, cell-based IC50 values have been reported in the nanomolar to low micromolar range.

Q4: How should I prepare and store a stock solution of this compound?

Like many small molecule inhibitors, this compound is likely to have low aqueous solubility and is best dissolved in an organic solvent.

  • Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Dilution: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory effect observed Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit ENPP1 in your specific cell line.Perform a dose-response experiment with a broader and higher concentration range (e.g., up to 30 µM).
Poor cell permeability: The inhibitor may not be efficiently entering the cells.While ENPP1's active site is extracellular, cellular health and context can influence assay outcomes. Ensure your assay is designed to measure extracellular ENPP1 activity.
Inhibitor degradation: The compound may be unstable in the experimental conditions.Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the exposure of the inhibitor to light and elevated temperatures.
Low ENPP1 expression in the cell line: The target enzyme may not be present at a sufficient level to observe an effect.Confirm ENPP1 expression in your chosen cell line at the mRNA and protein level (e.g., via qPCR or Western blot). Consider using a cell line known to have high ENPP1 expression or an overexpression system.
High levels of cell death at expected inhibitory concentrations Cytotoxicity: The inhibitor may be toxic to the cells at the concentrations being tested.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound.
Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular targets, leading to toxicity.Use the lowest effective concentration of the inhibitor that gives a robust biological response with minimal toxicity.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can alter cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Improper inhibitor handling: Inconsistent preparation of inhibitor dilutions can lead to variability.Ensure accurate and consistent pipetting when preparing serial dilutions. Prepare fresh working solutions for each experiment.
Assay conditions: Variations in incubation time or other assay parameters.Standardize all assay parameters, including incubation times, reagent concentrations, and plate reading settings.

Quantitative Data

The following table summarizes the potency of various ENPP-1 inhibitors. Note the limited publicly available data for this compound's IC50 in cell-based assays.

InhibitorKi (nM)Biochemical IC50 (nM)Cell-Based IC50 (µM)Cell Line
This compound 0.00586[3]Not ReportedNot Reported-
ENPP-1-IN-14 Not Reported32.38[4]Not Reported-
ENPP-1 inhibitor 4e Not Reported1880.732MDA-MB-231
ENPP-1-IN-2 Not Reported260 (TG-mAMP assay)10MDA-MB-231 & C6
QS1 1600 (at pH 7.4)36 (at pH 9)Not Reported-

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line expressing ENPP1

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Assay kit for measuring a downstream effect of ENPP1 inhibition (e.g., STING activation reporter assay, ELISA for IFN-β)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Inhibitor Treatment: Remove the existing medium from the cells and add the prepared inhibitor dilutions or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint. This could range from a few hours for signaling pathway activation to 24-72 hours for functional readouts.

  • Assay: Perform the assay to measure the downstream endpoint according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol describes how to evaluate the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the IC50 determination protocol. It is recommended to use the same cell density and incubation times to accurately assess cytotoxicity under the same conditions as your functional assay.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cytotoxic concentration range.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane cluster_cytosol Cytosol Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 hydrolyzed by STING STING Extracellular cGAMP->STING activates Extracellular ATP Extracellular ATP Extracellular ATP->ENPP1 AMP AMP PPi PPi ENPP1->AMP ENPP1->PPi cGAS cGAS cGAS->Extracellular cGAMP produces & exports dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFNs Type I Interferons IRF3->Type I IFNs induces transcription ENPP1_IN_15 This compound ENPP1_IN_15->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

experimental_workflow start Start: Optimizing This compound Concentration prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock dose_response Perform Dose-Response Experiment (e.g., 0.1 nM to 10 µM) prep_stock->dose_response cytotoxicity Assess Cytotoxicity in Parallel (e.g., MTT Assay) prep_stock->cytotoxicity analyze_ic50 Analyze Data to Determine IC50 dose_response->analyze_ic50 analyze_toxicity Determine Non-Toxic Concentration Range cytotoxicity->analyze_toxicity select_concentration Select Optimal Concentration (Effective and Non-Toxic) analyze_ic50->select_concentration analyze_toxicity->select_concentration downstream_exp Proceed with Downstream Functional Assays select_concentration->downstream_exp

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_guide start Issue with Experiment no_effect Low or No Inhibitory Effect? start->no_effect high_death High Cell Death? start->high_death inconsistent Inconsistent Results? start->inconsistent check_conc Increase Concentration Range no_effect->check_conc Yes check_expression Verify ENPP1 Expression no_effect->check_expression Yes check_viability Perform Cytotoxicity Assay high_death->check_viability Yes standardize_culture Standardize Cell Culture inconsistent->standardize_culture Yes fresh_dilutions Use Fresh Inhibitor Dilutions inconsistent->fresh_dilutions Yes lower_conc Use Lower Concentration check_viability->lower_conc

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting Enpp-1-IN-15 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enpp-1-IN-15

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.

Q1: What is the primary mechanism of action for this compound, and what is its intended on-target effect?

A1: this compound is a potent inhibitor of ENPP1, a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway.[1][2]

  • On-Target Mechanism: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infections and cancer.[1] Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3] 2'3'-cGAMP then binds to and activates STING, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines, which are crucial for mounting an anti-tumor immune response.[1][3]

  • Role of ENPP1: ENPP1 is the dominant hydrolase of extracellular 2'3'-cGAMP.[4][5] By degrading 2'3'-cGAMP, ENPP1 effectively acts as a brake on the STING pathway, suppressing anti-tumor immunity.[2][4]

  • Role of this compound: By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP.[1] This leads to an accumulation of extracellular 2'3'-cGAMP, which can then activate the STING pathway in neighboring immune cells, converting an immunologically "cold" tumor microenvironment to a "hot" one.[2][6]

// Pathway flow dsDNA -> cGAS [color="#5F6368"]; cGAS -> cGAMP_intra [label=" ATP/GTP", color="#5F6368"]; cGAMP_intra -> cGAMP_extra [label=" Export", color="#5F6368"]; cGAMP_extra -> STING [label=" Import", color="#5F6368"]; STING -> TBK1 [color="#5F6368"]; TBK1 -> IRF3 [color="#5F6368"]; IRF3 -> IFN [label=" Transcription", color="#5F6368"];

// Inhibition flow cGAMP_extra -> ENPP1 [dir=none, style=dashed, color="#EA4335"]; ENPP1 -> Degradation [style=dashed, color="#EA4335"]; Inhibitor -> ENPP1 [label=" Inhibition", color="#EA4335", arrowhead="tee"];

} .dot Caption: The cGAS-STING pathway and the inhibitory role of this compound.

Q2: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect of this compound?

A2: Distinguishing on-target from off-target effects is critical for interpreting your results. Potential off-targets for ENPP1 inhibitors include other ENPP family members like ENPP2 (autotaxin) and ENPP3, or even purinergic receptors, due to structural similarities in their catalytic domains or substrates.[7][8] A systematic approach is necessary to validate that your observed phenotype is a direct result of ENPP1 inhibition.

Here is a logical workflow to troubleshoot unexpected results:

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound q1 Does the phenotype correlate with inhibitor concentration? start->q1 on_target_path Hypothesis: On-Target Effect q1->on_target_path Yes (Dose-Dependent) off_target_path Hypothesis: Off-Target Effect q1->off_target_path No / Bell-Shaped Curve exp1 Experiment 1: Use a Structurally Distinct ENPP1 Inhibitor on_target_path->exp1 off_target_path->exp1 q2 Is the phenotype replicated? exp1->q2 exp2 Experiment 2: Perform a Rescue Experiment (e.g., add exogenous cGAMP) q2->exp2 Yes conclusion_off High Confidence: Phenotype is OFF-TARGET q2->conclusion_off No q3 Is the phenotype rescued or mimicked? exp2->q3 exp3 Experiment 3: Use ENPP1 KO/KD Cell Line q3->exp3 Yes q3->conclusion_off No q4 Does KO/KD phenocopy the inhibitor effect? exp3->q4 conclusion_on High Confidence: Phenotype is ON-TARGET q4->conclusion_on Yes q4->conclusion_off No

Q3: What are the key experiments to validate that my results are due to on-target ENPP1 inhibition?

A3: Several well-established methods can increase confidence that an observed effect is mediated by ENPP1 inhibition.[9]

  • Use a Structurally Unrelated ENPP1 Inhibitor: This is a crucial control. If a second, structurally distinct ENPP1 inhibitor produces the same phenotype, it strongly suggests the effect is on-target.[7]

  • Genetic Controls (Knockout/Knockdown): The most definitive control is to use a cell line where the ENPP1 gene has been knocked out (KO) or its expression knocked down (KD) using siRNA or shRNA. If the genetic deletion of ENPP1 phenocopies the effect of this compound, the effect is very likely on-target.[4] Conversely, the inhibitor should have no effect in ENPP1 KO cells.

  • Rescue Experiments: The biological activity of ENPP1 is to hydrolyze substrates like 2'3'-cGAMP and ATP.[3]

    • cGAMP-mediated STING activation: If the inhibitor is potentiating STING signaling, adding exogenous 2'3'-cGAMP to cells with low endogenous cGAS activity should mimic or enhance the effect.

    • ATP Hydrolysis: ENPP1 also hydrolyzes ATP to AMP and pyrophosphate (PPi).[8] If the phenotype is related to this activity, it may be possible to rescue it by manipulating downstream pathways (e.g., adding adenosine (B11128) if the effect is linked to the adenosine pathway).[10]

  • Cellular Thermal Shift Assay (CETSA): CETSA can confirm direct target engagement in intact cells.[11] It measures the change in thermal stability of a protein upon ligand binding. A positive result shows that this compound directly binds to ENPP1 in a cellular environment.

Q4: My in vitro and cell-based assay results are inconsistent. What could be the cause?

A4: Discrepancies between biochemical and cellular assays are common. Several factors can contribute to this:

Potential CauseTroubleshooting Action
Cell Permeability This compound may have poor cell permeability, leading to lower apparent potency in cellular assays compared to biochemical assays with purified protein.
ENPP1 Expression Levels The cell line used may have low or non-existent levels of ENPP1 expression. Verify ENPP1 mRNA or protein levels via qPCR or Western blot.[12]
Substrate Availability The concentration of endogenous substrates (e.g., 2'3'-cGAMP, ATP) in the cellular environment may differ from the concentrations used in biochemical assays, affecting inhibitor potency.[13]
Assay Conditions (pH) ENPP1 activity is highly pH-dependent, with optimal activity often observed around pH 9 in vitro.[6] Cellular assays are conducted at physiological pH (~7.4), which can alter the inhibitor's IC50. Ensure in vitro assays are also run at physiological pH for better correlation.[6][14]
Inhibitor Stability/Metabolism The compound may be unstable or rapidly metabolized within the cell, reducing its effective concentration at the target.
Off-Target Effects An off-target effect in the cellular context could be masking or confounding the on-target activity.[7]

Experimental Protocols

Protocol 1: ENPP1 Knockdown using siRNA followed by Western Blot

This protocol is to confirm that the biological effect of this compound is dependent on the presence of the ENPP1 protein.

A. siRNA Transfection

  • Cell Plating: Plate cells (e.g., THP-1 or a cancer cell line with known ENPP1 expression) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Reagent Preparation: Dilute ENPP1-targeting siRNA and a non-targeting control (NTC) siRNA separately in serum-free media. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

B. Treatment and Western Blot Analysis

  • Treatment: After the knockdown period, treat the cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ENPP1 overnight at 4°C. Also, probe for a downstream marker of interest (e.g., phospho-TBK1 or phospho-IRF3) and a loading control (e.g., GAPDH or β-actin).[15]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[15]

  • Analysis: Quantify band intensities. A successful experiment will show reduced ENPP1 protein in the siRNA-treated group and a corresponding loss of the inhibitor's effect on the downstream marker compared to the NTC group.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct binding of this compound to ENPP1 in a cellular context.

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.[11]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of soluble ENPP1 at each temperature point by Western blot as described in Protocol 1.

  • Data Analysis: Plot the band intensity of soluble ENPP1 against the temperature for both the vehicle and inhibitor-treated samples. A successful result will show a rightward shift in the melting curve for the this compound-treated sample, indicating that inhibitor binding stabilized the ENPP1 protein against thermal denaturation.

References

Enpp-1-IN-15 storage conditions to maintain compound integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Enpp-1-IN-15. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of this compound, the lyophilized powder should be stored at -20°C. For shorter durations, 4°C is acceptable.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Once prepared, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation.[1][2] For optimal stability, store these aliquots at -80°C.

Q3: I am observing lower than expected inhibitory activity in my assay. What could be the cause?

A3: Lower than expected potency can stem from several factors. A primary cause is the degradation of the inhibitor due to improper storage or repeated freeze-thaw cycles of the stock solution.[1] It is also crucial to ensure the ENPP1 enzyme is active and used at an appropriate concentration within the linear range of the assay.

Q4: I'm having trouble dissolving this compound in my aqueous assay buffer. What can I do?

A4: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.[3] Ensure that the final concentration of DMSO from your stock solution is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[1] If precipitation occurs, pre-warming the stock solution and culture medium to 37°C before dilution can help.[1] Using fresh, anhydrous DMSO for preparing the initial stock solution is critical, as absorbed moisture can reduce solubility.[1][4]

Q5: Can this compound adsorb to plasticware?

A5: Yes, small molecules can adsorb to the surface of standard plastic plates and tubes, which lowers the effective concentration of the compound in your experiment.[2] To mitigate this, using low-adhesion plasticware is recommended.[2]

Quantitative Data Summary: Storage Conditions for ENPP1 Inhibitors

The following table summarizes recommended storage conditions for ENPP1 inhibitors based on data for structurally similar compounds.

FormSolventStorage TemperatureDuration
Solid Powder --20°CUp to 3 years
-4°CUp to 2 years
Stock Solution DMSO-80°C6 months to 2 years
DMSO-20°C1 month to 1 year
Working Solution Aqueous Buffer-Prepare fresh daily

Data is synthesized from information on related ENPP1 inhibitors like Enpp-1-IN-1, Enpp-1-IN-5, and Enpp-1-IN-16.[2][5][6][7]

Experimental Protocols

General Protocol: In Vitro ENPP1 Enzyme Activity Assay

This protocol outlines a general method for measuring the inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)[1]

  • Substrate (e.g., 2'3'-cGAMP or ATP)[1]

  • Detection Reagent (to measure AMP/GMP or phosphate (B84403) production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. A vehicle control containing the same final concentration of DMSO as the inhibitor dilutions should also be prepared.

  • Prepare ENPP1 Enzyme Solution: Dilute the recombinant human ENPP1 to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add the diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add the diluted ENPP1 enzyme solution to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Enzymatic Reaction: Add the substrate (e.g., 2'3'-cGAMP or ATP) to each well to start the reaction.[1] The final substrate concentration should ideally be close to its Km value for ENPP1.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[1]

  • Stop Reaction and Detect Product: Stop the reaction as per the detection kit's instructions (e.g., by adding a stop solution containing EDTA).[1] Measure the product formation.

  • Data Analysis: Calculate the percentage of ENPP1 inhibition for each concentration of this compound and plot the results to determine the IC50 value.[1]

Mandatory Visualizations

Troubleshooting Workflow for Low Inhibitory Activity

TroubleshootingWorkflow Start Start: Low/No Inhibitory Activity Observed Check_Storage Check Inhibitor Storage Conditions Start->Check_Storage Check_FreezeThaw Review Freeze-Thaw Cycles Check_Storage->Check_FreezeThaw Improper Storage? Check_Enzyme Verify ENPP1 Enzyme Activity Check_Storage->Check_Enzyme Storage OK Prepare_Fresh Prepare Fresh Stock Solution Check_FreezeThaw->Prepare_Fresh Multiple Cycles? Check_FreezeThaw->Check_Enzyme Single Use Aliquot Re_Run_Assay Re-Run Experiment Prepare_Fresh->Re_Run_Assay New_Enzyme Use New Enzyme Aliquot Check_Enzyme->New_Enzyme Activity Low/Unknown? Check_Solubility Assess Compound Solubility in Assay Check_Enzyme->Check_Solubility Enzyme OK New_Enzyme->Re_Run_Assay Optimize_Solvent Optimize Final DMSO Concentration (≤0.5%) Check_Solubility->Optimize_Solvent Precipitation Observed? Check_Solubility->Re_Run_Assay Soluble Optimize_Solvent->Re_Run_Assay

Caption: A logical workflow for troubleshooting experiments with this compound.

ENPP1 Signaling Pathway and Inhibition

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation AMP_GMP AMP / GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN

References

Addressing batch-to-batch variability of Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during experimentation, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is ENPP1-IN-15 and what is its mechanism of action?

A1: ENPP1-IN-15 is a potent and selective small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway by hydrolyzing its ligand, 2'3'-cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, ENPP1-IN-15 prevents the degradation of cGAMP, leading to enhanced STING activation, subsequent production of type I interferons and other pro-inflammatory cytokines, and ultimately a more robust anti-tumor immune response.[1][2]

Q2: What is the recommended solvent and storage condition for ENPP1-IN-15?

A2: ENPP1-IN-15 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. To maintain compound integrity, it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.[3]

Q3: I am observing inconsistent results between experiments. Could this be due to batch-to-batch variability of ENPP1-IN-15?

A3: Inconsistent experimental results can stem from various factors, including procedural variations, cell culture conditions, and reagent stability.[4][5] Batch-to-batch variability of the small molecule inhibitor is also a potential cause. This can manifest as differences in potency (IC50), solubility, or even the presence of impurities that could have off-target effects. If you suspect batch-to-batch variability, we recommend a systematic approach to qualify each new batch of ENPP1-IN-15. Please refer to our Troubleshooting Guide for a step-by-step process.

Q4: How can I confirm the on-target activity of ENPP1-IN-15 in my cellular assays?

A4: To confirm that the observed phenotype is due to the inhibition of ENPP1, consider the following control experiments:

  • Use a structurally unrelated ENPP1 inhibitor: If a second inhibitor with a different chemical scaffold produces the same biological effect, it strengthens the evidence for on-target activity.

  • Use a negative control analog: A structurally similar but inactive version of ENPP1-IN-15, if available, should not produce the desired phenotype.

  • Rescue experiment: If possible, overexpressing ENPP1 in your cells might rescue the phenotype induced by the inhibitor.

  • Downstream signaling analysis: Confirm that treatment with ENPP1-IN-15 leads to the expected downstream signaling events, such as increased phosphorylation of TBK1 and IRF3, and upregulation of interferon-stimulated genes.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Inconsistent results with a small molecule inhibitor can be frustrating. This guide provides a systematic workflow to investigate and mitigate potential batch-to-batch variability of ENPP1-IN-15.

G cluster_0 Start: Inconsistent Results Observed cluster_1 Phase 1: Initial Qualification of New Batch cluster_2 Phase 2: Functional Potency Assessment cluster_3 Phase 3: Data Analysis & Decision cluster_4 Outcomes start Inconsistent Experimental Results solubility Visual Inspection & Solubility Check start->solubility analytical Analytical Chemistry (Purity & Identity) solubility->analytical If soluble biochemical Biochemical Assay: ENPP1 Enzymatic Activity analytical->biochemical If pure & correct mass cellular Cell-Based Assay: STING Pathway Activation biochemical->cellular compare Compare Data with Previous Batches cellular->compare decision Decision Point compare->decision proceed Proceed with Experiments decision->proceed Consistent contact Contact Supplier & Troubleshoot Further decision->contact Inconsistent

Caption: Troubleshooting workflow for ENPP1-IN-15 batch-to-batch variability.

Issue: A new batch of ENPP1-IN-15 is yielding different results (e.g., altered IC50, reduced phenotypic effect) compared to a previous batch.

Step 1: Initial Qualification of the New Batch

  • Visual Inspection and Solubility Check:

    • Question: Does the new batch of ENPP1-IN-15 appear physically different (e.g., color, texture) from the previous batch?

    • Action: Visually inspect the solid compound. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Observe if it dissolves completely or if any precipitate is present. A change in solubility can be the first indicator of a problem.

  • Analytical Chemistry Verification (Recommended):

    • Question: Does the new batch meet the expected purity and have the correct molecular weight?

    • Action: If you have access to analytical chemistry facilities, verify the purity and identity of the new batch.

      • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. Compare the chromatogram to that of a previous, well-performing batch if available.

      • Mass Spectrometry (MS): Confirm the molecular weight of the compound to ensure it is indeed ENPP1-IN-15.

Step 2: Functional Potency Assessment

  • Biochemical Assay - ENPP1 Enzymatic Activity:

    • Question: Does the new batch inhibit the enzymatic activity of recombinant ENPP1 with the same potency as the previous batch?

    • Action: Perform an in vitro ENPP1 enzymatic assay to determine the IC50 of the new batch. Compare this value to the IC50 of your previous batch or the value reported in the literature. A significant deviation in IC50 is a strong indicator of a problem with the new batch.

  • Cell-Based Assay - STING Pathway Activation:

    • Question: Does the new batch induce the expected downstream signaling and phenotypic effects in a cellular context?

    • Action: Use a relevant cell line to assess the functional activity of the new batch. For example, you can measure the induction of an interferon-stimulated gene (e.g., IFNB1, CXCL10) by RT-qPCR or the phosphorylation of TBK1/IRF3 by Western blot after treating cells with a cGAS stimulus in the presence of ENPP1-IN-15. A dose-response experiment should be performed to compare the EC50 of the new batch to the previous one.

Step 3: Data Analysis and Decision

  • Compare Data: Compile the data from your analytical and functional tests for the new batch and compare it to the data from a previous, reliable batch.

  • Decision:

    • If the data are consistent: The batch-to-batch variability of the inhibitor is likely not the source of your experimental inconsistencies. You should investigate other experimental parameters (e.g., cell passage number, reagent stability, instrument calibration).

    • If the data are inconsistent: There is a high probability of an issue with the new batch of ENPP1-IN-15. Contact the supplier with your data and consider obtaining a replacement batch.

Data Presentation: Batch Qualification Log

To systematically track the quality of different batches of ENPP1-IN-15, we recommend maintaining a batch qualification log.

Parameter Batch 1 (Reference) Batch 2 Batch 3
Lot Number
Supplier
Date Received
Appearance
Solubility in DMSO (10 mM)
Purity (HPLC, %)
Identity (MS, m/z)
Biochemical IC50 (nM)
Cell-Based EC50 (nM)
Qualification Outcome

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol provides a general framework for determining the IC50 of ENPP1-IN-15 using a fluorescence-based assay that detects the product of ENPP1 activity (AMP or GMP).

Materials:

  • Recombinant human ENPP1

  • ENPP1-IN-15

  • Substrate: ATP or cGAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of ENPP1-IN-15 in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations.

  • Assay Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for no-inhibitor control) to the wells of a 384-well plate.

    • Add 5 µL of diluted ENPP1 enzyme in Assay Buffer to all wells except the "no enzyme" control.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of the substrate (ATP or cGAMP) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the fluorescence and calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based STING Activation Assay (RT-qPCR)

This protocol measures the ability of ENPP1-IN-15 to enhance the expression of an interferon-stimulated gene (ISG) in response to a STING agonist.

Materials:

  • A suitable cell line (e.g., THP-1)

  • ENPP1-IN-15

  • STING agonist (e.g., 2'3'-cGAMP)

  • Cell culture medium

  • RNA extraction kit

  • RT-qPCR reagents and primers for a target ISG (e.g., IFNB1 or CXCL10) and a housekeeping gene.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of ENPP1-IN-15 for 1-2 hours.

  • STING Stimulation: Add the STING agonist to the wells at a final concentration known to induce a sub-maximal response.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of the target ISG and the housekeeping gene.

  • Data Analysis: Normalize the expression of the target ISG to the housekeeping gene. Plot the fold change in ISG expression as a function of ENPP1-IN-15 concentration to determine the EC50.

Signaling Pathway Diagram

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzes STING STING (on ER) cGAMP_ext->STING activates AMP AMP ENPP1->AMP ENPP1_IN_15 ENPP1-IN-15 ENPP1_IN_15->ENPP1 inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN drives transcription of T_Cell_Activation T-Cell Priming & Activation IFN->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

Caption: The ENPP1-regulated cGAS-STING signaling pathway.

References

How to minimize solvent toxicity of Enpp-1-IN-15 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Enpp-1-IN-15 in cell culture, with a primary focus on minimizing solvent-associated toxicity.

Disclaimer: Publicly available information specifically for "this compound" is limited. The guidance provided herein is based on best practices for handling small molecule inhibitors and data from structurally related ENPP1 inhibitors. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on data from similar ENPP1 inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to use high-purity, anhydrous DMSO to prepare a concentrated stock solution.[3]

Q2: What is the maximum non-toxic concentration of DMSO for cell culture?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is essential to determine the specific tolerance of your cell line by performing a solvent toxicity test.

Q3: How can I prepare a working solution of this compound from a DMSO stock without it precipitating in the aqueous culture medium?

A3: To prevent precipitation, it is best to perform serial dilutions of the concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous culture medium. Adding a high concentration of a DMSO-dissolved compound directly to an aqueous solution can cause it to crash out of solution. For some hydrophobic compounds, preparing intermediate dilutions in a serum-containing medium can also help maintain solubility.

Q4: What are the signs of solvent-induced cytotoxicity in my cell culture?

A4: Signs of toxicity from the solvent can include reduced cell viability and proliferation, noticeable changes in cell morphology (e.g., rounding, shrinking, detachment), and increased apoptosis.

Q5: Are there any alternatives to DMSO if my cells are particularly sensitive?

A5: Yes, several alternatives to DMSO have been explored. These include ethanol, low molecular weight polyethylene (B3416737) glycol (PEG), and 1,2-propanediol. Another potential alternative is a zwitterionic liquid (ZIL), which has been shown to be less toxic and not cell-permeable. However, the solubility of this compound in these alternative solvents would need to be empirically determined.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem Possible Cause Recommended Solution
High levels of cell death observed at the desired inhibitory concentration. The inhibitor concentration may be too high for your specific cell line.Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations.
The final DMSO concentration in the culture medium is too high.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1% - 0.5%). Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added.
The cell line is particularly sensitive to ENPP1 inhibition or off-target effects.Consider using a lower concentration for a longer duration of exposure. Investigate the expression and activity of the ENPP1 pathway in your cell line to ensure it is a relevant target.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution leading to degradation.Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
Precipitation of the inhibitor in the culture medium.Ensure the inhibitor is fully dissolved in the final working solution. Gentle warming or sonication may aid dissolution. Prepare fresh working solutions for each experiment.
No significant inhibition of ENPP1 activity observed. The inhibitor is not active.Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a cell-free ENPP1 activity assay to confirm its biochemical activity.
The inhibitor is not cell-permeable (if intracellular activity is expected).Verify from available literature or manufacturer's data if the inhibitor is designed to be cell-permeable.

Quantitative Data Summary

The following tables provide a summary of recommended solvent concentrations and formulation strategies based on data from similar ENPP1 inhibitors.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Concentration Effect on Cells Recommendation
< 0.1% Generally considered safe for most cell lines with no observable toxic effects.Ideal for sensitive cell lines and long-term experiments.
0.1% - 0.5% Well-tolerated by many robust cell lines.A common working range, but a vehicle control is essential.
> 0.5% Can cause cytotoxic effects in a variety of cell lines.Should be avoided unless absolutely necessary and validated.
> 1% Toxic effects have been reported for many cell types.Not recommended for most cell culture applications.

Table 2: Example In Vivo Formulations for ENPP1 Inhibitors (for reference)

Formulation Components (v/v) Max Concentration Administration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLInjection (e.g., IP, IV, SC)
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLInjection
10% DMSO, 90% Corn Oil2.5 mg/mLInjection
Data sourced from information on Enpp-1-IN-5.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of Solvent (DMSO)

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plate

  • Anhydrous DMSO

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Incubate for 24 hours to allow for cell attachment.

  • Solvent Preparation: Prepare serial dilutions of DMSO in complete culture medium. A typical range to test would be from 2% down to 0.01%, including a no-DMSO control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared DMSO dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each DMSO concentration relative to the no-DMSO control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration.

Protocol 2: General Protocol for this compound Treatment in Cell Culture

Objective: To treat cells with this compound while minimizing solvent toxicity.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Target cell line in culture

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Ensure complete dissolution; gentle vortexing or sonication may be used.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in all treatments, including the vehicle control, is consistent and below the predetermined maximum tolerated concentration for your cell line.

  • Cell Treatment:

    • Include the following experimental groups:

      • Untreated control (cells in medium only)

      • Vehicle control (cells in medium with the same final concentration of DMSO as the highest inhibitor concentration)

      • Experimental groups (cells treated with various concentrations of this compound)

    • Remove the existing medium from your cells and replace it with the prepared treatment media.

  • Incubation and Analysis:

    • Incubate the cells for the desired treatment period.

    • Proceed with your downstream analysis (e.g., cell viability assay, western blot, gene expression analysis).

Visualizations

G cluster_0 Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Determine Max DMSO Tolerance Determine Max DMSO Tolerance Start->Determine Max DMSO Tolerance Parallel Step Prepare Working Dilutions Prepare Working Dilutions Prepare Stock Solution->Prepare Working Dilutions Determine Max DMSO Tolerance->Prepare Working Dilutions Inform Concentration Treat Cells Treat Cells Prepare Working Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Analyze Results Analyze Results Incubate->Analyze Results End End Analyze Results->End

Caption: Experimental workflow for using this compound in cell culture.

G cluster_pathway cGAS-STING Signaling Pathway dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFNs Type I IFNs IRF3->Type I IFNs induces transcription AMP_GMP AMP_GMP ENPP1->AMP_GMP hydrolyzes to This compound This compound This compound->ENPP1 inhibits

Caption: The role of this compound in the cGAS-STING signaling pathway.

G Troubleshooting Troubleshooting High_Cell_Death High Cell Death Concentration too high? Solvent toxicity? Cell line sensitivity? Troubleshooting->High_Cell_Death Inconsistent_Results Inconsistent Results Stock degradation? Compound precipitation? Troubleshooting->Inconsistent_Results No_Inhibition No Inhibition Inactive compound? Not cell-permeable? Troubleshooting->No_Inhibition Dose_Response Perform Dose-Response High_Cell_Death:c1->Dose_Response Check_DMSO Check Final DMSO% High_Cell_Death:c2->Check_DMSO Aliquot_Stock Aliquot Stock Inconsistent_Results:r1->Aliquot_Stock Fresh_Solutions Use Fresh Solutions Inconsistent_Results:r2->Fresh_Solutions Biochemical_Assay Run Biochemical Assay No_Inhibition:i1->Biochemical_Assay Solutions Solutions

Caption: A logical diagram for troubleshooting common experimental issues.

References

Technical Support Center: Refining ENPP-1-IN-15 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery of ENPP-1-IN-15 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the innate immune system by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING) pathway.[1][2] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and a subsequent anti-tumor immune response.[3][4] ENPP1 also plays a role in purinergic signaling by hydrolyzing ATP to AMP, which is then converted to the immunosuppressive molecule adenosine (B11128).[5][6] Thus, inhibition of ENPP1 can also reduce adenosine levels in the tumor microenvironment.[7]

Q2: What are the primary applications of this compound in in vivo studies?

A2: In animal models, this compound is primarily used to investigate the therapeutic potential of ENPP1 inhibition in immuno-oncology.[3] By activating the STING pathway, it is studied for its ability to promote anti-tumor immunity, both as a monotherapy and in combination with other treatments like immune checkpoint inhibitors, radiotherapy, and DNA damaging agents.[4][8]

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound primarily modulates the cGAS-STING pathway . It also impacts purinergic signaling and pathways related to bone mineralization .[5][6][9]

II. Troubleshooting In Vivo Delivery of this compound

This section addresses common challenges encountered during the in vivo administration of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Precipitation of this compound in Formulation Poor aqueous solubility of the compound.- Optimize the vehicle composition: A common starting point is a mixture of co-solvents such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][10] - Use sonication or gentle heating: This can aid in the dissolution of the compound. - Prepare fresh formulations daily: This minimizes the risk of precipitation over time.[10] - Consider alternative formulations: For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 can be used. For subcutaneous administration requiring slow release, a formulation in corn oil may be suitable.[7][10]
Inconsistent or Lack of Efficacy in Animal Models Inadequate Dosing: The administered dose may be insufficient to achieve therapeutic concentrations at the target site.- Conduct a dose-response study: This will help determine the optimal dose for your specific animal model and disease context.[7]
Poor Bioavailability: The formulation may not be efficiently absorbed, leading to low systemic exposure.- Evaluate different routes of administration: Intraperitoneal (IP) or subcutaneous (SC) injections are common for this class of inhibitors.[7] For some compounds, oral gavage may be an option.[10] - Assess pharmacokinetics: Measure plasma concentrations of this compound over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body.- Pharmacokinetic studies: These will reveal the half-life of the compound and inform the dosing frequency.[8][11]
Target Engagement Issues: The inhibitor may not be reaching and binding to ENPP1 in the target tissue at sufficient concentrations.- Perform pharmacodynamic studies: Measure the levels of cGAMP in tumor tissue or plasma after administration to confirm target engagement.[8]
Observed Toxicity or Adverse Events in Animals Vehicle Toxicity: The formulation vehicle, particularly at high concentrations of solvents like DMSO, can cause toxicity.- Minimize the concentration of organic solvents: Keep the final DMSO concentration as low as possible, ideally below 10%. - Include a vehicle-only control group: This is essential to differentiate between compound-related and vehicle-related toxicity.[12]
Off-Target Effects: The inhibitor may be interacting with other proteins besides ENPP1.- Conduct selectivity profiling: Test the inhibitor against a panel of related enzymes and kinases to assess its specificity.
Exaggerated Pharmacological Effect: Excessive STING activation can lead to systemic inflammation.- Monitor for signs of inflammation: Observe animals for weight loss, lethargy, and other signs of distress. - Adjust the dose and/or dosing schedule: A lower dose or less frequent administration may mitigate inflammatory side effects.

III. Experimental Protocols & Data

Physicochemical and In Vitro Potency Data (Representative ENPP1 Inhibitors)

While specific data for this compound is not publicly available, the following table summarizes data for structurally related and well-characterized ENPP1 inhibitors to provide a frame of reference.

Compound Molecular Weight ( g/mol ) In Vitro Solubility IC₅₀ (recombinant human ENPP1)
Enpp-1-IN-5 410.4Soluble in DMSO[13]Not specified
Enpp-1-IN-14 403.883.33 mg/mL in DMSO[14]32.38 nM[15]
Enpp-1-IN-16 428.522 mg/mL in DMSO (requires sonication)[10]Not specified
STF-1623 Not specifiedNot specifiedPotent inhibitor[8]
In Vivo Formulation Protocols (General Starting Points)

Note: These protocols are general starting points and may require optimization for this compound. Always prepare formulations fresh daily under sterile conditions.

Protocol 1: Co-Solvent Formulation for Injection (IP, SC) [7][10]

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 25 mg/mL).

  • Sequential addition of excipients:

    • To prepare a 1 mL working solution (e.g., at 2.5 mg/mL), start with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL.

  • Final formulation: The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final check: Ensure the solution is clear. If precipitation occurs, gentle heating or sonication may be used.

Protocol 2: Suspension for Oral Gavage (PO) [10]

  • Prepare the vehicle: Create a 0.5% (w/v) carboxymethylcellulose (CMC) solution with 0.1% (v/v) Tween 80 in sterile water.

  • Create a paste: Weigh the required amount of this compound powder and add a small amount of the vehicle to form a paste.

  • Suspend the compound: Gradually add the remaining vehicle while continuously vortexing or mixing to ensure a uniform suspension.

  • Homogenize: If necessary, briefly sonicate the suspension to break up any large aggregates.

In Vivo Administration Data (Representative ENPP1 Inhibitors)

The following table provides examples of dosages and administration routes used for other ENPP1 inhibitors in mouse models.

Compound Dose Route of Administration Animal Model Reference
Enpp-1-IN-14 50 mg/kgIP, twice dailyC57BL/6 mice with MC38 tumors[15]
STF-1623 Not specifiedNot specifiedSyngeneic mouse tumor models[8]
ENPP1-Fc 5 mg/kgSubcutaneous, once a weekAnkKI/KI mice[16]
INZ-701 (ENPP1-Fc) 10 mg/kgSubcutaneous, every other dayRat model of chronic kidney disease[17]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving ENPP1.

InVivo_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Formulation Develop Stable This compound Formulation DoseSelection Select Dose Range (based on in vitro data) Formulation->DoseSelection AnimalModel Select Animal Model (e.g., syngeneic tumor model) DoseSelection->AnimalModel Administration Administer this compound (e.g., IP, SC, PO) AnimalModel->Administration Monitoring Monitor Tumor Growth, Body Weight, & Health Administration->Monitoring PK Pharmacokinetic Analysis (Plasma Drug Levels) Administration->PK PD Pharmacodynamic Analysis (e.g., Tumor cGAMP Levels) Administration->PD Efficacy Assess Anti-Tumor Efficacy Monitoring->Efficacy TME Analyze Tumor Microenvironment (e.g., Immune Cell Infiltration) Efficacy->TME

References

Dealing with poor oral bioavailability of Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP-1-IN-15. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor oral bioavailability of this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during the pre-clinical development of this compound, focusing on challenges related to its oral bioavailability.

Issue 1: Low in vivo efficacy despite high in vitro potency of this compound.

  • Question: My this compound compound demonstrates high potency in enzymatic and cell-based assays, but it shows minimal or no efficacy in animal models when administered orally. What could be the underlying cause?

  • Answer: This discrepancy is frequently due to poor oral bioavailability, which can stem from several factors:

    • Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.

    • Poor Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter systemic circulation.

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach its target, a common issue for orally administered drugs.[1]

    • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.

Issue 2: High variability in plasma concentrations of this compound across study subjects.

  • Question: I am observing significant variability in the plasma concentration of this compound among different animals in the same dosing group. Why is this happening?

  • Answer: High inter-subject variability is often linked to poor drug solubility and dissolution. When a drug's absorption is limited by its dissolution rate, small differences in gastrointestinal physiology (e.g., pH, gastric emptying time) between individuals can lead to large differences in the extent of absorption. Formulation strategies that improve solubility and dissolution can help mitigate this issue.

Issue 3: Lack of dose-proportionality in pharmacokinetic (PK) studies.

  • Question: After oral administration of this compound, the increase in plasma exposure is not proportional to the increase in the administered dose. What does this indicate?

  • Answer: A non-linear relationship between dose and plasma concentration often suggests that a key absorption process is saturated. This could be due to the drug's low solubility reaching its limit in the gastrointestinal tract. At higher doses, the undissolved drug is not absorbed, leading to a less-than-proportional increase in plasma levels.

Frequently Asked Questions (FAQs)

Q1: What is ENPP1 and why is it a therapeutic target?

A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in various cellular processes.[2] It hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi), which is a key inhibitor of tissue calcification.[3][4] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING innate immune pathway.[5] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immune responses. Therefore, inhibiting ENPP1 is a promising strategy for cancer immunotherapy, aiming to enhance the body's natural immune defense against tumors.

Q2: What are the main challenges associated with the oral delivery of small molecule inhibitors like this compound?

A2: Many small molecule inhibitors, particularly those developed through high-throughput screening, are lipophilic and have high molecular weight. These properties often lead to poor aqueous solubility and/or low intestinal permeability, which are the primary obstacles to achieving adequate oral bioavailability. Additionally, these molecules can be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve its dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal fluid, enhancing drug solubilization.

  • Complexation:

    • Cyclodextrin (B1172386) Complexes: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.

Q4: Can chemical modification of this compound improve its oral bioavailability?

A4: Yes, a prodrug approach is a viable chemical modification strategy. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For compounds with poor bioavailability due to factors like low permeability or high first-pass metabolism, a prodrug can be designed to overcome these barriers. For instance, a phosphonate (B1237965) inhibitor was successfully developed into a bis-POM prodrug, which significantly improved its oral bioavailability.

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases surface area-to-volume ratio, enhancing dissolution rate.Widely applicable, relatively simple technology.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Solid Dispersions Drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.Significant improvement in dissolution and bioavailability.Potential for physical instability (recrystallization) during storage; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid base, which forms a micro- or nanoemulsion upon contact with GI fluids, facilitating absorption.Can significantly enhance bioavailability of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.Higher complexity in formulation and manufacturing; potential for GI side effects.
Cyclodextrin Complexation Encapsulates the poorly soluble drug within a soluble cyclodextrin molecule, forming a water-soluble complex.Improves solubility and dissolution; can mask unpleasant taste.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.
Prodrug Approach A bioreversible derivative is made to improve physicochemical properties (e.g., solubility, permeability). The active drug is released in vivo.Can overcome multiple barriers (solubility, permeability, metabolism).Requires additional synthesis and characterization; conversion to the active drug can be variable.

Experimental Protocols

Protocol 1: Assessment of Aqueous Solubility
  • Objective: To determine the thermodynamic solubility of this compound in aqueous media.

  • Materials: this compound, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF), shaker incubator, HPLC system.

  • Method:

    • Add an excess amount of this compound to vials containing PBS, SGF, and SIF.

    • Incubate the vials in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To evaluate the oral bioavailability and pharmacokinetic profile of different this compound formulations.

  • Materials: this compound formulations (e.g., simple suspension, solid dispersion, SEDDS), appropriate animal model (e.g., Sprague-Dawley rats), oral gavage needles, blood collection supplies, LC-MS/MS system.

  • Method:

    • Fast animals overnight prior to dosing.

    • Administer the this compound formulation orally via gavage at a predetermined dose.

    • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood samples to obtain plasma.

    • Extract this compound from plasma and quantify its concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

ENPP1_Signaling_Pathway cluster_cGAS_STING cGAS-STING Pathway cluster_ENPP1_Regulation ENPP1 Regulation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (Antitumor Immunity) IRF3->IFN AMP AMP ENPP1->AMP hydrolyzes ENPP1_IN_15 This compound ENPP1_IN_15->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

Troubleshooting_Workflow Start Poor in vivo efficacy of this compound Check_PK Assess Oral Pharmacokinetics (PK) Start->Check_PK Low_Exposure Is plasma exposure low? Check_PK->Low_Exposure Solubility Assess Aqueous Solubility Low_Exposure->Solubility Yes Sufficient_Exposure Sufficient plasma exposure Low_Exposure->Sufficient_Exposure No Permeability Assess Permeability (e.g., Caco-2 assay) Solubility->Permeability Adequate Poor_Solubility Poor Solubility Solubility->Poor_Solubility Low Metabolism Assess Metabolic Stability (microsomes, hepatocytes) Permeability->Metabolism Adequate Poor_Permeability Poor Permeability Permeability->Poor_Permeability Low High_Metabolism High First-Pass Metabolism Metabolism->High_Metabolism Low Stability Formulation Implement Formulation Strategies (See Table 1) Poor_Solubility->Formulation Prodrug Consider Prodrug Approach Poor_Permeability->Prodrug High_Metabolism->Prodrug Other_Issues Investigate other issues (e.g., target engagement, PD) Sufficient_Exposure->Other_Issues

Caption: Troubleshooting workflow for poor in vivo efficacy.

References

Technical Support Center: Interpreting Unexpected Results in ENPP-1-IN-15 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ENPP-1-IN-15, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is a small molecule inhibitor of ENPP1. It has been reported to be a highly potent inhibitor with a Ki value of 0.00586 nM[1].

Q2: What are the most common reasons for observing lower than expected potency of this compound in an in-vitro enzymatic assay?

Several factors can lead to an apparent decrease in the potency of this compound in in-vitro assays:

  • Compound Solubility: Insufficient solubility of this compound in the assay buffer can lead to a lower effective concentration.

  • Enzyme Quality: The use of recombinant ENPP1 with low activity or from a different species can affect the results.

  • Substrate Concentration: The concentration of the substrate (e.g., ATP or cGAMP) relative to its Michaelis constant (Km) can influence the apparent IC50 value of a competitive inhibitor.

  • Assay Conditions: Suboptimal pH, temperature, or the presence of chelating agents like EDTA in the assay buffer can impact enzyme activity and inhibitor binding[2][3].

Q3: Why are my cell-based assay results for STING pathway activation inconsistent when using this compound?

Inconsistent results in cell-based assays can be attributed to:

  • Cell Line Variability: Different cell lines express varying levels of ENPP1. Low ENPP1 expression will result in a diminished response to the inhibitor.

  • Inhibitor Cell Permeability: If this compound has poor cell permeability, its intracellular concentration might be insufficient to inhibit ENPP1 effectively.

  • Off-Target Effects: At higher concentrations, this compound might interact with other proteins, leading to unexpected cellular phenotypes[4].

  • Assay Readout Interference: The inhibitor itself could interfere with the assay's detection method, such as causing fluorescence quenching or enhancement in fluorescence-based readouts[5][6].

Q4: What are the potential off-targets for ENPP1 inhibitors like this compound?

The most likely off-targets for ENPP1 inhibitors are other members of the ENPP family due to structural similarities in their catalytic domains. These include ENPP2 (autotaxin) and ENPP3. Inhibition of these off-targets can lead to unintended biological consequences, such as altered lipid signaling or modulation of immune responses unrelated to the cGAS-STING pathway[4].

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in In-Vitro Assays
Potential Cause Troubleshooting Steps
Poor Compound Solubility Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <1%).Visually inspect for compound precipitation.Test the solubility of this compound in the assay buffer.Consider using a small amount of a non-ionic detergent (e.g., Tween-20) to improve solubility[2].
Suboptimal Assay Conditions Verify the pH of the assay buffer; ENPP1 activity is pH-dependent[3].Ensure the presence of necessary divalent cations (e.g., Zn²⁺, Ca²⁺) and the absence of chelating agents (e.g., EDTA)[2].Standardize incubation times and temperatures for all experiments[2].
Enzyme Inactivity or Variability Use a fresh aliquot of recombinant ENPP1 for each experiment to avoid degradation from multiple freeze-thaw cycles.Verify the specific activity of the enzyme batch.Include a known reference inhibitor as a positive control.
Substrate Concentration For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure the substrate concentration is at or below the Km value[2].
Issue 2: Weak or No Response in Cell-Based STING Activation Assays
Potential Cause Troubleshooting Steps
Low Endogenous ENPP1 Expression Confirm ENPP1 expression levels in your chosen cell line using qPCR or Western blot.Select a cell line with known high ENPP1 expression for your experiments.
Poor Cell Permeability of Inhibitor If the inhibitor is not cell-permeable, the assay should be designed to measure the inhibition of extracellular ENPP1.Consider using a different inhibitor with known cell permeability for comparison.
Inhibitor Instability in Culture Media Prepare fresh dilutions of this compound in cell culture media for each experiment.Assess the stability of the inhibitor in your specific media over the time course of the experiment.
Off-Target Cytotoxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound.Ensure that the concentrations used for STING activation assays are non-toxic.

Quantitative Data

Table 1: Potency of Various ENPP1 Inhibitors

InhibitorKi (nM)IC50 (nM)Assay Conditions
This compound 0.00586-Not specified[1]
ENPP-1-IN-14-32.38Recombinant human ENPP1[7]
ENPP-1-IN-2-260 (TG-mAMP assay), 480 (pNP-TMP assay), 2000 (ATP assay)Recombinant human ENPP1[8]
QS11600-cGAMP as substrate, pH 7.4[9]
Compound 15 (p-NPTMP as substrate), 5000 (ATP as substrate)-pH 9[9]

Note: IC50 values are highly dependent on assay conditions and may not be directly comparable across different studies.

Experimental Protocols & Workflows

General Protocol for In-Vitro ENPP1 Inhibition Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂).

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory.

    • Prepare a solution of recombinant human ENPP1 in assay buffer.

    • Prepare a solution of the substrate (e.g., cGAMP or a fluorogenic substrate) in assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control to the wells of a microplate.

    • Add the ENPP1 enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations

ENPP1_Signaling_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dsDNA_out Extracellular dsDNA cGAMP_out Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes ATP_out Extracellular ATP ATP_out->ENPP1 hydrolyzes AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes dsDNA_in Cytosolic dsDNA dsDNA_in->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus dimerizes and translocates IFN Type I Interferons (e.g., IFN-β) nucleus->IFN induces transcription ENPP1_IN_15 This compound ENPP1_IN_15->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

experimental_workflow In-Vitro ENPP1 Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Inhibitor, Enzyme, Substrate) plate 2. Plate Setup (Add inhibitor dilutions and controls) prep->plate preincubate 3. Pre-incubation (Add enzyme and incubate) plate->preincubate react 4. Reaction Initiation (Add substrate) preincubate->react incubate 5. Reaction Incubation (Controlled temperature and time) react->incubate detect 6. Detection (Measure product formation) incubate->detect analyze 7. Data Analysis (Calculate % inhibition and IC50) detect->analyze

Caption: A typical workflow for an in-vitro ENPP1 inhibition assay.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., low potency) check_assay_type In-vitro or Cell-based? start->check_assay_type invitro_issues In-vitro Assay Issues check_assay_type->invitro_issues In-vitro cell_issues Cell-based Assay Issues check_assay_type->cell_issues Cell-based solubility Check Compound Solubility invitro_issues->solubility conditions Verify Assay Conditions (pH, temp) invitro_issues->conditions enzyme Check Enzyme Activity invitro_issues->enzyme expression Check ENPP1 Expression cell_issues->expression permeability Assess Cell Permeability cell_issues->permeability toxicity Evaluate Cytotoxicity cell_issues->toxicity

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-15 and Other Market Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity.[1][2] Consequently, the development of ENPP1 inhibitors has become a promising strategy in immuno-oncology to enhance the immune response against tumors. This guide provides a comparative overview of Enpp-1-IN-15 and other notable ENPP1 inhibitors, presenting available quantitative data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The ENPP1-STING Signaling Pathway

The cGAS-STING pathway is pivotal for detecting cytosolic DNA, a danger signal associated with viral infections and cellular stress, including genomic instability in cancer cells. Upon binding to cytosolic DNA, cGAS synthesizes cGAMP, which then binds to and activates STING on the endoplasmic reticulum. This activation triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines, ultimately stimulating an anti-tumor immune response. ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thereby acting as an immune checkpoint that suppresses this anti-tumor activity.[1][2]

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import & Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis ENPP1_Inhibitor ENPP1 Inhibitor (e.g., this compound) ENPP1_Inhibitor->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-Tumor Immune Response IFN->Immune_Response

Caption: The ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.

Quantitative Comparison of ENPP1 Inhibitors

The following table summarizes the available quantitative data for this compound and other key ENPP1 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.

InhibitorTargetSubstratePotency (IC50/Ki)SelectivityClinical StageReference(s)
This compound ENPP1cGAMP/ATPData not publicly availableDescribed as a small molecule inhibitorPreclinical[3]
RBS2418 ENPP1cGAMPKi = 0.14 nMSelectivePhase 1
ATPKi = 0.13 nM
ISM5939 ENPP1cGAMPIC50 = 0.63 nM>15,000-fold vs ENPP2, >3,400-fold vs ENPP3Phase 1
ATPIC50 = 9.28 nM
SR-8541A hENPP1TMP/ATPIC50 = 1.4 nM / 3.6 nMSelectivePhase 1
Ki = 1.9 nM
STF-1623 hENPP1cGAMPIC50 = 0.6 nM, Ki < 2 nMSelectivePreclinical
mENPP1cGAMPIC50 = 0.4 nM
TXN10128 ENPP1cGAMPIC50 = 4 nMSelectivePhase 1
Enpp-1-IN-14 hENPP1Not specifiedIC50 = 32.38 nMNot specifiedPreclinical

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ENPP1 inhibitors. Below are representative methodologies for key in vitro assays.

ENPP1 Enzymatic Assay (cGAMP Hydrolysis)

This assay biochemically quantifies the ability of an inhibitor to block the hydrolysis of cGAMP by recombinant ENPP1.

ENPP1_Enzymatic_Assay start Start reagent_prep Reagent Preparation: - ENPP1 Enzyme - cGAMP Substrate - Inhibitor Dilutions - Assay Buffer start->reagent_prep incubation Incubate ENPP1 with Inhibitor reagent_prep->incubation reaction Initiate Reaction with cGAMP incubation->reaction detection Detect Product (AMP/GMP) reaction->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: Workflow for an ENPP1 enzymatic assay.

Materials:

  • Recombinant Human ENPP1

  • 2'3'-cGAMP

  • Test Inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35)

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control.

  • Enzyme Addition: Add recombinant human ENPP1 to each well (final concentration typically in the pM to low nM range).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2'3'-cGAMP (at a concentration close to its Km, e.g., 5-15 µM).

  • Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and detect the amount of AMP/GMP produced using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context, often using a reporter cell line.

STING_Cellular_Assay start Start cell_seeding Seed Reporter Cells (e.g., THP1-Dual™) start->cell_seeding inhibitor_treatment Treat Cells with ENPP1 Inhibitor cell_seeding->inhibitor_treatment cgamp_stimulation Stimulate with Exogenous cGAMP inhibitor_treatment->cgamp_stimulation incubation Incubate for 24 hours cgamp_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection reporter_assay Measure Reporter Activity (e.g., Luciferase) supernatant_collection->reporter_assay analysis Data Analysis: Determine Fold Induction reporter_assay->analysis end End analysis->end

Caption: Workflow for a cellular STING activation assay.

Materials:

  • THP1-Dual™ Reporter Cells (or similar, expressing a reporter gene like luciferase under an IRF-inducible promoter)

  • Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)

  • Test Inhibitor (e.g., this compound)

  • 2'3'-cGAMP

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • STING Stimulation: Add a fixed concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Reporter Assay: Measure the luciferase activity in the supernatant using a luciferase detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold induction of reporter activity in the presence of the inhibitor compared to cGAMP stimulation alone.

Conclusion

The landscape of ENPP1 inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. While quantitative potency data for this compound is not yet publicly available, its characterization as a small molecule inhibitor of ENPP1 places it within a class of therapeutics with significant potential for cancer immunotherapy. The comparative data presented in this guide highlights the high potency of other inhibitors such as RBS2418, ISM5939, SR-8541A, and STF-1623. The provided experimental protocols offer a standardized framework for the evaluation of these and future ENPP1 inhibitors, facilitating direct comparisons and advancing the development of this exciting class of immuno-oncology agents. As more data becomes available, the relative merits of each inhibitor in terms of potency, selectivity, pharmacokinetics, and clinical efficacy will become clearer, guiding future research and therapeutic applications.

References

Cross-validation of Enpp-1-IN-15 Results with Genetic Knockdown of ENPP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for inhibiting the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): pharmacological inhibition with Enpp-1-IN-15 and genetic knockdown. Both approaches are pivotal in studying the cGAS-STING signaling pathway, a critical component of the innate immune system. Understanding the comparative effects of these techniques is crucial for interpreting experimental data and advancing the development of novel cancer immunotherapies.

ENPP1 is a key negative regulator of the cGAS-STING pathway, primarily through its hydrolysis of the second messenger cyclic GMP-AMP (cGAMP). The cGAS-STING pathway is activated upon detection of cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response. By degrading extracellular cGAMP, ENPP1 effectively dampens this immune surveillance mechanism, allowing tumors to evade detection. Consequently, inhibiting ENPP1, either pharmacologically or genetically, has emerged as a promising strategy to enhance anti-tumor immunity.

The cGAS-STING Signaling Pathway and ENPP1 Inhibition

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition can restore anti-tumor immunity.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_ex Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_ex exported ENPP1 ENPP1 cGAMP_ex->ENPP1 substrate STING STING cGAMP_ex->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 inhibits shRNA ENPP1 shRNA/siRNA shRNA->ENPP1 knocks down TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons (IFN-α, IFN-β) IRF3->IFN1 induces transcription of Immune_Response Anti-Tumor Immune Response IFN1->Immune_Response promotes

Fig. 1: ENPP1-mediated regulation of the cGAS-STING pathway.

Comparative Efficacy: Pharmacological vs. Genetic Inhibition

Studies have shown that genetic ablation of ENPP1 in mouse models of breast cancer slows primary tumor growth and abolishes metastasis. Importantly, selectively abolishing the cGAMP hydrolysis activity of ENPP1 phenocopies the effects of a full ENPP1 knockout, underscoring that the restoration of paracrine cGAMP-STING signaling is the dominant anti-cancer mechanism of ENPP1 inhibition. This provides a strong rationale for the therapeutic use of small molecule inhibitors that target this enzymatic activity.

The following table summarizes key performance indicators for both approaches, compiled from different studies. Note: A direct comparison of these values should be made with caution as experimental conditions and systems vary between studies.

ParameterPharmacological Inhibition (this compound/related compounds)Genetic Knockdown (shRNA/siRNA) / KnockoutReferences
Mechanism of Action Reversible or irreversible binding to the ENPP1 active site, blocking substrate hydrolysis.Reduction or complete ablation of ENPP1 protein expression through mRNA degradation or gene deletion.
Potency (IC50) Enpp-1-IN-1 (related compound): 259.0 nM (for 2'3'-cGAMP hydrolysis)Not Applicable
Effect on cGAMP Levels Prevents extracellular cGAMP degradation, leading to its accumulation.Prevents extracellular cGAMP degradation, leading to its accumulation. The half-life of cGAMP is significantly longer in ENPP1 knockout mice.
STING Pathway Activation Increases phosphorylation of STING, TBK1, and IRF3.Enhances phosphorylation of STING, TBK1, and IRF3.
Downstream Cytokine Production Induces IFN-β production in co-culture systems.Elevates IFN-β secretion.
In Vivo Anti-Tumor Efficacy Delays tumor growth in mouse models.Slows primary tumor growth and abolishes metastasis in mouse models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments used to assess the efficacy of ENPP1 inhibition.

ENPP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

ENPP1_Assay_Workflow reagents Reagent Preparation - Recombinant ENPP1 - Substrate (e.g., 2'3'-cGAMP, ATP) - Assay Buffer - this compound dilutions incubation Incubation - Combine ENPP1, inhibitor, and substrate - Incubate at 37°C reagents->incubation detection Detection - Measure product formation (e.g., AMP/GMP) - Methods: Fluorescence Polarization, Luminescence, or TLC incubation->detection analysis Data Analysis - Plot dose-response curve - Calculate IC50 value detection->analysis

Fig. 2: Workflow for an ENPP1 enzymatic inhibition assay.

Protocol:

  • Reagent Preparation : Prepare serial dilutions of this compound in DMSO. Dilute recombinant human ENPP1

A Comparative Guide to Next-Generation vs. First-Generation ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a representative next-generation ENPP1 inhibitor, STF-1623, against first-generation ENPP1 inhibitors. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical negative regulator of the cGAS-STING innate immune pathway, making it a prime target for cancer immunotherapy.[1][2][3] By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses anti-tumor immunity.[1][3][4] Inhibition of ENPP1 enhances STING signaling, promoting an immune response against cancer. This guide will objectively compare the performance of these inhibitors, supported by experimental data, to aid in research and development.

Introduction to ENPP1 and its Inhibition

ENPP1 is a type II transmembrane glycoprotein (B1211001) that hydrolyzes extracellular nucleotides, including ATP and cGAMP.[1][2] Its role in degrading cGAMP makes it a key checkpoint in the anti-tumor immune response mediated by the STING pathway.[3][4] The development of ENPP1 inhibitors aims to block this hydrolysis, thereby increasing the concentration of cGAMP in the tumor microenvironment and enhancing STING-dependent anti-tumor immunity.[4][5]

First-generation ENPP1 inhibitors were characterized by their relatively low potency and, in some cases, lack of selectivity. These early inhibitors included non-specific compounds like heparin and various nucleotide analogs that mimic the natural substrates of ENPP1.[1][4] In contrast, next-generation inhibitors have been developed through structure-based drug design to exhibit high potency and selectivity for ENPP1.

This guide uses STF-1623 as a representative next-generation inhibitor due to the availability of public data on its high potency and selectivity.[6] A direct comparative analysis for a specific compound designated "ENPP-1-IN-15" was not possible due to the absence of public scientific literature under this name.

Quantitative Performance Data

The following tables summarize the quantitative data for the representative next-generation ENPP1 inhibitor STF-1623 and first-generation inhibitors.

Table 1: Potency of ENPP1 Inhibitors

InhibitorGenerationTargetSubstrateIC50 / KiReference
STF-1623NextHuman ENPP12’3’-cGAMPIC50: 0.6 nM[6]
STF-1623NextMouse ENPP12’3’-cGAMPIC50: 0.4 nM[6]
Compound 7cNextHuman ENPP1Not SpecifiedKi: 58 nM[4][7]
SR-8314NextHuman ENPP1Not SpecifiedKi: 79 nM[4][7]
HeparinFirstENPP1Not SpecifiedIC50: 100 µM[4]
Adenosine 5'-thiophosphate (AMPS)FirstENPP1p-NP-TMPKi: ~1.5 µM

Table 2: Selectivity Profile of STF-1623

InhibitorOff-TargetIC50Selectivity vs. ENPP1Reference
STF-1623Human ENPP3>1000 nM (estimated)>1600-fold[6][7]

Table 3: Pharmacokinetic Properties of STF-1623

InhibitorParameterValueSpeciesReference
STF-1623Serum Half-life10-15 minMouse[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis STING STING cGAMP_ext->STING ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP_ext AMP ENPP1->AMP_ext produces PPi PPi ENPP1->PPi produces CD73 CD73 AMP_ext->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine produces cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP_int->cGAMP_ext exported cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs induces transcription Inhibitor ENPP1 Inhibitor (e.g., STF-1623) Inhibitor->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of ENPP1 inhibitors.

ENPP1_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant ENPP1 - Inhibitor dilutions - Substrate (cGAMP or ATP) - Assay Buffer Start->Prepare_Reagents Plate_Setup Set up 384-well plate: - Add assay buffer - Add inhibitor dilutions - Add ENPP1 enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate plate (e.g., 15-30 min at RT) to allow inhibitor binding Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction by adding substrate (cGAMP) Pre_incubation->Reaction_Initiation Incubation Incubate plate (e.g., 60 min at 37°C) Reaction_Initiation->Incubation Detection Add detection reagents (e.g., FP tracer and antibody) Incubation->Detection Final_Incubation Incubate for detection (e.g., 60 min at RT) Detection->Final_Incubation Read_Plate Read fluorescence polarization on a plate reader Final_Incubation->Read_Plate Data_Analysis Data Analysis: - Plot % inhibition vs. log[Inhibitor] - Fit curve to determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an ENPP1 inhibition assay using fluorescence polarization.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

ENPP1 Inhibition Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.

Materials:

  • Recombinant Human ENPP1

  • ENPP1 inhibitor (e.g., STF-1623)

  • 2'3'-cGAMP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • DMSO

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

  • Transcreener® AMP²/GMP² Assay kit (containing antibody and fluorescent tracer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the ENPP1 inhibitor in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add the diluted inhibitor or DMSO for controls.

    • Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2'3'-cGAMP to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add the detection mix containing the AMP/GMP antibody and fluorescent tracer to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The fluorescence polarization signal is inversely proportional to ENPP1 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Cellular STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP-1 Lucia™ ISG reporter cell line (or other suitable STING-responsive cells)

  • ENPP1 inhibitor

  • 2'3'-cGAMP

  • Cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the THP-1 Lucia™ ISG cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ENPP1 inhibitor for 1 hour.

  • STING Stimulation: Stimulate the cells with a suboptimal concentration of exogenous 2'3'-cGAMP.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Measure the luciferase activity in the cell supernatant using a luciferase assay reagent according to the manufacturer's instructions.

  • Data Analysis: The fold-change in the luciferase signal is calculated for each inhibitor concentration relative to the cGAMP-stimulated control without the inhibitor. This reflects the potentiation of STING signaling.

Conclusion

The comparative analysis demonstrates a significant advancement from first-generation to next-generation ENPP1 inhibitors. Next-generation inhibitors like STF-1623 exhibit substantially higher potency, with IC50 values in the nanomolar range, compared to the micromolar potency of first-generation inhibitors such as heparin.[4][6] Furthermore, the high selectivity of STF-1623 for ENPP1 over other related enzymes like ENPP3 minimizes the potential for off-target effects, a crucial aspect for therapeutic development.[6][7]

While the pharmacokinetic profile of STF-1623 shows a short serum half-life, its high potency and target engagement within the tumor microenvironment may still confer significant anti-tumor activity.[6] The provided experimental protocols offer a standardized framework for the evaluation of current and future ENPP1 inhibitors. The continued development of potent and selective ENPP1 inhibitors holds great promise for enhancing the efficacy of cancer immunotherapy by activating the cGAS-STING pathway.

References

Benchmarking Enpp-1-IN-15: A Comparative Guide to STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Enpp-1-IN-15, an indirect STING (Stimulator of Interferon Genes) pathway activator, benchmarked against known direct STING agonists. By inhibiting the ecto-enzyme ENPP1, this compound prevents the degradation of the endogenous STING agonist 2'3'-cyclic GMP-AMP (cGAMP), leading to enhanced STING signaling. This guide offers a head-to-head comparison of its performance with direct STING agonists, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development decisions.

Mechanism of Action: Indirect vs. Direct STING Activation

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage, and initiates an immune response. This compound and direct STING agonists represent two distinct strategies to leverage this pathway for therapeutic benefit, particularly in immuno-oncology.

This compound , an inhibitor of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), acts as an indirect activator of the STING pathway. ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cGAMP, the natural ligand for STING.[1][2] By inhibiting ENPP1, this compound increases the extracellular concentration of cGAMP, which can then be taken up by neighboring cells to activate STING in a paracrine manner. This approach essentially "takes the brakes off" the endogenous STING activation machinery.

In contrast, direct STING agonists , such as the synthetic cyclic dinucleotide (CDN) analogs or non-CDN compounds like diABZI, are designed to directly bind to and activate the STING protein, mimicking the action of 2'3'-cGAMP. This leads to a rapid and potent, but potentially less physiologically regulated, activation of the downstream signaling cascade.

Quantitative Performance Comparison

The following tables summarize the key in vitro and in vivo performance metrics for this compound and the well-characterized direct STING agonist, diABZI.

Compound Target Mechanism of Action IC50 (ENPP1 Inhibition) Reference
This compound (Enpp-1-IN-1)ENPP1Indirect STING Activation11 nM[1]
diABZISTINGDirect STING AgonistNot Applicable[3][4]

Table 1: Biochemical Potency. This table compares the direct target engagement of this compound with its intended target, ENPP1. A lower IC50 value indicates greater potency.

Compound Assay Cell Line EC50 (IFN-β Induction) Reference
This compoundIFN-β InductionData Not Available--
diABZIIFN-β SecretionHuman PBMCs130 nM

Table 2: In Vitro STING Pathway Activation. This table compares the ability of the compounds to induce the production of Interferon-beta (IFN-β), a key downstream effector of STING activation. A lower EC50 value indicates greater potency in activating the pathway. Direct comparative data for this compound was not publicly available.

Compound Mouse Model Dosing Anti-Tumor Efficacy Reference
ENPP1 InhibitorCT26 Syngeneic25 mg/kg (IV)53% Tumor Growth Inhibition (TGI) as monotherapy; 81% TGI with anti-PD-L1
diABZICT26 SyngeneicNot SpecifiedSignificant tumor regression and improved survival

Table 3: In Vivo Anti-Tumor Efficacy. This table summarizes the in vivo performance of an ENPP1 inhibitor and diABZI in a colorectal cancer model. While not a direct comparison of this compound, it provides context for the potential of the inhibitor class.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams were generated using Graphviz.

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus 2'3'-cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 2'3'-cGAMP_ext->ENPP1 Hydrolyzes 2'3'-cGAMP_int 2'3'-cGAMP 2'3'-cGAMP_ext->2'3'-cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 Inhibits cGAS cGAS cGAS->2'3'-cGAMP_int dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (ER Membrane) 2'3'-cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer diABZI diABZI (Direct Agonist) diABZI->STING Activates IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_genes Induces Transcription

Caption: cGAS-STING signaling pathway showing direct and indirect activation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Model biochem_start Recombinant ENPP1 biochem_inhibitor Add this compound (Varying Concentrations) biochem_start->biochem_inhibitor biochem_substrate Add Substrate (e.g., 2'3'-cGAMP) biochem_inhibitor->biochem_substrate biochem_readout Quantify Product Formation (e.g., AMP/GMP) biochem_substrate->biochem_readout biochem_result Calculate IC50 biochem_readout->biochem_result cell_start Culture STING-expressing cells (e.g., THP-1) cell_treatment Treat with this compound or Direct Agonist (e.g., diABZI) cell_start->cell_treatment cell_stimulation Stimulate with exogenous cGAMP (for ENPP1 inhibitors) cell_treatment->cell_stimulation cell_readout Measure IFN-β production (ELISA or qPCR) cell_treatment->cell_readout cell_stimulation->cell_readout cell_result Calculate EC50 cell_readout->cell_result invivo_start Implant tumor cells in syngeneic mice (e.g., CT26) invivo_treatment Administer Compound (e.g., this compound or diABZI) invivo_start->invivo_treatment invivo_monitoring Monitor Tumor Growth invivo_treatment->invivo_monitoring invivo_endpoint Assess Anti-Tumor Efficacy (TGI, Survival) invivo_monitoring->invivo_endpoint invivo_result Evaluate Therapeutic Potential invivo_endpoint->invivo_result

Caption: Experimental workflow for evaluating STING pathway modulators.

Experimental Protocols

ENPP1 Inhibition Biochemical Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ENPP1.

Principle: This assay measures the ability of an inhibitor to block the enzymatic hydrolysis of a substrate by ENPP1. The product of the reaction is quantified to determine the extent of inhibition.

Materials:

  • Recombinant human ENPP1

  • This compound

  • Substrate: 2'3'-cGAMP or a synthetic substrate like p-Nitrophenyl thymidine (B127349) 5′-monophosphate (p-Nph-5′-TMP)

  • Assay Buffer (e.g., Tris-HCl, NaCl, CaCl2, ZnCl2)

  • Detection Reagent (e.g., for colorimetric or fluorescence-based readout)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the wells.

  • Add recombinant ENPP1 to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate for a specific time at 37°C.

  • Stop the reaction (e.g., by adding EDTA).

  • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular STING Activation Assay (IFN-β Induction)

Objective: To measure the half-maximal effective concentration (EC50) of a compound for inducing IFN-β production in a cellular context.

Principle: Activation of the STING pathway leads to the transcription and secretion of type I interferons, such as IFN-β. This assay quantifies the amount of IFN-β produced by cells following treatment with a STING-activating compound.

Materials:

  • STING-expressing cell line (e.g., human THP-1 monocytes, peripheral blood mononuclear cells (PBMCs))

  • This compound or a direct STING agonist (e.g., diABZI)

  • Exogenous 2'3'-cGAMP (for testing ENPP1 inhibitors)

  • Cell culture medium and supplements

  • ELISA kit for human IFN-β or reagents for qPCR (primers for IFNB1 and a housekeeping gene)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the test compound (this compound or diABZI).

  • For this compound: Pre-treat the cells with the inhibitor for a specified time. Then, add a constant concentration of exogenous 2'3'-cGAMP to stimulate the STING pathway.

  • For diABZI: Add the diluted agonist directly to the cells.

  • Incubate the cells for a period sufficient to allow for IFN-β production (e.g., 18-24 hours).

  • Collect the cell culture supernatant for ELISA or lyse the cells for RNA extraction and subsequent qPCR analysis.

  • ELISA: Follow the manufacturer's protocol to quantify the concentration of secreted IFN-β.

  • qPCR: Reverse transcribe the RNA to cDNA and perform quantitative PCR to measure the relative expression of the IFNB1 gene.

  • Calculate the EC50 value by plotting the IFN-β levels or gene expression against the compound concentration and fitting to a dose-response curve.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a STING pathway modulator in a preclinical animal model.

Principle: This study uses a syngeneic mouse tumor model, where the mice have a competent immune system, to assess the ability of a compound to inhibit tumor growth, either alone or in combination with other therapies like immune checkpoint inhibitors.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Syngeneic tumor cell line (e.g., CT26 colorectal carcinoma)

  • Test compound (e.g., this compound or diABZI) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • (Optional) Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody)

Procedure:

  • Implant a known number of tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound, diABZI, combination therapy).

  • Administer the treatments according to a predefined schedule and route (e.g., intravenous, intraperitoneal, or oral).

  • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Analyze survival data if the study is designed to continue until a survival endpoint.

Conclusion

This compound represents a promising strategy for activating the STING pathway by preserving the endogenous agonist, 2'3'-cGAMP. This indirect mechanism of action may offer a more localized and physiologically regulated activation of the immune system within the tumor microenvironment compared to the systemic and potent activation induced by direct STING agonists like diABZI. The available data indicates that ENPP1 inhibitors have potent anti-tumor activity, particularly in combination with immune checkpoint blockade. However, a direct, head-to-head comparison of this compound with a direct STING agonist in the same cellular and in vivo models would be invaluable for a definitive assessment of their relative therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Enpp-1-IN-15: A Comparative Analysis of Efficacy in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of Enpp-1-IN-15, a highly potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor, reveals its promising potential in cancer immunotherapy. This guide provides a comparative summary of its efficacy across different cancer models, supported by available experimental data and detailed methodologies.

This compound, also identified as Compound 88a, has emerged as a significant subject of interest for researchers in oncology. Its mechanism of action, centered on the inhibition of ENPP1, positions it as a key player in the modulation of the tumor microenvironment. ENPP1 is a crucial enzyme that negatively regulates the cGAS-STING pathway, a key component of the innate immune system's anti-tumor response, through the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP). Furthermore, ENPP1 contributes to an immunosuppressive environment by producing adenosine (B11128). By inhibiting ENPP1, this compound aims to restore and enhance the body's natural anti-cancer immunity.

Potency and In Vitro Activity

This compound has demonstrated exceptional potency as an ENPP1 inhibitor. Reports from chemical suppliers indicate a Ki value of 0.00586 nM, establishing it as one of the most potent inhibitors documented to date. This high potency suggests that it can effectively block ENPP1 activity at very low concentrations, a desirable characteristic for a therapeutic agent.

While specific in vitro efficacy data for this compound in various cancer cell lines is not yet widely published in peer-reviewed literature, the general activity of potent ENPP1 inhibitors has been characterized. These inhibitors have been shown to effectively block the hydrolysis of cGAMP in cellular assays, leading to the activation of the STING pathway and subsequent production of type I interferons and other pro-inflammatory cytokines.

Efficacy in Preclinical Cancer Models

Cancer ModelAlternative ENPP1 InhibitorMonotherapy Efficacy (Tumor Growth Inhibition - TGI)Combination Therapy Efficacy (with anti-PD-1/L1)
Colon Cancer (CT-26)Unnamed Candidate 1 (IV)53%81%
Colon Cancer (CT-26)Unnamed Candidate 2 (Oral)39%86%
Colon Cancer (MC38)OC-1 (Oral)20-40%~75%
Breast Cancer (4T1)AVA-NP-695Data not specifiedData not specified
Breast Cancer (MDA-MB-231, MDA-MB-468 organoids)SR-8541ANot specifiedSignificant increase in immune infiltration and IFN signaling

This table summarizes data for alternative ENPP1 inhibitors in the absence of specific public data for this compound.

These findings highlight that ENPP1 inhibitors, as a class, exhibit significant anti-tumor activity, particularly when used in combination with immune checkpoint inhibitors. The synergistic effect observed is attributed to the complementary mechanisms of action: ENPP1 inhibition enhances the innate immune response, making the tumor more susceptible to the adaptive immune response boosted by checkpoint blockade.

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound is primarily mediated through its impact on the cGAS-STING signaling pathway and the reduction of immunosuppressive adenosine in the tumor microenvironment.

ENPP1_Inhibition_Pathway cluster_TME Tumor Microenvironment cluster_Adenosine_Pathway Adenosine Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra transported out ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP AMP ENPP1->AMP ADO Adenosine AMP->ADO converted to A2AR A2A Receptor ADO->A2AR binds to Immune_Suppression Immune Suppression A2AR->Immune_Suppression IFNs Type I Interferons STING->IFNs induces Anti_Tumor_Immunity Anti-Tumor Immunity IFNs->Anti_Tumor_Immunity Enpp1_IN_15 This compound Enpp1_IN_15->ENPP1 inhibits ATP ATP ATP->ENPP1 hydrolyzed by Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay ENPP1 Enzymatic Assay (Determine Ki) Cell_Assay Cell-Based STING Activation Assay Enzyme_Assay->Cell_Assay Tumor_Implantation Syngeneic Tumor Model Implantation Cytokine_Assay Cytokine Release Assay (IFN-β, etc.) Cell_Assay->Cytokine_Assay Treatment Treatment with This compound +/- anti-PD-1 Tumor_Implantation->Treatment Monitoring Tumor Growth Monitoring (TGI) Treatment->Monitoring Analysis Tumor Microenvironment Analysis (Immune Infiltration) Monitoring->Analysis

Validating the on-target effects of Enpp-1-IN-15 using cellular thermal shift assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Enpp-1-IN-15, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The primary focus is on the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming direct target engagement in a cellular environment. This guide will also explore alternative assays to provide a holistic view of on-target validation strategies.

Introduction to ENPP1 and this compound

ENPP1 is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological processes.[1] It is a key regulator of the cGAS-STING pathway, a critical component of the innate immune system.[2] ENPP1 negatively regulates this pathway by hydrolyzing 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), a second messenger that activates the STING protein.[2] By inhibiting ENPP1, compounds like this compound can enhance STING-mediated anti-tumor immunity, making them promising candidates for cancer immunotherapy.[3] Validating that such inhibitors directly bind to ENPP1 within the complex cellular milieu is a critical step in their development.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or tissue samples. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more stable and will denature at a higher temperature. This thermal shift is a direct indicator of target engagement.

Comparison of Target Validation Methods

While CETSA is a powerful tool, a multi-faceted approach employing various assays is recommended for robust validation of on-target effects. The following table compares CETSA with other common methods for validating ENPP1 inhibitor activity.

Assay Principle Information Provided Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Direct evidence of target engagement in a cellular context.Label-free; applicable to native proteins in their natural environment.Requires a specific antibody for detection (Western blot-based); may not be suitable for all targets.
Biochemical Enzymatic Assay Measures the inhibition of ENPP1's enzymatic activity (e.g., hydrolysis of a synthetic substrate or ATP).In vitro potency (IC50) of the inhibitor.High-throughput; allows for direct measurement of enzymatic inhibition.Lacks cellular context; does not confirm target engagement in intact cells.
STING Pathway Activation Assay Measures the downstream signaling of ENPP1 inhibition (e.g., IFN-β production in reporter cells).Cellular potency (EC50) and functional consequence of target engagement.Provides functional validation of the inhibitor's mechanism of action.Indirect measure of target engagement; can be influenced by off-target effects.
In Vivo Tumor Models Evaluates the anti-tumor efficacy of the inhibitor in animal models.In vivo efficacy and assessment of the inhibitor's effect on the tumor microenvironment.Provides data on therapeutic potential in a living organism.Complex, expensive, and does not directly measure target engagement at the molecular level.

Note: While specific quantitative CETSA data for this compound is not publicly available in the reviewed literature, the following sections provide a generalized protocol and illustrative data for other ENPP1 inhibitors to guide experimental design.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for performing a CETSA experiment to validate the on-target binding of this compound to ENPP1.

1. Cell Culture and Treatment:

  • Culture cells known to express ENPP1 (e.g., various cancer cell lines) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

  • After treatment, harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. This step is to determine the optimal melting temperature in a preliminary experiment. For a dose-response curve, a single, optimized temperature is used.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Analyze the amount of soluble ENPP1 remaining in each sample by Western blotting using an ENPP1-specific antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For a melting curve, plot the percentage of soluble ENPP1 against the temperature. A shift in the melting curve in the presence of this compound indicates target stabilization.

  • For a dose-response curve, plot the percentage of soluble ENPP1 at the chosen temperature against the concentration of this compound to determine the EC50 for target engagement.

ENPP1 Signaling Pathway and CETSA Workflow Diagrams

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_3_cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 2_3_cGAMP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP ATP ATP ATP->ENPP1 hydrolysis CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine cGAS cGAS 2_3_cGAMP_int 2'3'-cGAMP cGAS->2_3_cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING 2_3_cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription This compound This compound This compound->ENPP1 inhibits

Caption: ENPP1 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E 5. Western Blot Analysis of Soluble ENPP1 D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the on-target effects of a small molecule inhibitor is a cornerstone of drug discovery. The Cellular Thermal Shift Assay provides an indispensable method for confirming direct target engagement of this compound with ENPP1 in a physiologically relevant setting. By complementing CETSA with biochemical and other cellular assays, researchers can build a robust data package to confidently advance the development of novel ENPP1 inhibitors for immunotherapy and other therapeutic applications.

References

Unlocking Synergistic Antitumor Immunity: A Comparative Guide to Enpp-1-IN-15 and Other ENPP1 Inhibitors with Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Enpp-1-IN-15 and other ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors when combined with immune checkpoint inhibitors (ICIs). By objectively comparing preclinical data and detailing experimental methodologies, this document serves as a resource for advancing research and development in this promising field of cancer immunotherapy.

The Rationale for Combination Therapy: Targeting the cGAS-STING Pathway

The ecto-enzyme ENPP1 has emerged as a critical innate immune checkpoint that suppresses antitumor immunity.[1] It primarily functions by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING signaling pathway.[2] This degradation of cGAMP dampens the production of type I interferons (IFNs) and subsequent adaptive immune responses, effectively creating an immunosuppressive tumor microenvironment.[1][2]

ENPP1 inhibitors, including this compound, are designed to block this enzymatic activity. By preventing cGAMP degradation, these inhibitors restore and enhance the activation of the STING pathway.[3] This leads to increased production of pro-inflammatory cytokines, enhanced recruitment and activation of cytotoxic T lymphocytes (CTLs), and the transformation of immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint blockade therapies such as anti-PD-1 and anti-PD-L1. Preclinical studies have consistently demonstrated that combining ENPP1 inhibitors with checkpoint inhibitors results in synergistic antitumor effects.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and other notable ENPP1 inhibitors in combination with checkpoint inhibitors.

Inhibitor Tumor Model Checkpoint Inhibitor Monotherapy TGI (%) Combination TGI (%) Key Findings Reference
Unnamed ENPP1 Inhibitor Murine Modelanti-PD-1Not Specified77.7%Enhanced antitumor efficacy of anti-PD-1 antibody.
OC-1 CT26, MC38anti-PD-120-40%~75%Orally bioavailable with promising antitumor activity.
STF-1623 MC38, CT26anti-PD-L1, anti-PD-1Not SpecifiedSynergistic EffectIncreased tumor-infiltrating CD4+ and CD8+ T cells.
Two Unnamed Candidates CT26anti-PD-L1Candidate 1 (IV, 25 mg/kg): 53%Candidate 2 (Oral, 25 mg/kg): 39%Candidate 1: 81%Candidate 2: 86%Both candidates were well-tolerated and showed significant antitumor activity in combination.
TXN10128 Preclinical Colon Cancer Modelanti-PD-L1Not SpecifiedSynergistic Growth InhibitionIncreased tumor-infiltrating lymphocytes.

TGI: Tumor Growth Inhibition. Data is compiled from various preclinical studies and experimental conditions may differ.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and a typical in vivo experimental workflow.

ENPP1-STING Signaling Pathway and the Mechanism of ENPP1 Inhibitors. This diagram illustrates how ENPP1 hydrolyzes cGAMP, thereby inhibiting the STING pathway. ENPP1 inhibitors block this action, leading to STING activation and an antitumor immune response.

ENPP1_STING_Pathway ENPP1-STING Signaling Pathway cluster_TME Tumor Microenvironment cluster_DC Dendritic Cell Cytosol Tumor Cell Tumor Cell cGAMP_ext Extracellular 2'3'-cGAMP Tumor Cell->cGAMP_ext Release Dendritic Cell Dendritic Cell ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Uptake & Activation TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I IFN Production IRF3->IFN Induces Antitumor_Immunity Antitumor Immunity IFN->Antitumor_Immunity Promotes This compound This compound This compound->ENPP1 Inhibition

Mechanism of ENPP1 Inhibition.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Vehicle Vehicle Control Tumor_Growth->Vehicle Randomization ENPP1i ENPP1 Inhibitor (e.g., this compound) Tumor_Growth->ENPP1i Randomization ICI Checkpoint Inhibitor (e.g., anti-PD-1) Tumor_Growth->ICI Randomization Combination ENPP1i + ICI Tumor_Growth->Combination Randomization Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Body_Weight Body Weight Monitoring Vehicle->Body_Weight ENPP1i->Tumor_Measurement ENPP1i->Body_Weight ICI->Tumor_Measurement ICI->Body_Weight Combination->Tumor_Measurement Combination->Body_Weight Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Body_Weight->Endpoint TGI_Calc Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI_Calc Immune_Profiling Immune Cell Profiling (Flow Cytometry) Endpoint->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA) Endpoint->Cytokine_Analysis

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Enpp-1-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds like Enpp-1-IN-15, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1), is a critical component of laboratory safety and environmental stewardship. Adherence to established disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1][2]

In the event of accidental exposure, the following first aid measures should be taken[1]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin area with water and remove any contaminated clothing. Seek medical attention.
Inhalation Move to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

  • Waste Characterization and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, empty containers), must be classified as hazardous chemical waste.[1] This waste stream should be kept separate from other laboratory waste to prevent accidental reactions.

  • Container Management :

    • Selection : Use only designated, leak-proof, and chemically compatible containers for storing this compound waste.

    • Labeling : Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3] The label should also include the laboratory of origin (building and room number) and the concentration or volume of the compound.

    • Filling : To prevent spills and accommodate expansion, do not fill waste containers to more than two-thirds of their capacity. Keep containers securely closed at all times, except when adding waste.

  • Waste Accumulation :

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Contaminated solid waste, such as gloves and weighing papers, should be collected in a separate, clearly labeled hazardous waste bag or container.[2][3]

  • Arranging for Disposal :

    • Once a waste container is nearly full or reaches the institutional time limit for accumulation, schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Management cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Characterize as Hazardous Waste A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Segregate Solid and Liquid Waste C->D E Use Designated, Labeled Containers D->E F Store in Satellite Accumulation Area E->F G Keep Containers Closed F->G H Schedule Pickup with Certified Waste Disposal Service G->H I Document Waste Transfer H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Handling of Enpp-1-IN-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Enpp-1-IN-15 is not publicly available. The following guidance is synthesized from best practices for handling potent enzyme inhibitors of a similar class and is intended to provide essential, immediate safety and logistical information. It is imperative for all users to seek and adhere to the official SDS for this compound from their vendor for definitive guidance. All handling of this compound should be performed under the assumption that it is hazardous.

This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure personal safety and the proper management of this research compound.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective EquipmentSpecifications and Best Practices
Weighing and Aliquoting (Solid Form) - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator.- Hand Protection: Two pairs of chemical-resistant nitrile gloves (double-gloving).- Eye Protection: Chemical splash goggles with a complete seal around the eyes.- Body Protection: Disposable, impermeable lab coat or gown.- All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine powders.[1]- Change gloves immediately upon contamination.
Solution Preparation and Handling - Hand Protection: Two pairs of nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Standard laboratory coat.- All work should be performed in a certified chemical fume hood to avoid inhalation of aerosols.[2]- Handle solutions carefully to prevent splashing.
Cell Culture and In Vitro Assays - Hand Protection: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Standard laboratory coat.- All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and provide user protection.
Waste Disposal - Hand Protection: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Body Protection: Impermeable lab coat or gown.- Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Spill Cleanup - Respiratory Protection: NIOSH/MSHA-approved respirator.- Hand Protection: Chemical-resistant gloves (double-gloving).- Eye Protection: Safety goggles or a face shield.- Body Protection: Impermeable disposable gown and chemical-resistant boot covers.- A spill kit must be readily available in the laboratory.[1]- For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. This includes proper receipt and storage, meticulous preparation of solutions, and compliant disposal of all contaminated materials.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receipt and Inspection Storage Secure Storage (-20°C or -80°C) Receipt->Storage Confirm Conditions Weighing Weighing Solid Compound (in Fume Hood) Storage->Weighing Equilibrate to Room Temp Dissolution Solution Preparation (e.g., in DMSO) Weighing->Dissolution Add Solvent Assay In Vitro / Cell-Based Assay (in BSC) Dissolution->Assay Use in Experiments SolidWaste Solid Waste Collection (Contaminated PPE, Vials) Assay->SolidWaste LiquidWaste Liquid Waste Collection (Unused Solutions) Assay->LiquidWaste Disposal Hazardous Waste Disposal (via EHS Office) SolidWaste->Disposal LiquidWaste->Disposal

Caption: A typical experimental workflow for evaluating this compound.

Detailed Methodologies

The preparation of a stock solution from solid this compound must be performed with utmost care to prevent exposure and ensure the integrity of the compound.

  • Preparation Environment: All procedures involving the handling of solid this compound must be conducted within a certified chemical fume hood.[2]

  • Equilibration: Before opening, allow the vial containing the lyophilized powder to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of the solid compound using a precision balance inside the fume hood. Use anti-static weighing paper and tools to minimize dust generation.

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial.

  • Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Once fully dissolved, it is best practice to divide the stock solution into smaller, single-use aliquots in properly labeled cryovials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

All waste materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and regulatory guidelines.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weighing papers, and any other disposable materials. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any waste containing this compound down the drain.

  • Final Disposal: Arrange for the disposal of all waste containers through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

This compound is an inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme. ENPP1 plays a role in various physiological processes by hydrolyzing extracellular ATP to produce AMP and inorganic pyrophosphate (PPi). In the context of the cGAS-STING pathway, ENPP1 can hydrolyze 2'3'-cGAMP, a key signaling molecule that activates an anti-tumor immune response. By inhibiting ENPP1, this compound can prevent the degradation of 2'3'-cGAMP, thereby potentiating the STING-mediated immune response.

ENPP1 Signaling Pathway and Inhibition cluster_pathway Normal Pathway cluster_inhibition Inhibition ATP Extracellular ATP ENPP1 ENPP1 Enzyme ATP->ENPP1 cGAMP 2'3'-cGAMP cGAMP->ENPP1 STING STING Pathway Activation cGAMP->STING AMP_PPi AMP + PPi ENPP1->AMP_PPi Hydrolysis Degraded_cGAMP Degraded 2'3'-cGAMP ENPP1->Degraded_cGAMP Hydrolysis ImmuneResponse Anti-Tumor Immune Response STING->ImmuneResponse Inhibitor This compound Inhibitor->ENPP1 Inhibits

Caption: Inhibition of ENPP1 by this compound blocks the degradation of 2'3'-cGAMP.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。